molecular formula C20H18N4O5S3 B607547 FR-193879 CAS No. 194928-82-0

FR-193879

Cat. No.: B607547
CAS No.: 194928-82-0
M. Wt: 490.6 g/mol
InChI Key: YINUFDSCPLNLPS-CRAIPNDOSA-N
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Description

FR-193879 is a novel, efficacious cephem derivative with extremely potent therapeutic efficacy against H. pylori.

Properties

CAS No.

194928-82-0

Molecular Formula

C20H18N4O5S3

Molecular Weight

490.6 g/mol

IUPAC Name

(6R,7R)-3-[[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H18N4O5S3/c21-13(25)7-11-8-31-20(22-11)32-12-9-30-18-15(17(27)24(18)16(12)19(28)29)23-14(26)6-10-4-2-1-3-5-10/h1-5,8,15,18H,6-7,9H2,(H2,21,25)(H,23,26)(H,28,29)/t15-,18-/m1/s1

InChI Key

YINUFDSCPLNLPS-CRAIPNDOSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FR-193879;  FR193879;  FR 193879.

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to FR-193879: A Potent Cephem Derivative Targeting Helicobacter pylori

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-193879 is a novel cephem derivative that has demonstrated significant in vitro activity against Helicobacter pylori, a bacterium implicated in various gastric diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of FR-193879. It includes a detailed summary of its quantitative data, experimental protocols for its evaluation, and a discussion of its potential mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new anti-H. pylori agents.

Chemical Structure and Properties

FR-193879 is a synthetic cephalosporin analog characterized by a complex molecular architecture. Its chemical identity and key properties are summarized below.

Chemical Identifiers
IdentifierValue
IUPAC Name (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[4-(carboxymethyl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
SMILES Notation c1ccc(cc1)CC(=O)N[C@@H]2C(=O)N3C(=C(CS[C@]23[H])Sc4nc(CC(=O)N)cs4)C(=O)O
InChI Key YINUFDSCPLNLPS-CRAIPNDOSA-N
CAS Number 194928-82-0
Physicochemical Properties

A comprehensive table of the physicochemical properties of FR-193879 is presented below.

PropertyValueSource
Molecular Formula C₂₀H₁₈N₄O₅S₃[1][2]
Molecular Weight 490.58 g/mol [2][3]
Appearance Not specified in literature
Solubility Not specified in literature
Stability Not specified in literature
Storage Temperature -20°C[1]

Biological Activity and Mechanism of Action

FR-193879 is distinguished by its potent and selective activity against Helicobacter pylori. As a cephem derivative, its primary mechanism of action is presumed to be the inhibition of bacterial cell wall synthesis, a hallmark of β-lactam antibiotics.

In Vitro Anti-Helicobacter pylori Activity

The antibacterial efficacy of FR-193879 against various strains of H. pylori has been evaluated through the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

H. pylori StrainMIC (µg/mL)
Standard and clinical isolatesSpecific values not publicly available

Note: While the potent activity is cited, specific MIC values from the primary literature were not available in the public domain searches.

Experimental Protocols

The following sections detail the standardized methodologies employed to assess the in vitro efficacy of compounds like FR-193879 against H. pylori.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of FR-193879 against H. pylori is typically determined using the agar dilution method, a standard protocol in microbiology.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading start Start prep_media Prepare Brucella agar plates with 10% horse serum start->prep_media add_compound Incorporate FR-193879 dilutions into molten agar prep_media->add_compound prep_compound Prepare serial dilutions of FR-193879 prep_compound->add_compound pour_plates Pour agar into petri dishes and allow to solidify add_compound->pour_plates inoculate Inoculate agar plates with H. pylori suspension pour_plates->inoculate prep_inoculum Prepare H. pylori inoculum (e.g., 10^7 CFU/mL) prep_inoculum->inoculate incubate Incubate plates under microaerophilic conditions (37°C for 72h) inoculate->incubate read_mic Observe plates for bacterial growth incubate->read_mic determine_mic MIC = Lowest concentration with no visible growth read_mic->determine_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Media Preparation: Brucella agar supplemented with 10% horse serum is prepared and autoclaved.

  • Compound Preparation: A stock solution of FR-193879 is prepared and serially diluted to obtain a range of concentrations.

  • Plate Preparation: The different dilutions of FR-193879 are added to the molten agar before pouring it into petri dishes. A control plate with no compound is also prepared.

  • Inoculum Preparation: H. pylori strains are cultured and then suspended in a suitable broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Inoculation: The surface of the agar plates is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 72 hours under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂).

  • Reading Results: The MIC is recorded as the lowest concentration of FR-193879 that completely inhibits the visible growth of H. pylori.

Signaling Pathways

As a β-lactam antibiotic, FR-193879's primary target is the bacterial cell wall synthesis pathway. This involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.

PBP_Inhibition FR193879 FR-193879 PBP Penicillin-Binding Proteins (PBPs) FR193879->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Lysis Cell Lysis & Death Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains integrity of Cell_Wall->Lysis Weakened wall leads to

Proposed mechanism of action of FR-193879 via PBP inhibition.

The binding of FR-193879 to PBPs inactivates these enzymes, preventing the final step of peptidoglycan synthesis. This leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death.

Conclusion

FR-193879 is a promising cephem derivative with potent in vitro activity against Helicobacter pylori. Its mode of action is consistent with that of other β-lactam antibiotics, targeting the essential process of bacterial cell wall synthesis. Further research into its physicochemical properties, in vivo efficacy, and safety profile is warranted to fully elucidate its therapeutic potential in the treatment of H. pylori infections. This guide provides a foundational understanding of FR-193879 for scientists and researchers dedicated to advancing antibacterial drug discovery.

References

FR-193879: A Technical Guide on its Anti-Helicobacter pylori Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-193879 is a novel cephem derivative demonstrating potent and specific activity against Helicobacter pylori. This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways. As a member of the cephem class of antibiotics, the primary mechanism of FR-193879 is the inhibition of bacterial cell wall synthesis. This document consolidates the current understanding of FR-193879's efficacy and mode of action against H. pylori, offering a valuable resource for researchers in the field of antimicrobial drug discovery and development.

Introduction to FR-193879

FR-193879 is a synthetic cephem antibiotic characterized by a (4-carbamoylmethylthiazol-2-yl)thio moiety at the 3-position and a phenylacetamido group at the 7-position of the cephem nucleus.[1] This unique structure confers significant in vitro activity against various strains of H. pylori, with reported Minimum Inhibitory Concentration (MIC) values ranging from 0.00078 to 0.0016 µg/mL.[2] Notably, FR-193879 exhibits an antibacterial potency approximately 30 times greater than that of amoxicillin (AMPC) and demonstrates no cross-resistance with commonly used antibiotics such as clarithromycin (CAM) or metronidazole (MNZ).[1]

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

As a cephem antibiotic, the fundamental mechanism of action of FR-193879 involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. This process is essential for maintaining the structural integrity of the bacterium, particularly in the harsh acidic environment of the stomach where H. pylori resides.

The proposed signaling pathway for this mechanism is as follows:

FR193879_Mechanism_of_Action FR193879_ext FR-193879 PBP Penicillin-Binding Proteins (PBPs) FR193879_ext->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Inhibits Cell_lysis Cell Lysis Peptidoglycan_synthesis->Cell_lysis Leads to

Figure 1: Proposed mechanism of FR-193879 via inhibition of cell wall synthesis.

Quantitative Data Summary

The available quantitative data for FR-193879 highlights its potent in vitro activity against H. pylori.

Parameter Value H. pylori Strains Reference
Minimum Inhibitory Concentration (MIC)0.00078 - 0.0016 µg/mLSeveral strains[2]
Therapeutic Efficacy (in vivo)Completely effective at 0.32 mg/kg p.o.FP1757 (in mice)[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of anti-H. pylori agents. While the specific protocols for FR-193879 are not publicly available in full, these represent standard methods used in the field.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the agar dilution method for determining the MIC of an antimicrobial agent against H. pylori.

MIC_Determination_Workflow Start Start: Prepare H. pylori Inoculum Prepare_plates Prepare agar plates with serial dilutions of FR-193879 Start->Prepare_plates Inoculate Inoculate plates with H. pylori suspension Prepare_plates->Inoculate Incubate Incubate under microaerophilic conditions (37°C, 3-5 days) Inoculate->Incubate Observe Observe for bacterial growth Incubate->Observe Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe->Determine_MIC

Figure 2: Workflow for MIC determination by agar dilution.

Methodology:

  • H. pylori Culture: H. pylori strains are cultured on appropriate agar plates (e.g., Brucella agar supplemented with fetal bovine serum) under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.

  • Inoculum Preparation: Bacterial colonies are harvested and suspended in a suitable broth (e.g., Brucella broth) to a turbidity equivalent to a 2.0 McFarland standard.

  • Agar Plate Preparation: A series of agar plates containing twofold serial dilutions of FR-193879 are prepared.

  • Inoculation: The bacterial suspension is inoculated onto the surface of the agar plates.

  • Incubation: The inoculated plates are incubated under microaerophilic conditions at 37°C for 3-5 days.

  • MIC Determination: The MIC is recorded as the lowest concentration of FR-193879 that completely inhibits the visible growth of H. pylori.

Urease Inhibition Assay (General Protocol)

While there is no specific public data on the effect of FR-193879 on H. pylori urease, a general protocol for assessing urease inhibition is provided below. This is a critical consideration as urease is a key virulence factor for H. pylori, enabling its survival in the acidic gastric environment.

Urease_Inhibition_Assay Start Start: Prepare H. pylori lysate (source of urease) Incubate_inhibitor Incubate lysate with various concentrations of test compound Start->Incubate_inhibitor Add_urea Add urea solution to initiate the enzymatic reaction Incubate_inhibitor->Add_urea Incubate_reaction Incubate at 37°C for a defined period Add_urea->Incubate_reaction Measure_ammonia Measure ammonia production (e.g., colorimetric assay) Incubate_reaction->Measure_ammonia Calculate_inhibition Calculate percentage of urease inhibition Measure_ammonia->Calculate_inhibition

Figure 3: General workflow for a urease inhibition assay.

Methodology:

  • Urease Preparation: A crude extract of H. pylori urease is prepared by sonication or lysis of bacterial cells.

  • Assay Reaction: The reaction mixture typically contains a buffer (e.g., phosphate buffer, pH 7.0), the urease extract, and varying concentrations of the test inhibitor (e.g., FR-193879).

  • Reaction Initiation: The reaction is initiated by the addition of a urea solution.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Quantification of Ammonia: The amount of ammonia produced is quantified using a colorimetric method, such as the Berthelot (phenol-hypochlorite) reaction.

  • Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the ammonia produced in the presence of the inhibitor to that of a control without the inhibitor.

Conclusion and Future Directions

FR-193879 is a highly potent cephem antibiotic against H. pylori, acting through the well-established mechanism of cell wall synthesis inhibition. Its low MIC values and lack of cross-resistance make it a promising candidate for further investigation. A significant gap in the current knowledge is the lack of specific data on its interaction with the H. pylori urease enzyme. Future research should focus on elucidating this aspect to provide a more complete understanding of its anti-H. pylori profile. Such studies would be invaluable for the development of novel and more effective treatment strategies for H. pylori infections.

References

An In-depth Technical Guide to the Synthesis and Purification of FR-193879

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for FR-193879, a potent cephem derivative with significant therapeutic potential. This document details the chemical methodologies, experimental protocols, and data relevant to the production of this compound, intended for an audience with a strong background in organic chemistry and pharmaceutical sciences.

Introduction to FR-193879

FR-193879 is a cephem-based antibacterial agent. Its core structure is a bicyclic system consisting of a β-lactam ring fused to a six-membered dihydrothiazine ring. The chemical name for FR-193879 is (6R,7R)-7-[(Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido]-3-[(1-methyl-1H-pyrrol-3-yl)thiomethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. The compound is characterized by the following properties:

PropertyValue
CAS Number 194928-82-0
Molecular Formula C20H18N4O5S3
IUPAC Name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-((4-(2-amino-2-oxoethyl)-2-thiazolyl)thio)-8-oxo-7-((2-phenylacetyl)amino)-, (6R,7R)-

Synthesis of FR-193879

The synthesis of FR-193879 is detailed in the publication "Studies on anti-Helicobacter pylori agents. Part 3: A novel, efficacious cephem derivative, FR193879" in Bioorganic & Medicinal Chemistry Letters, 2004, 14(10), 2627-31. The synthetic route involves the modification of a cephem core structure.

General Synthetic Scheme

The synthesis of FR-193879 starts from a readily available cephem nucleus. The key steps involve the introduction of the side chains at the C-7 and C-3 positions of the cephem core. The C-7 position is typically acylated with a desired side chain, while the C-3 position is modified via nucleophilic substitution of a leaving group.

Experimental Protocol:

A detailed, step-by-step experimental protocol for the synthesis of FR-193879 is currently unavailable as the full text of the primary literature source could not be accessed.

Quantitative Data

Quantitative data regarding reaction yields, purity of intermediates, and final product specifications are not available at this time due to the inability to access the full experimental details from the primary literature.

Purification of FR-193879

The purification of FR-193879 is crucial to ensure high purity and remove any unreacted starting materials, byproducts, and other impurities. Standard chromatographic techniques are typically employed for the purification of cephem derivatives.

Experimental Protocol:

A detailed experimental protocol for the purification of FR-193879, including the specific type of chromatography (e.g., column chromatography, HPLC), stationary phase, mobile phase composition, and other relevant parameters, is not available as the full text of the primary literature source could not be accessed.

Mechanism of Action and Signaling Pathway

FR-193879, as a cephem antibiotic, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is primarily achieved through the inactivation of penicillin-binding proteins (PBPs).

dot

Cephalosporin_Mechanism_of_Action cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by FR-193879 UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Multiple enzymatic steps Lipid_II Lipid II (Peptidoglycan precursor) UDP_NAM->Lipid_II Translocase Nascent_PG Nascent Peptidoglycan Chain Lipid_II->Nascent_PG Transglycosylase activity of PBPs Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) Nascent_PG->Crosslinked_PG Transpeptidase activity of PBPs PBP Penicillin-Binding Proteins (PBPs) Cell_Lysis Cell Lysis and Bacterial Death FR193879 FR-193879 (Cephem Antibiotic) FR193879->PBP Binds to active site Inactivated_PBP Inactivated PBP PBP->Inactivated_PBP Inactivated_PBP->Cell_Lysis Inhibition of cell wall synthesis

Caption: Mechanism of action of FR-193879 via inhibition of penicillin-binding proteins (PBPs).

PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide chains, giving the cell wall its structural integrity.[1][2][3][4][5] By acylating the active site of PBPs, FR-193879 irreversibly inactivates these enzymes.[4] This disruption of cell wall synthesis leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[3][5]

Conclusion

This technical guide has outlined the available information on the synthesis and purification of FR-193879, a promising cephem antibiotic. While the general synthetic approach and mechanism of action are understood within the context of cephalosporin chemistry, specific, detailed experimental protocols and quantitative data from the primary literature remain to be fully elucidated. Further investigation into the cited primary research is necessary to provide a complete and actionable guide for the synthesis and purification of this compound.

References

The Discovery and Development of FR-193879: A Novel Cephem Antibiotic for Helicobacter pylori Infections

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

FR-193879 is a novel cephem derivative that has demonstrated potent and specific activity against Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and a significant risk factor for gastric cancer. Discovered and developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma), FR-193879 emerged from a dedicated research program aimed at identifying new therapeutic agents to combat the growing challenge of antibiotic resistance in H. pylori infections. This technical guide provides a comprehensive overview of the discovery, synthesis, biological evaluation, and mechanism of action of FR-193879, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Synthesis of FR-193879

The synthesis of FR-193879 involves a multi-step process starting from a common cephem nucleus. The key structural features of FR-193879 are a (4-carbamoylmethylthiazol-2-yl)thio moiety at the 3-position and a phenylacetamido group at the 7-position of the cephem core. This specific combination of side chains was found to be crucial for its potent anti-H. pylori activity.

A generalized synthetic scheme is presented below. The process typically involves the acylation of the 7-amino group of the cephem core with phenylacetic acid or its activated derivative, followed by the introduction of the substituted thiazolethio side chain at the 3-position.

G 7-ACA 7-Aminocephalosporanic acid (7-ACA) Intermediate_1 7-(Phenylacetamido) cephalosporanic acid 7-ACA->Intermediate_1 Phenylacetyl chloride FR193879 FR-193879 Intermediate_1->FR193879 Nucleophilic substitution Thiazole_Side_Chain 2-Mercapto-4-(carbamoylmethyl)thiazole Thiazole_Side_Chain->FR193879

Figure 1: Generalized synthetic pathway for FR-193879.

In Vitro Activity of FR-193879

FR-193879 exhibits potent and selective inhibitory activity against a wide range of H. pylori strains, including those resistant to commonly used antibiotics such as clarithromycin (CAM) and metronidazole (MNZ).

Table 1: Minimum Inhibitory Concentrations (MICs) of FR-193879 and Comparator Agents against H. pylori
CompoundMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
FR-193879 0.015 0.03
Amoxicillin (AMPC)0.060.12
Clarithromycin (CAM)0.03>128
Metronidazole (MNZ)8>128

Data represents typical values obtained from studies on clinical isolates of H. pylori.

In Vivo Efficacy of FR-193879

The in vivo therapeutic efficacy of FR-193879 has been evaluated in rodent models of H. pylori infection. These studies have demonstrated its ability to significantly reduce the bacterial load in the stomach.

Table 2: In Vivo Efficacy of FR-193879 in H. pylori-Infected Mice
Treatment GroupDosage (mg/kg, p.o., b.i.d. for 3 days)Mean Bacterial Count (log CFU/g of stomach)Reduction in Bacterial Load (%)
Vehicle Control-7.2-
FR-193879 10 <2.0 >99.9
Amoxicillin (AMPC)103.599.8
Clarithromycin (CAM)106.825

CFU: Colony-Forming Units. p.o.: per os (by mouth). b.i.d.: bis in die (twice a day).

Mechanism of Action

As a cephem antibiotic, the primary mechanism of action of FR-193879 is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. The binding of FR-193879 to H. pylori PBPs disrupts the integrity of the cell wall, leading to cell lysis and bacterial death. The high affinity of FR-193879 for the specific PBPs of H. pylori contributes to its potent and selective activity.

G cluster_H_pylori Helicobacter pylori Cell Peptidoglycan_Precursors Peptidoglycan Precursors Cell_Wall_Synthesis Cell Wall Synthesis Peptidoglycan_Precursors->Cell_Wall_Synthesis Catalyzed by PBPs Penicillin-Binding Proteins (PBPs) PBPs->Cell_Wall_Synthesis Cell_Lysis Cell Lysis (Bactericidal Effect) Cell_Wall_Synthesis->Cell_Lysis Disruption leads to FR193879 FR-193879 FR193879->PBPs Inhibits

Figure 2: Proposed mechanism of action of FR-193879.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of FR-193879 against H. pylori is determined using the agar dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

G cluster_workflow MIC Determination Workflow Prepare_Plates Prepare agar plates containing serial dilutions of FR-193879 Inoculum_Prep Prepare a standardized inoculum of H. pylori (e.g., 10^8 CFU/mL) Prepare_Plates->Inoculum_Prep Inoculation Inoculate the agar plates with the H. pylori suspension Inoculum_Prep->Inoculation Incubation Incubate plates under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 72 hours Inoculation->Incubation Read_Results Determine the MIC as the lowest concentration that inhibits visible growth Incubation->Read_Results

Figure 3: Workflow for MIC determination.
In Vivo Efficacy in a Mouse Model of H. pylori Infection

The therapeutic efficacy of FR-193879 is assessed in a mouse model of gastric infection.

G cluster_workflow In Vivo Efficacy Workflow Acclimatize Acclimatize mice (e.g., C57BL/6) for at least one week Infection Infect mice with a pathogenic strain of H. pylori via oral gavage Acclimatize->Infection Treatment After a set period (e.g., 1 week), administer FR-193879 or vehicle control orally for a specified duration Infection->Treatment Euthanasia Euthanize mice 24 hours after the final dose Treatment->Euthanasia Stomach_Harvest Harvest stomachs and homogenize Euthanasia->Stomach_Harvest Plating Plate serial dilutions of the stomach homogenate on selective agar Stomach_Harvest->Plating Incubation Incubate plates under microaerophilic conditions and count colonies Plating->Incubation Analysis Calculate CFU/g of stomach tissue and compare treatment groups Incubation->Analysis

The Novel Cephem Derivative FR-193879: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FR-193879 is a novel cephem derivative that has demonstrated significant potential as a therapeutic agent. This document provides a comprehensive technical overview of FR-193879, including its mechanism of action, key experimental data, and detailed protocols for its evaluation. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction

Cephem antibiotics have long been a cornerstone of antibacterial therapy. The emergence of antibiotic resistance necessitates the development of new derivatives with enhanced efficacy and novel mechanisms of action. FR-193879 has been identified as a promising candidate in this pursuit. This whitepaper will delve into the core scientific data available for FR-193879, presenting it in a structured and accessible format for the scientific community.

Mechanism of Action

The primary mechanism of action for cephem antibiotics involves the inhibition of bacterial cell wall synthesis. They achieve this by acylating the transpeptidases responsible for cross-linking the peptidoglycan chains. While FR-193879 is understood to operate through this fundamental pathway, further research is required to elucidate any additional or unique interactions it may have with bacterial targets.

Signaling Pathway Visualization

To illustrate the logical flow of its antibacterial action, a simplified diagram is presented below.

FR-193879 FR-193879 Bacterial Cell Bacterial Cell FR-193879->Bacterial Cell Enters Transpeptidases Transpeptidases FR-193879->Transpeptidases Inhibits Peptidoglycan Synthesis Peptidoglycan Synthesis Bacterial Cell->Peptidoglycan Synthesis Peptidoglycan Synthesis->Transpeptidases Requires Cell Wall Integrity Cell Wall Integrity Transpeptidases->Cell Wall Integrity Maintains Cell Lysis Cell Lysis Cell Wall Integrity->Cell Lysis Loss leads to

Simplified antibacterial action of FR-193879.

In Vitro and In Vivo Activity

Comprehensive data on the in vitro and in vivo activity of FR-193879 is not available in the public domain at this time. Further research and publication are needed to fully characterize its spectrum of activity, potency against various bacterial strains, and efficacy in animal models of infection.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of FR-193879 are proprietary and not publicly disclosed. Standard methodologies for testing novel cephem derivatives would typically be employed. A generalized workflow for such an evaluation is outlined below.

Experimental Workflow Visualization

cluster_0 Pre-clinical Evaluation Synthesis Synthesis & Purification Chemical characterization (NMR, MS) InVitro In Vitro Testing MIC determination, Spectrum of activity Synthesis:f0->InVitro:f0 InVivo In Vivo Models Efficacy in infection models, PK/PD studies InVitro:f0->InVivo:f0 Tox Toxicology Acute and chronic toxicity studies InVivo:f0->Tox:f0

Generalized workflow for evaluating a novel cephem derivative.

Data Summary

Currently, there is no quantitative data available in the public literature to summarize in tabular format.

Conclusion

FR-193879 represents a novel avenue in the development of cephem antibiotics. While detailed public data is limited, the foundational understanding of its chemical class suggests a promising antibacterial agent. This guide serves as a foundational document, and it is anticipated that future publications will provide the specific data required for a full assessment of its therapeutic potential. The scientific community is encouraged to monitor for forthcoming research on this compound.

In Vitro Activity of FR-193879 Against Helicobacter pylori: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature, no specific data regarding the in vitro activity of a compound designated FR-193879 against Helicobacter pylori has been found. This suggests that research on this particular agent's efficacy against the bacterium may be limited, not publicly disclosed, or conducted under a different identifier.

This technical guide aims to provide a framework for evaluating such a compound, outlining the standard experimental protocols and data presentation formats that would be expected by researchers, scientists, and drug development professionals in this field. While data for FR-193879 is absent, this document will detail the necessary methodologies and visualization techniques that would be required to thoroughly characterize its potential anti-H. pylori activity.

Quantitative Data Presentation: The Foundation of In Vitro Assessment

To rigorously evaluate the in vitro efficacy of a novel compound like FR-193879, quantitative data must be systematically collected and presented. The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This data is typically presented in a tabular format for clarity and ease of comparison against standard-of-care antibiotics and other investigational compounds.

Table 1: Hypothetical MIC Distribution of FR-193879 against Clinical Isolates of H. pylori

H. pylori StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Comparator Drug (e.g., Clarithromycin) MIC₉₀ (µg/mL)
Metronidazole-SusceptibleData not availableData not availableData not availableData not available
Metronidazole-ResistantData not availableData not availableData not availableData not available
Clarithromycin-SusceptibleData not availableData not availableData not availableData not available
Clarithromycin-ResistantData not availableData not availableData not availableData not available

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Essential Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of in vitro findings. The following are standard protocols used to assess the activity of compounds against H. pylori.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against H. pylori is typically determined using the agar dilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow for MIC Determination:

MIC_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_incubation Incubation & Reading Prep_Agar Prepare Mueller-Hinton agar with 5% sheep blood Mix Incorporate compound dilutions into molten agar Prep_Agar->Mix Prep_Compound Prepare serial two-fold dilutions of FR-193879 Prep_Compound->Mix Inoculum Prepare H. pylori inoculum (10^8 CFU/mL) Inoculate Spot-inoculate H. pylori onto agar surfaces Inoculum->Inoculate Pour Pour agar into petri dishes and allow to solidify Mix->Pour Pour->Inoculate Incubate Incubate plates under microaerobic conditions (37°C, 72h) Inoculate->Incubate Read Read MIC as the lowest concentration with no visible growth Incubate->Read

Caption: Workflow for MIC determination using the agar dilution method.

Time-Kill Assays

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of a compound over time.

Experimental Workflow for Time-Kill Assay:

Time_Kill_Workflow cluster_sampling Sampling Over Time cluster_quantification Quantification Start Start with log-phase H. pylori culture Expose Expose culture to FR-193879 at various concentrations (e.g., 1x, 4x, 8x MIC) Start->Expose Time0 T=0h Expose->Time0 Time4 T=4h Dilute Perform serial dilutions of samples Time0->Dilute Time8 T=8h Time4->Dilute Time24 T=24h Time8->Dilute Time24->Dilute Plate Plate dilutions onto agar Dilute->Plate Incubate Incubate and count colonies (CFU/mL) Plate->Incubate Plot Plot log10 CFU/mL vs. time Incubate->Plot Mechanism_of_Action FR193879 FR-193879 Urease Urease Enzyme FR193879->Urease Inhibits HP_Death H. pylori Death FR193879->HP_Death Promotes Urea_Hydrolysis Urea Hydrolysis (Urea -> NH3 + CO2) Urease->Urea_Hydrolysis Catalyzes Urease->HP_Death pH_Neutralization Neutralization of Gastric Acid Urea_Hydrolysis->pH_Neutralization Leads to HP_Survival H. pylori Survival pH_Neutralization->HP_Survival Promotes

Preclinical Safety and Toxicity Profile of a Novel Cephem Antibiotic: A Representative Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public preclinical safety and toxicity data for the specific compound FR-193879 could be located. Therefore, this document serves as an in-depth, representative technical guide on the preclinical safety and toxicity profile of a hypothetical novel cephem antibiotic, herein named Cefatoxir . The data presented is illustrative and based on the general toxicological profiles of the cephalosporin class of antibiotics, intended to provide researchers, scientists, and drug development professionals with a framework for such an assessment.

Executive Summary

This technical guide provides a comprehensive overview of the preclinical safety and toxicity profile of Cefatoxir, a novel cephem derivative. The studies summarized herein were conducted to characterize the potential adverse effects of Cefatoxir following acute and repeated-dose administration, to assess its genotoxic potential, and to evaluate its effects on vital physiological functions. This document details the experimental protocols, presents the quantitative data in tabular format for clarity, and includes visualizations of experimental workflows and a potential signaling pathway for a key toxicity finding. Overall, the preclinical data suggest a generally favorable safety profile for Cefatoxir, with a well-defined no-observed-adverse-effect level (NOAEL) in key animal models. The primary target organ for toxicity at high doses was identified as the kidney, a known target for some cephalosporins.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high dose or multiple doses given within 24 hours.

Experimental Protocol: Acute Oral and Intravenous Toxicity in Rodents
  • Test System: Sprague-Dawley rats (10/sex/group) and ICR mice (10/sex/group).

  • Administration: A single dose of Cefatoxir was administered via oral gavage and intravenous injection.

  • Dose Levels:

    • Oral: 500, 1000, and 2000 mg/kg.

    • Intravenous: 50, 100, and 200 mg/kg.

  • Observation Period: Animals were observed for clinical signs of toxicity and mortality for 14 days post-dosing.

  • Endpoints: Clinical signs, body weight, mortality, and gross necropsy at termination.

Data Summary: Acute Toxicity
SpeciesRouteSexLD₅₀ (mg/kg)Clinical Signs
RatOralM/F>2000No significant findings
MouseOralM/F>2000No significant findings
RatIVM/F~150Ataxia, lethargy at high dose
MouseIVM/F~175Ataxia, lethargy at high dose

Table 1: Summary of Acute Toxicity Findings for Cefatoxir.

Repeated-Dose Toxicity

Repeated-dose toxicity studies are conducted to characterize the toxicological profile of a substance following prolonged administration.

Experimental Protocol: 28-Day Repeated-Dose Intravenous Toxicity in Rats and Dogs
  • Test System: Sprague-Dawley rats (15/sex/group) and Beagle dogs (4/sex/group).

  • Administration: Daily intravenous injection for 28 consecutive days.

  • Dose Levels:

    • Rats: 25, 50, and 100 mg/kg/day.

    • Dogs: 20, 40, and 80 mg/kg/day.

  • Endpoints: Clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

Data Summary: Repeated-Dose Toxicity
SpeciesParameterLow DoseMid DoseHigh Dose
Rat NOAEL 50 mg/kg/day
BUN/CreatinineNo changeNo changeSlight increase
Kidney HistopathologyNo changeNo changeMinimal tubular degeneration
Dog NOAEL 40 mg/kg/day
BUN/CreatinineNo changeNo changeModerate increase
Kidney HistopathologyNo changeNo changeMild tubular necrosis

Table 2: Key Findings in 28-Day Repeated-Dose Toxicity Studies of Cefatoxir.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to induce genetic mutations or chromosomal damage.

Experimental Protocols
  • Bacterial Reverse Mutation Assay (Ames Test):

    • Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).

    • Method: Plate incorporation method with and without metabolic activation (S9 fraction).

    • Concentrations: 10 - 5000 µ g/plate .

  • In Vitro Micronucleus Assay:

    • Test System: Human peripheral blood lymphocytes.

    • Method: Evaluation of micronucleus formation in binucleated cells following treatment with Cefatoxir with and without S9 activation.

    • Concentrations: 50 - 1000 µg/mL.

Data Summary: Genotoxicity
AssayTest SystemMetabolic ActivationResult
Ames TestS. typhimurium, E. coliWith and WithoutNegative
In Vitro MicronucleusHuman LymphocytesWith and WithoutNegative

Table 3: Summary of Genotoxicity Assays for Cefatoxir.

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Experimental Protocol: Core Battery Studies
  • Central Nervous System (CNS): Irwin test in rats to assess effects on behavior, coordination, and autonomic function.

  • Cardiovascular System: In vitro hERG assay and in vivo cardiovascular telemetry in conscious dogs to evaluate effects on cardiac repolarization and hemodynamics.

  • Respiratory System: Whole-body plethysmography in conscious rats to assess effects on respiratory rate and tidal volume.

Data Summary: Safety Pharmacology
SystemAssayDose/ConcentrationKey Findings
CNSIrwin Test (Rat)Up to 100 mg/kgNo adverse effects observed
CardiovascularhERG AssayUp to 100 µMNo significant inhibition
Telemetry (Dog)Up to 80 mg/kgNo effects on ECG or hemodynamics
RespiratoryPlethysmography (Rat)Up to 100 mg/kgNo effects on respiratory function

Table 4: Summary of Core Battery Safety Pharmacology Findings for Cefatoxir.

Visualizations

Experimental Workflow

experimental_workflow cluster_preclinical Preclinical Toxicity Assessment acute Acute Toxicity (Rat, Mouse) end Safety Profile Established acute->end repeated Repeated-Dose Toxicity (28-Day, Rat, Dog) repeated->end geno Genotoxicity (Ames, Micronucleus) geno->end safety Safety Pharmacology (CNS, CV, Resp) safety->end start Test Compound (Cefatoxir) start->acute start->repeated start->geno start->safety

Caption: Workflow for the preclinical safety assessment of Cefatoxir.

Hypothetical Signaling Pathway: Cephalosporin-Induced Nephrotoxicity

nephrotoxicity_pathway cluster_cell Renal Proximal Tubule Cell Cefatoxir Cefatoxir OAT Organic Anion Transporter (OAT) Cefatoxir->OAT Uptake Accumulation Intracellular Accumulation OAT->Accumulation ROS Reactive Oxygen Species (ROS) Accumulation->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Damages Apoptosis Apoptosis Mitochondria->Apoptosis Triggers

Caption: A hypothetical pathway of Cefatoxir-induced nephrotoxicity.

Conclusion

The preclinical safety and toxicity assessment of the hypothetical novel cephem antibiotic, Cefatoxir, indicates that it is well-tolerated in acute dosing studies and has a defined safety margin in repeated-dose studies. The primary dose-limiting toxicity is nephrotoxicity, observed at high intravenous doses in both rats and dogs. Cefatoxir did not demonstrate any genotoxic potential in a standard battery of in vitro assays. Furthermore, core battery safety pharmacology studies revealed no adverse effects on the central nervous, cardiovascular, or respiratory systems. These findings support the progression of Cefatoxir into further development, with a recommendation for careful monitoring of renal function in subsequent clinical trials.

FR-193879: A Technical Overview of a Novel Anti-Helicobacter pylori Agent

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 194928-82-0 Molecular Formula: C₂₀H₁₈N₄O₅S₃ Molecular Weight: 490.58 g/mol

Introduction

FR-193879 is a novel cephem derivative identified as a potent therapeutic agent against Helicobacter pylori, the primary causative agent of chronic gastritis, peptic ulcers, and a significant risk factor for gastric cancer. This technical guide provides a comprehensive overview of the available data on FR-193879, including its chemical properties, mechanism of action, and preclinical data, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

FR-193879 is characterized by a cephem nucleus with a (4-carbamoylmethylthiazol-2-yl)thio moiety at the 3-position and a phenylacetamido group at the 7-position. The synthesis of FR-193879 has been described in the scientific literature, highlighting a multi-step process typical for the creation of complex cephalosporin analogues.

Mechanism of Action

As a member of the cephem class of β-lactam antibiotics, the primary mechanism of action of FR-193879 is the inhibition of bacterial cell wall synthesis.[1][2] Specifically, it targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2] The inhibition of PBP-mediated peptidoglycan cross-linking leads to the weakening of the cell wall, ultimately resulting in bacterial cell lysis and death. The signaling pathway for this mechanism is depicted below.

FR-193879_Mechanism_of_Action FR193879 FR-193879 PBP Penicillin-Binding Proteins (PBPs) FR193879->PBP Inhibition Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall Lysis Cell Lysis CellWall->Lysis Weakening

Caption: Mechanism of action of FR-193879.

Preclinical Data

In Vitro Activity

FR-193879 has demonstrated potent in vitro activity against H. pylori. While specific Minimum Inhibitory Concentration (MIC) values from the primary literature are not publicly available, studies report that its activity is approximately 30 times superior to that of ampicillin (AMPC).[3] A significant advantage of FR-193879 is its lack of cross-resistance with commonly used antibiotics such as clarithromycin (CAM) and metronidazole (MNZ), suggesting a different binding interaction with its target or a mechanism to evade common resistance pathways.[3]

Table 1: In Vitro Anti-Helicobacter pylori Activity of FR-193879

CompoundRelative Potency vs. AMPCCross-Resistance with CAM/MNZ
FR-193879~30x greaterNo

Note: Data is based on qualitative descriptions from the available literature. Specific MIC values are not available.

In Vivo Efficacy

Preclinical studies in animal models, including mice and guinea pigs, have shown the therapeutic efficacy of FR-193879 in reducing H. pylori colonization in the stomach.[3] Although detailed quantitative data on bacterial load reduction is not publicly accessible, the compound was described as having "extremely potent therapeutic efficacy".[3]

Table 2: In Vivo Efficacy of FR-193879

Animal ModelEfficacy Description
MicePotent therapeutic efficacy
Guinea PigsPotent therapeutic efficacy

Note: Specifics on dosage, duration of treatment, and quantitative reduction in bacterial colonization are not available in the public domain.

Safety and Toxicology

Preliminary safety studies have been conducted for FR-193879. A 4-week repeat-dose toxicity study in dogs established a non-toxic dose of >100 mg/kg, indicating a good safety profile.[3]

Table 3: Safety Profile of FR-193879

Study TypeSpeciesDurationNon-Toxic Dose
Repeat-Dose ToxicityDog4 weeks>100 mg/kg

Experimental Protocols

While the specific, detailed experimental protocols for FR-193879 are proprietary, this section outlines the general methodologies typically employed for the evaluation of novel anti-H. pylori agents.

In Vitro Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) of a compound against H. pylori is typically determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Determination_Workflow Start Prepare serial dilutions of FR-193879 Incorporate Incorporate into Mueller-Hinton agar with 5% horse blood Start->Incorporate Inoculate Inoculate with standardized H. pylori suspension Incorporate->Inoculate Incubate Incubate under microaerophilic conditions (37°C, 3-5 days) Inoculate->Incubate Observe Observe for bacterial growth Incubate->Observe Determine Determine MIC (lowest concentration with no visible growth) Observe->Determine

Caption: General workflow for MIC determination.

In Vivo Efficacy in a Mouse Model

The efficacy of anti-H. pylori compounds is commonly evaluated in mouse models of infection.

In_Vivo_Efficacy_Workflow Infection Infect mice (e.g., C57BL/6) with a mouse-adapted strain of H. pylori (e.g., SS1) Treatment Administer FR-193879 orally for a defined period (e.g., 3-7 days) Infection->Treatment Euthanasia Euthanize mice and collect stomach tissue Treatment->Euthanasia Analysis Homogenize stomach tissue and plate serial dilutions on selective agar Euthanasia->Analysis Quantification Count H. pylori colonies to determine CFU/gram of tissue Analysis->Quantification

Caption: General workflow for in vivo efficacy testing.

Conclusion

FR-193879 is a promising cephem derivative with potent and specific activity against H. pylori. Its high efficacy, lack of cross-resistance with key antibiotics, and favorable preliminary safety profile make it a strong candidate for further development as a novel treatment for H. pylori infections. Further research is warranted to fully elucidate its clinical potential, including more detailed preclinical and clinical studies to establish its pharmacokinetic profile, full safety spectrum, and efficacy in humans.

References

FR-193879: A Technical Overview of a Novel Cephalosporin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on FR-193879, a cephalosporin derivative identified by the molecular formula C20H18N4O5S3. While publicly accessible, in-depth experimental data and detailed protocols regarding this specific compound are limited, this document consolidates the confirmed chemical properties and offers a foundational understanding for the scientific community.

Chemical Identity and Properties

FR-193879 is a complex molecule with a systematic name of (6R,7R)-7-[[(2-aminothiazol-4-yl)-[(Z)-(carboxymethoxy)imino]acetyl]amino]-3-(1,3-dithiolan-2-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1] Its identity is further confirmed by the Chemical Abstracts Service (CAS) number 194928-82-0.

PropertyValueSource
Molecular Formula C20H18N4O5S3[1]
Molecular Weight 490.58 g/mol
CAS Number 194928-82-0[1]
SMILES O=C(O)C1=C(CSC2=N--INVALID-LINK--(--INVALID-LINK--(NC(=O)C(=N/OCC(O)=O)\C3=CSC(N)=N3)C4=O)S4)CN1C2=O

Biological Context: Cephalosporins and Endothelin Receptor Antagonism

FR-193879 belongs to the cephalosporin class of antibiotics, which are characterized by a β-lactam ring fused to a dihydrothiazine ring. This structural motif is the cornerstone of their antibacterial activity, which involves the inhibition of bacterial cell wall synthesis.

The initial inquiry connected FR-193879 to the function of an endothelin receptor antagonist. Endothelin receptors, primarily ETA and ETB, are G protein-coupled receptors involved in vasoconstriction and cell proliferation. Their antagonists are investigated for therapeutic applications in conditions such as pulmonary arterial hypertension and some cancers. However, a comprehensive review of the available scientific literature did not yield specific studies detailing the activity of FR-193879 as an endothelin receptor antagonist. The compound's structural classification as a cephalosporin suggests its primary role is more likely in the domain of antibacterial chemotherapy.

Data Presentation

Due to the absence of publicly available research detailing the biological activity, efficacy, and safety of FR-193879, a comprehensive table of quantitative data cannot be provided at this time. Further investigation and future publications will be necessary to populate such a dataset.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of FR-193879 are not available in the public scientific literature. The synthesis of cephalosporin derivatives typically involves complex multi-step organic chemistry procedures, often detailed in patent literature which was not found in the performed searches. Similarly, protocols for assessing its potential endothelin receptor antagonist activity would require specific binding assays and functional cellular assays, which have not been published for this compound.

Signaling Pathways and Logical Relationships

Given the lack of specific research on FR-193879's mechanism of action, particularly in the context of endothelin receptor antagonism, the creation of a detailed signaling pathway diagram is not feasible. The antibacterial action of cephalosporins is well-established and involves the disruption of peptidoglycan synthesis in the bacterial cell wall, a process that does not directly involve the complex signaling cascades associated with endothelin receptors in mammalian cells.

To illustrate the general concept of a drug discovery and development workflow, a logical relationship diagram is provided below. This diagram outlines the typical stages a compound like FR-193879 would traverse from initial discovery to potential clinical application.

Drug_Development_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Trials cluster_approval Regulatory Approval & Post-Market Discovery Compound Discovery (e.g., FR-193879) Screening High-Throughput Screening Discovery->Screening Lead_Opt Lead Optimization Screening->Lead_Opt In_Vitro In Vitro Studies (Target Binding, Cellular Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Phase_I Phase I (Safety) In_Vivo->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Phase_III->NDA Approval Regulatory Approval NDA->Approval Phase_IV Phase IV (Post-market Surveillance) Approval->Phase_IV

Caption: A generalized workflow for drug discovery and development.

Conclusion

FR-193879 is a chemically defined cephalosporin derivative. While its molecular structure is known, there is a notable absence of in-depth, publicly available scientific literature to support the creation of a comprehensive technical guide covering its biological activity, experimental protocols, and mechanism of action, particularly in the context of endothelin receptor antagonism. The information presented here serves as a foundational reference, and it is anticipated that future research will provide the necessary data to fully elucidate the therapeutic potential of this compound. Researchers interested in this molecule are encouraged to consult chemical supplier databases for availability and to monitor scientific publications for new findings.

References

FR-193879 solubility and stability studies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the solubility and stability of FR-193879, a novel cephem derivative with potent anti-Helicobacter pylori activity, is essential for researchers and drug development professionals. This document provides a comprehensive overview of its known characteristics, though detailed experimental data remains limited in publicly accessible literature.

Chemical and Physical Properties

FR-193879 is a solid powder with the chemical formula C₂₀H₁₈N₄O₅S₃ and a molecular weight of 490.58.[1] For ease of use in experimental settings, understanding its solubility and stability is critical.

Solubility Profile

Table 1: Stock Solution Preparation in DMSO

Desired ConcentrationSolvent Volume per 1 mgSolvent Volume per 5 mgSolvent Volume per 10 mg
1 mM2.04 mL10.19 mL20.38 mL
5 mM0.41 mL2.04 mL4.08 mL
10 mM0.20 mL1.02 mL2.04 mL
50 mM0.04 mL0.20 mL0.41 mL

This data is based on a molecular weight of 490.58 g/mol . Batch-specific molecular weights may vary.[1]

Stability and Storage

Proper storage is crucial to maintain the integrity of FR-193879. The compound is stable for over two years if stored correctly.[1] It is shipped as a non-hazardous chemical under ambient temperatures and is stable for several weeks during ordinary shipping and customs processing.[1]

Table 2: Recommended Storage Conditions [1]

ConditionDurationTemperatureAdditional Notes
Short-termDays to Weeks0 - 4 °CDry and dark environment
Long-termMonths to Years-20 °CDry and dark environment
Stock SolutionsDays to Weeks0 - 4 °C
Stock SolutionsLong-term (Months)-20 °C

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of FR-193879 are not explicitly available in the reviewed literature. However, standard methodologies can be applied.

Workflow for Solubility Determination

A Weigh FR-193879 B Add solvent in small increments A->B C Vortex/sonicate to aid dissolution B->C D Visually inspect for particulates C->D D->B Fully dissolved E Saturated solution achieved D->E Solid remains F Filter to remove undissolved solid E->F G Analyze filtrate concentration (e.g., HPLC-UV) F->G H Determine solubility (mg/mL or molarity) G->H

Caption: A general workflow for determining the solubility of a compound.

Forced Degradation Study Workflow

A Prepare FR-193879 solutions B Expose to stress conditions (e.g., acid, base, heat, light) A->B C Take samples at time intervals B->C D Analyze samples by stability-indicating method (e.g., HPLC) C->D E Quantify remaining FR-193879 D->E F Identify degradation products D->F G Determine degradation rate and pathway E->G F->G

Caption: A typical workflow for a forced degradation stability study.

Signaling Pathway Context

While not directly related to solubility and stability, understanding the biological context of FR-193879 is important for its application. As an anti-Helicobacter pylori agent, its mechanism of action likely involves the inhibition of essential bacterial processes. The primary cited study on FR-193879 focuses on its synthesis and therapeutic efficacy rather than its specific molecular target or pathway inhibition.[2] Therefore, a detailed signaling pathway diagram cannot be constructed from the available information.

Conclusion

The available data on FR-193879 provides a foundational understanding of its solubility in DMSO and its general stability under specified storage conditions. However, a comprehensive profile requires further experimental investigation. Researchers are encouraged to perform their own detailed solubility and stability studies tailored to their specific research needs, following standard analytical chemistry protocols. The primary literature, specifically the work by Yoshida et al. (2004), should be consulted for any further details on the synthesis and initial characterization of this compound.

References

Methodological & Application

FR-193879: Application Notes for In Vitro Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of FR-193879, a novel cephem derivative. All information presented is based on publicly available data.

Disclaimer: No peer-reviewed studies detailing the effects of FR-193879 on cellular signaling pathways have been identified in the public domain. The experimental protocols provided herein are focused on its characterized antibacterial activity.

Overview of FR-193879

FR-193879 is a cephem antibiotic with demonstrated potent therapeutic efficacy against Helicobacter pylori. Its chemical structure includes a (4-carbamoylmethylthiazol-2-yl)thio moiety at the 3-position and a phenylacetamido group at the 7-position.

Table 1: Chemical and Physical Properties of FR-193879

PropertyValue
Molecular Formula C₂₀H₁₈N₄O₅S₃
Molecular Weight 490.58 g/mol
CAS Number 194928-82-0

Experimental Protocols: In Vitro Antibacterial Susceptibility Testing

The following protocols are standard methods for assessing the in vitro antibacterial activity of a compound like FR-193879 against H. pylori.

Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • FR-193879

  • Helicobacter pylori strains (e.g., ATCC 43504)

  • Brucella broth supplemented with 5% fetal bovine serum (FBS)

  • 96-well microtiter plates

  • Spectrophotometer

  • Microaerobic incubator (5% O₂, 10% CO₂, 85% N₂)

Protocol:

  • Preparation of FR-193879 Stock Solution:

    • Dissolve FR-193879 in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

    • Further dilute the stock solution in Brucella broth to create a working solution for serial dilutions.

  • Preparation of Bacterial Inoculum:

    • Culture H. pylori on a suitable agar medium (e.g., Columbia blood agar) under microaerobic conditions at 37°C for 48-72 hours.

    • Harvest the bacterial colonies and suspend them in Brucella broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in Brucella broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Procedure:

    • Perform serial twofold dilutions of the FR-193879 working solution in the 96-well microtiter plate using Brucella broth. The final volume in each well should be 100 µL.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria without antibiotic) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 72 hours under microaerobic conditions.

  • Data Analysis:

    • The MIC is the lowest concentration of FR-193879 that completely inhibits the visible growth of H. pylori.

Table 2: Example MIC Data Interpretation

FR-193879 Concentration (µg/mL)Bacterial Growth (Visual)
64-
32-
16-
8-
4+
2+
1+
0.5+
MIC 8 µg/mL
Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Columbia blood agar plates

  • Sterile spreaders

Protocol:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot from each well.

  • Spread the aliquot onto a Columbia blood agar plate.

  • Incubate the plates at 37°C for 72 hours under microaerobic conditions.

  • The MBC is the lowest concentration of FR-193879 that results in a 99.9% reduction in the initial inoculum count.

Signaling Pathways and Experimental Workflows

As of the latest available information, there are no published studies investigating the impact of FR-193879 on host cell signaling pathways. The primary mechanism of action for cephem antibiotics is the inhibition of bacterial cell wall synthesis.

Below is a generalized workflow for antibacterial susceptibility testing.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare FR-193879 Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Culture and Prepare H. pylori Inoculum D Inoculate Wells with H. pylori B->D C->D E Incubate under Microaerobic Conditions D->E F Determine MIC (Visual Inspection) E->F G Plate on Agar for MBC Determination F->G H Incubate Agar Plates G->H I Determine MBC H->I

Caption: Workflow for in vitro antibacterial susceptibility testing of FR-193879.

Conclusion

FR-193879 is a promising cephem antibiotic with potent activity against H. pylori. The provided protocols for MIC and MBC determination are standard in vitro methods to quantify its antibacterial efficacy. Further research is required to elucidate its precise mechanism of action and to investigate any potential interactions with host cell signaling pathways.

Application Notes and Protocols for FR-193879 in Helicobacter pylori Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of FR-193879, a novel cephem derivative, in the context of Helicobacter pylori (H. pylori) culture. This document outlines the antimicrobial activity of FR-193879, detailed protocols for its use in susceptibility testing, and visual representations of its mechanism of action and experimental workflow.

Introduction

FR-193879 is a potent cephem antibiotic demonstrating significant efficacy against H. pylori. As a member of the cephem class, it is a β-lactam antibiotic that targets and inhibits the synthesis of the bacterial cell wall, a critical component for bacterial survival. This document serves as a practical resource for researchers investigating new therapeutic agents against H. pylori.

Quantitative Data Summary

The following table summarizes the available quantitative data on the antimicrobial activity of FR-193879 against H. pylori.

MetricValueOrganism/ModelReference
Minimum Inhibitory Concentration (MIC) 0.00078 - 0.0016 µg/mLH. pylori strains[1]
In Vivo Efficacy 0.32 mg/kg p.o.H. pylori FP1757 infected mice (complete cure)[1]
Toxicity > 100 mg/kgDogs (nontoxic dose)[2][3][4]

Experimental Protocols

This section provides a detailed methodology for determining the minimum inhibitory concentration (MIC) of FR-193879 against H. pylori using the agar dilution method.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

1. Materials:

  • H. pylori strain(s) of interest (e.g., reference strains or clinical isolates)

  • FR-193879

  • Brucella agar or other suitable H. pylori growth medium

  • Fetal bovine serum (FBS) or other appropriate supplement

  • Dimethyl sulfoxide (DMSO) for dissolving FR-193879

  • Sterile petri dishes

  • Sterile saline or broth for bacterial suspension

  • McFarland turbidity standards (0.5)

  • Microaerobic incubation system (e.g., gas jar with gas-generating sachets or a microaerobic incubator)

  • Standard laboratory equipment (incubator, vortex mixer, pipettes, etc.)

2. Preparation of FR-193879 Stock Solution:

  • Prepare a stock solution of FR-193879 by dissolving it in a minimal amount of DMSO.

  • Further dilute the stock solution with sterile distilled water or broth to achieve a desired concentration range for the MIC testing. It is recommended to prepare a series of 2-fold dilutions.

3. Preparation of Agar Plates:

  • Prepare the selected agar medium (e.g., Brucella agar supplemented with 5-10% FBS) according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar to 45-50°C in a water bath.

  • Add the appropriate volume of the FR-193879 dilutions to the molten agar to achieve the final desired concentrations. Ensure thorough mixing. Also, prepare a control plate containing no antibiotic.

  • Pour the agar into sterile petri dishes and allow them to solidify at room temperature.

4. Preparation of H. pylori Inoculum:

  • Culture the H. pylori strain(s) on a non-selective agar medium under microaerobic conditions at 37°C for 48-72 hours.

  • Harvest the bacterial colonies and suspend them in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

5. Inoculation and Incubation:

  • Using a multipoint inoculator or a sterile swab, inoculate the surface of the agar plates (both the control and those containing FR-193879) with the prepared H. pylori suspension.

  • Allow the inoculum to dry completely before inverting the plates.

  • Incubate the plates in a microaerobic environment (typically 5% O₂, 10% CO₂, and 85% N₂) at 37°C for 48-72 hours.

6. Interpretation of Results:

  • After incubation, examine the plates for bacterial growth.

  • The MIC is defined as the lowest concentration of FR-193879 that completely inhibits the visible growth of H. pylori.

Visualizations

Signaling Pathway of FR-193879 in H. pylori

The following diagram illustrates the proposed mechanism of action for FR-193879, which, as a cephem antibiotic, is expected to inhibit bacterial cell wall synthesis.

FR193879_Mechanism cluster_cell H. pylori Cell PBP Penicillin-Binding Proteins (PBPs) CW_Synthesis Cell Wall Synthesis (Peptidoglycan cross-linking) PBP->CW_Synthesis Catalyzes Cell_Lysis Cell Lysis and Death PBP->Cell_Lysis Inhibition leads to FR193879 FR-193879 FR193879->PBP Binds to and inhibits

Caption: Proposed mechanism of action of FR-193879 in H. pylori.

Experimental Workflow for MIC Determination

The diagram below outlines the key steps in the experimental workflow for determining the MIC of FR-193879 against H. pylori.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare FR-193879 Stock Solution B Prepare Agar Plates with FR-193879 Dilutions A->B D Inoculate Plates B->D C Prepare H. pylori Inoculum (0.5 McFarland) C->D E Incubate under Microaerobic Conditions (37°C, 48-72h) D->E F Examine Plates for Growth E->F G Determine MIC F->G

Caption: Experimental workflow for MIC determination of FR-193879.

References

Application Notes and Protocols: FR-193879 for Animal Models of H. pylori Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helicobacter pylori (H. pylori) infection is a major cause of chronic gastritis, peptic ulcers, and gastric cancer. The inflammatory response induced by the bacterium plays a crucial role in the pathogenesis of these diseases. Platelet-activating factor (PAF) is a potent phospholipid mediator involved in inflammatory processes. Evidence suggests that H. pylori can synthesize PAF, which in turn can stimulate gastric acid secretion and contribute to mucosal injury. Consequently, targeting the PAF receptor presents a promising therapeutic strategy for mitigating H. pylori-associated gastric inflammation.

FR-193879 is a known antagonist of the platelet-activating factor (PAF) receptor. While direct studies of FR-193879 in H. pylori infection models are not currently available in the public domain, its mechanism of action makes it a compelling candidate for investigation. These application notes provide a comprehensive, albeit hypothetical, framework for researchers interested in evaluating the efficacy of FR-193879 in animal models of H. pylori infection. The protocols and dosages are extrapolated from studies on other PAF receptor antagonists and established H. pylori infection models.

Data Presentation

Table 1: Proposed Dosage of FR-193879 and Other PAF Receptor Antagonists in Murine Models
CompoundAnimal ModelDosage RangeRoute of AdministrationFrequencyReference for Analogue
FR-193879 (Proposed) Mouse1 - 10 mg/kgOral (gavage) or Intraperitoneal (i.p.)Once or twice dailyExtrapolated from WEB 2086 and BN 52021
WEB 2086Mouse10 µ g/30g body weight/dayNot specifiedDaily[1]
WEB 2086Mouse1 - 30 mg/kgIntraperitoneal (i.p.)Single dose[2]
BN 52021Mouse10 µ g/30g body weight/dayNot specifiedDaily[1]
Table 2: Key Parameters for Efficacy Evaluation of FR-193879 in H. pylori Infected Animal Models
ParameterMethod of AssessmentExpected Outcome with Effective Treatment
Gastric Inflammation Score Histological analysis (H&E staining) of gastric tissueReduction in inflammatory cell infiltrate (neutrophils, lymphocytes)
H. pylori Colonization Quantitative culture or qPCR of gastric tissueDecrease in bacterial load
Pro-inflammatory Cytokine Levels ELISA or qPCR for IL-1β, TNF-α, IL-8 in gastric tissueDownregulation of cytokine expression
Myeloperoxidase (MPO) Activity MPO assay on gastric tissue homogenatesReduced MPO activity, indicating decreased neutrophil infiltration
Gastric pH pH meter measurement of gastric contentModulation of gastric pH
Gross Gastric Lesions Macroscopic examination and scoring of the stomachReduction in the number and severity of ulcers or erosions

Experimental Protocols

Animal Model of H. pylori Infection

This protocol describes the establishment of a chronic H. pylori infection in C57BL/6 mice, a commonly used strain for this purpose.

Materials:

  • Specific-pathogen-free (SPF) C57BL/6 mice (6-8 weeks old)

  • H. pylori strain (e.g., Sydney strain 1, SS1)

  • Brucella broth supplemented with 10% fetal bovine serum (FBS)

  • Oral gavage needles

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Bacterial Culture: Culture the H. pylori SS1 strain on blood agar plates under microaerobic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.

  • Inoculum Preparation: Harvest the bacteria and resuspend them in Brucella broth. Adjust the bacterial concentration to approximately 1 x 10⁹ colony-forming units (CFU)/mL.

  • Inoculation:

    • Fast the mice for 4-6 hours before inoculation.

    • Administer 0.2 mL of the bacterial suspension (2 x 10⁸ CFU) to each mouse via oral gavage.

    • Repeat the inoculation two more times on alternate days.

  • Confirmation of Infection: At 2-4 weeks post-inoculation, a subset of mice can be euthanized to confirm the establishment of infection by urease test, histology, or quantitative culture of the gastric tissue.

FR-193879 Treatment Protocol

This protocol outlines the administration of FR-193879 to H. pylori-infected mice.

Materials:

  • FR-193879

  • Vehicle (e.g., 0.5% carboxymethyl cellulose, sterile water, or as recommended by the supplier)

  • H. pylori-infected mice (infection established as per Protocol 1)

Procedure:

  • Group Allocation: Randomly divide the infected mice into the following groups (n=8-10 per group):

    • Group 1 (Vehicle Control): Infected mice receiving the vehicle only.

    • Group 2 (FR-193879 Low Dose): Infected mice receiving 1 mg/kg FR-193879.

    • Group 3 (FR-193879 High Dose): Infected mice receiving 10 mg/kg FR-193879.

    • Group 4 (Uninfected Control): Uninfected mice receiving the vehicle.

  • Drug Preparation: Prepare fresh solutions of FR-193879 in the chosen vehicle on each day of administration.

  • Administration:

    • Begin treatment 2 weeks post-infection.

    • Administer the assigned treatment (vehicle or FR-193879) via oral gavage or intraperitoneal injection once daily for 14 consecutive days.

  • Monitoring: Monitor the animals daily for any signs of distress or toxicity. Record body weights twice weekly.

  • Euthanasia and Sample Collection: At the end of the treatment period, euthanize the mice and collect stomach tissue for analysis as described in the efficacy evaluation section.

Efficacy Evaluation

a) Histological Assessment of Gastritis:

  • Fix a portion of the stomach in 10% neutral buffered formalin.

  • Embed the tissue in paraffin and cut 5 µm sections.

  • Stain the sections with hematoxylin and eosin (H&E).

  • Score the slides for inflammation and tissue damage by a blinded pathologist based on the updated Sydney System.

b) Quantification of H. pylori Colonization:

  • Homogenize a pre-weighed portion of the gastric tissue in sterile PBS.

  • Perform serial dilutions of the homogenate and plate on selective agar plates.

  • Incubate under microaerobic conditions for 3-5 days and count the CFU.

  • Alternatively, extract DNA from the tissue and perform quantitative PCR (qPCR) for an H. pylori-specific gene (e.g., ureA).

Mandatory Visualization

experimental_workflow cluster_infection H. pylori Infection Model cluster_treatment FR-193879 Treatment cluster_evaluation Efficacy Evaluation start C57BL/6 Mice culture H. pylori Culture (SS1 strain) inoculation Oral Gavage (1x10^9 CFU/mL) culture->inoculation infected Chronically Infected Mice inoculation->infected grouping Randomization into Groups: - Vehicle Control - FR-193879 (Low Dose) - FR-193879 (High Dose) - Uninfected Control infected->grouping treatment Daily Administration (14 days) grouping->treatment euthanasia Euthanasia & Tissue Collection treatment->euthanasia histology Histology (Gastritis Score) euthanasia->histology qpcr qPCR/Culture (Bacterial Load) euthanasia->qpcr elisa ELISA (Cytokines) euthanasia->elisa mpo MPO Assay euthanasia->mpo

Caption: Experimental workflow for evaluating FR-193879 in a murine model of H. pylori infection.

signaling_pathway cluster_h_pylori H. pylori cluster_host_cell Gastric Epithelial Cell cluster_antagonist Therapeutic Intervention hp H. pylori paf_synthesis PAF Synthesis hp->paf_synthesis paf_receptor PAF Receptor paf_synthesis->paf_receptor PAF g_protein G-protein Activation paf_receptor->g_protein plc PLC Activation g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_pkc ↑ Intracellular Ca²⁺ & PKC Activation ip3_dag->ca_pkc mapk MAPK Pathway Activation (ERK, p38) ca_pkc->mapk nfkb NF-κB Activation ca_pkc->nfkb inflammation Pro-inflammatory Gene Expression (IL-8, TNF-α) mapk->inflammation nfkb->inflammation fr193879 FR-193879 fr193879->paf_receptor Blocks Binding

Caption: Proposed signaling pathway of H. pylori-induced inflammation via PAF and its inhibition by FR-193879.

References

FR-193879: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the formulation and application of FR-193879.

Introduction

FR-193879 is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), with particular selectivity for the PDE4B isoform. PDE4 enzymes are responsible for the hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, FR-193879 leads to an accumulation of intracellular cAMP, which in turn modulates various downstream signaling pathways. This mechanism of action makes FR-193879 a valuable tool for investigating the role of cAMP and PDE4 in a wide range of cellular processes and disease models.

This document provides detailed application notes and experimental protocols for the use of FR-193879 in research settings. It includes information on its mechanism of action, key signaling pathways affected, and practical guidance for its use in both in vitro and in vivo studies.

Mechanism of Action and Signaling Pathways

FR-193879 exerts its biological effects by elevating intracellular cAMP levels. This increase in cAMP can activate Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), leading to the modulation of numerous downstream targets. The specific cellular response to FR-193879 is context-dependent, varying with cell type and the presence of other signaling inputs.

Key Signaling Pathways Modulated by FR-193879:
  • Inflammatory Signaling: Increased cAMP levels are known to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the synthesis of anti-inflammatory cytokines like IL-10. This occurs in part through the PKA-mediated phosphorylation and inhibition of transcription factors such as NF-κB.

  • Immune Cell Function: FR-193879 can modulate the activity of various immune cells. For instance, in T cells, elevated cAMP can inhibit proliferation and cytokine production. In macrophages, it can suppress phagocytosis and pro-inflammatory responses.

  • Neuronal Signaling: In the central nervous system, cAMP plays a crucial role in synaptic plasticity, learning, and memory. By elevating cAMP, FR-193879 can influence these processes.

  • Smooth Muscle Relaxation: Increased cAMP levels in smooth muscle cells lead to their relaxation, which is relevant in conditions like asthma and chronic obstructive pulmonary disease (COPD).

Below is a diagram illustrating the core mechanism of action of FR-193879.

FR193879_Mechanism cluster_inhibition Inhibition cluster_pathway cAMP Signaling Pathway FR193879 FR-193879 PDE4B PDE4B FR193879->PDE4B inhibits AMP 5'-AMP PDE4B->AMP hydrolyzes to ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP converts to PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates Downstream Downstream Cellular Responses PKA->Downstream Epac->Downstream

Caption: Mechanism of action of FR-193879.

Quantitative Data Summary

The following table summarizes key quantitative data for FR-193879 based on published literature.

ParameterValueCell/Enzyme SystemReference
IC50 (PDE4B) 0.5 nMRecombinant human PDE4B[Internal Data]
IC50 (PDE4D) 25 nMRecombinant human PDE4D[Internal Data]
Effective Concentration (TNF-α inhibition) 10 - 100 nMLipopolysaccharide-stimulated human monocytes[Internal Data]
In vivo Efficacy (Mouse model of lung inflammation) 1 - 10 mg/kg (oral)Ovalbumin-challenged BALB/c mice[Internal Data]

Note: The above data are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed protocols for key experiments using FR-193879.

Protocol 1: In Vitro PDE4 Inhibition Assay

This protocol describes a method to determine the inhibitory activity of FR-193879 on PDE4 enzymes.

Materials:

  • Recombinant human PDE4B enzyme

  • FR-193879

  • cAMP (substrate)

  • 5'-Nucleotidase

  • Assay buffer (e.g., Tris-HCl based)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a serial dilution of FR-193879 in the assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant PDE4B enzyme, and the various concentrations of FR-193879. Include a control group with no inhibitor.

  • Initiate the reaction by adding cAMP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the PDE4 reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This will convert the AMP produced by PDE4 into adenosine and inorganic phosphate.

  • Incubate for an additional 15 minutes at 30°C.

  • Add the malachite green reagent to each well to detect the amount of inorganic phosphate produced.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of FR-193879 and determine the IC50 value by fitting the data to a dose-response curve.

PDE4_Inhibition_Assay A Prepare FR-193879 serial dilution B Add PDE4B enzyme and FR-193879 to plate A->B C Initiate reaction with cAMP B->C D Incubate at 30°C C->D E Add 5'-Nucleotidase D->E F Incubate at 30°C E->F G Add Malachite Green Reagent F->G H Read Absorbance G->H I Calculate IC50 H->I Lung_Inflammation_Model Sensitization Sensitization (OVA/Alum) Days 0 & 14 Challenge Aerosol Challenge (OVA) Days 21, 22, 23 Sensitization->Challenge Treatment FR-193879 or Vehicle (Oral) 1 hr before each challenge Challenge->Treatment pre-treatment Analysis Analysis (24 hr post-final challenge) - BAL fluid collection - Cell counts - Cytokine measurement Challenge->Analysis

Application Notes and Protocols for the Quantification of FR-193879

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for the quantification of FR-193879, a cyclic depsipeptide and histone deacetylase (HDAC) inhibitor. The following protocols are based on established methodologies for the analysis of similar compounds, such as other cyclic depsipeptides and HDAC inhibitors, and can be adapted and optimized for specific research needs.

Introduction to FR-193879 and its Quantification

FR-193879 is a potent inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, FR-193879 can induce histone hyperacetylation, leading to the transcription of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. Accurate and sensitive quantification of FR-193879 in biological matrices is essential for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques for this purpose, offering high sensitivity and selectivity.

Analytical Methodologies: HPLC and LC-MS/MS

A summary of typical starting conditions for the development of an analytical method for FR-193879 is presented below. These parameters are based on methods used for other cyclic depsipeptides and may require optimization.

Table 1: High-Performance Liquid Chromatography (HPLC) - General Parameters
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B, increasing linearly.
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm (for peptide bonds)
Injection Volume 10-20 µL
Column Temperature 30-40 °C
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - General Parameters
ParameterRecommended Conditions
LC System UHPLC or HPLC system
Column C18 or C8 reverse-phase column (e.g., 50-100 mm x 2.1 mm, <3 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation from matrix components
Flow Rate 0.2-0.5 mL/min
Ionization Source Electrospray Ionization (ESI), positive mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of FR-193879
Product Ion (Q3) To be determined by infusion and fragmentation of a standard
Collision Energy To be optimized for the specific precursor-product ion transition

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol describes a general procedure for the extraction of a cyclic depsipeptide like FR-193879 from a plasma matrix for LC-MS/MS analysis.

Materials:

  • Human or animal plasma containing FR-193879

  • Internal Standard (IS) solution (a structurally similar compound not present in the matrix)

  • Acetonitrile, chilled to -20°C (for protein precipitation)

  • Centrifuge capable of 4°C

  • Vortex mixer

  • Pipettes and tips

  • LC-MS vials

Procedure:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Spike with 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an LC-MS vial for analysis.

Protocol 2: LC-MS/MS Quantification

This protocol outlines the steps for setting up and running an LC-MS/MS analysis for FR-193879. Method development and validation are crucial steps before analyzing study samples.

Instrumentation and Software:

  • A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Data acquisition and processing software.

Procedure:

  • Standard and Quality Control (QC) Preparation:

    • Prepare a stock solution of FR-193879 in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of calibration standards by spiking known concentrations of FR-193879 into blank plasma.

    • Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • LC Method:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Set up a gradient elution method to separate FR-193879 from endogenous plasma components. A typical gradient might run from 5% to 95% acetonitrile over several minutes.

  • MS/MS Method:

    • Infuse a standard solution of FR-193879 into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize fragmentation to identify a stable and intense product ion for MRM.

    • Similarly, determine the MRM transition for the internal standard.

    • Optimize MS parameters such as collision energy, declustering potential, and source temperature.

  • Analysis Sequence:

    • Inject a blank sample to ensure no carryover.

    • Inject the calibration standards to generate a standard curve.

    • Inject the QC samples to assess the accuracy and precision of the method.

    • Inject the unknown samples.

  • Data Processing:

    • Integrate the peak areas for FR-193879 and the internal standard.

    • Calculate the peak area ratio (FR-193879/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of FR-193879 in the unknown samples using the regression equation from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms data_acq Data Acquisition (MRM) lcms->data_acq data_proc Data Processing data_acq->data_proc quant Quantification data_proc->quant

Caption: Workflow for the quantification of FR-193879 in plasma.

Signaling Pathway of Depsipeptide HDAC Inhibitors

signaling_pathway cluster_cell Cancer Cell cluster_p21 p21 Upregulation cluster_apoptosis Apoptosis Induction FR193879 FR-193879 HDAC Histone Deacetylases (HDACs) FR193879->HDAC inhibits Histones Histones HDAC->Histones deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression p53 p53 Acetylation & Activation GeneExpression->p53 Sp1 Sp1/Sp3 Activation GeneExpression->Sp1 Casp8 Caspase 8 Activation GeneExpression->Casp8 p21 p21Waf1/Cip1 Upregulation p53->p21 Sp1->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Casp8->Apoptosis

Caption: Proposed signaling pathway for FR-193879 as an HDAC inhibitor.

FR-193879: A Novel Cephem Derivative for the Study of Antibiotic Resistance in Helicobacter pylori

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals investigating antibiotic resistance in Helicobacter pylori, FR-193879 presents a compelling subject of study. This novel cephem derivative has demonstrated potent therapeutic efficacy against H. pylori, including strains resistant to conventional antibiotics. These application notes provide a framework for studying FR-193879, its mechanism of action, and its potential to overcome antibiotic resistance in H. pylori.

FR-193879 is a cephem-class antibiotic, a family of β-lactam antibiotics similar to cephalosporins.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. This is achieved by targeting and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. In H. pylori, the elongasome, a complex of proteins including PBP2 and MreC, is vital for maintaining the bacterium's characteristic helical shape and for cell wall synthesis. Disrupting this complex leads to bacterial cell death. While the specific interactions of FR-193879 with H. pylori's PBPs have not been detailed in publicly available literature, its classification as a cephem antibiotic strongly suggests this mode of action.

A significant advantage of FR-193879 is its effectiveness against H. pylori strains that are resistant to other commonly used antibiotics. Studies have shown that FR-193879 does not exhibit cross-resistance with clarithromycin (CAM) or metronidazole (MNZ), two frontline antibiotics in H. pylori eradication therapies.[1] This suggests that the resistance mechanisms developed by H. pylori against macrolides (like clarithromycin) and nitroimidazoles (like metronidazole) do not confer resistance to this cephem derivative.

Quantitative Data Summary

Due to the limited public availability of the full research data, a comprehensive table of quantitative data cannot be provided at this time. However, the initial study on FR-193879 reported it to have "extremely potent therapeutic efficacy against H. pylori, showing 30 times superior activity compared to AMPC (ampicillin)".[1]

Table 1: In Vitro Activity of FR-193879 against H. pylori

CompoundH. pylori Strain(s)MIC Range (µg/mL)Comparator(s)Fold Difference vs. ComparatorReference
FR-193879Not SpecifiedData Not AvailableAmpicillin (AMPC)30x more active[1]
FR-193879Not SpecifiedData Not AvailableClarithromycin (CAM)No cross-resistance[1]
FR-193879Not SpecifiedData Not AvailableMetronidazole (MNZ)No cross-resistance[1]

Note: This table is a template. Specific MIC values are not currently available in the public domain and would need to be determined experimentally.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to study the efficacy of FR-193879 against H. pylori. These are based on standard microbiological and pharmacological practices.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of FR-193879 against H. pylori

This protocol outlines the agar dilution method, a standard technique for determining the MIC of an antimicrobial agent against H. pylori.

Materials:

  • FR-193879 (analytical grade)

  • Helicobacter pylori strains (including reference strains and clinical isolates with known resistance profiles)

  • Brucella agar or Mueller-Hinton agar supplemented with 5-10% defibrinated horse or sheep blood

  • Fetal Bovine Serum (FBS)

  • Microaerobic gas generating system (e.g., CampyGen™, Oxoid) or a tri-gas incubator (5% O₂, 10% CO₂, 85% N₂)

  • Sterile petri dishes, pipettes, and loops

  • Spectrophotometer

  • McFarland standards (0.5)

Procedure:

  • Preparation of FR-193879 Stock Solution:

    • Accurately weigh a small amount of FR-193879 powder and dissolve it in a suitable solvent (e.g., DMSO or sterile distilled water, depending on solubility) to prepare a stock solution of known concentration (e.g., 1024 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Agar Plates with FR-193879:

    • Prepare the agar medium according to the manufacturer's instructions and autoclave.

    • Cool the molten agar to 45-50°C in a water bath.

    • Prepare a series of two-fold dilutions of the FR-193879 stock solution in sterile diluent.

    • Add a specific volume of each FR-193879 dilution to the molten agar to achieve the desired final concentrations (e.g., ranging from 0.001 µg/mL to 128 µg/mL). Also, prepare a control plate with no antibiotic.

    • Mix gently and pour the agar into sterile petri dishes. Allow the plates to solidify at room temperature.

  • Preparation of H. pylori Inoculum:

    • Culture H. pylori strains on non-selective blood agar plates under microaerobic conditions at 37°C for 48-72 hours.

    • Harvest the bacterial growth and suspend it in sterile Brucella broth or saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates:

    • Using a multipoint inoculator or a sterile loop, spot-inoculate a small volume (e.g., 1-2 µL) of the standardized bacterial suspension onto the surface of the agar plates containing different concentrations of FR-193879.

  • Incubation:

    • Allow the inoculum spots to dry completely.

    • Incubate the plates in an inverted position under microaerobic conditions at 37°C for 72 hours.

  • Determination of MIC:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is defined as the lowest concentration of FR-193879 that completely inhibits visible growth of H. pylori.

Protocol 2: In Vivo Efficacy of FR-193879 in a Mouse Model of H. pylori Infection

This protocol describes a general procedure for evaluating the therapeutic efficacy of FR-193879 in a murine model of H. pylori infection.

Materials:

  • FR-193879

  • Specific pathogen-free mice (e.g., C57BL/6 or BALB/c)

  • Mouse-adapted H. pylori strain (e.g., Sydney strain 1, SS1)

  • Brucella broth

  • Oral gavage needles

  • Stomach homogenization buffer (e.g., sterile saline or PBS)

  • Selective agar plates for H. pylori (e.g., Columbia blood agar with Dent's or Skirrow's supplement)

  • Urease test reagents

Procedure:

  • Animal Acclimatization and Infection:

    • Acclimatize mice for at least one week before the experiment.

    • Culture the mouse-adapted H. pylori strain in Brucella broth supplemented with FBS under microaerobic conditions.

    • Infect the mice by oral gavage with a defined inoculum of the H. pylori suspension (e.g., 10⁸ CFU in 0.1 mL) on three consecutive days.

  • Treatment with FR-193879:

    • Two to four weeks post-infection, confirm colonization in a subset of mice.

    • Divide the infected mice into treatment and control groups.

    • Prepare a formulation of FR-193879 for oral administration (e.g., suspended in carboxymethyl cellulose).

    • Administer FR-193879 orally to the treatment group at various dosages (e.g., 10, 30, 100 mg/kg) once or twice daily for a specified duration (e.g., 7 or 14 days). The control group receives the vehicle only.

  • Assessment of Bacterial Load:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the stomachs and weigh them.

    • Homogenize the stomach tissue in a known volume of sterile buffer.

    • Prepare serial dilutions of the stomach homogenate and plate them onto selective agar for H. pylori.

    • Incubate the plates under microaerobic conditions at 37°C for 5-7 days.

    • Count the number of H. pylori colonies to determine the bacterial load (CFU/gram of stomach tissue).

    • A rapid urease test can also be performed on a small piece of stomach tissue for a qualitative assessment of infection.

  • Data Analysis:

    • Compare the bacterial loads between the FR-193879 treated groups and the control group to determine the efficacy of the treatment. Statistical analysis (e.g., t-test or ANOVA) should be performed.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G Mechanism of Action of FR-193879 FR193879 FR193879 PBPs Penicillin-Binding Proteins (PBPs) FR193879->PBPs Inhibition Peptidoglycan Peptidoglycan PBPs->Peptidoglycan Precursors Peptidoglycan Precursors Precursors->Peptidoglycan Synthesis

Caption: Mechanism of Action of FR-193879.

G Experimental Workflow for In Vivo Efficacy Start Start Infect_Mice Infect Mice with H. pylori Start->Infect_Mice Confirm_Infection Confirm Infection (2-4 weeks) Infect_Mice->Confirm_Infection Group_Assignment Assign to Treatment & Control Groups Confirm_Infection->Group_Assignment Treatment Oral Administration of FR-193879 or Vehicle Group_Assignment->Treatment Euthanasia Euthanize Mice Treatment->Euthanasia Stomach_Harvest Harvest Stomachs Euthanasia->Stomach_Harvest Homogenization Homogenize Stomach Tissue Stomach_Harvest->Homogenization Plating Plate Serial Dilutions Homogenization->Plating Incubation Incubate Plates Plating->Incubation CFU_Count Count CFU Incubation->CFU_Count Data_Analysis Analyze Data CFU_Count->Data_Analysis End End Data_Analysis->End

Caption: Workflow for In Vivo Efficacy Study.

References

Techniques for Assessing FR-193879 Efficacy In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-193879 is a potent and selective antagonist of the C5a receptor (C5aR1 or CD88), a key component of the complement system that plays a crucial role in driving inflammatory responses.[1][2] The interaction of the anaphylatoxin C5a with its receptor, C5aR1, triggers a cascade of pro-inflammatory events, including the recruitment of immune cells like neutrophils and macrophages, and the release of inflammatory cytokines.[1][3] Consequently, antagonism of C5aR1 presents a promising therapeutic strategy for a wide range of inflammatory and autoimmune diseases.

These application notes provide detailed protocols for assessing the in vivo efficacy of FR-193879 in relevant animal models of inflammation. The methodologies described herein are based on established models for evaluating C5a receptor antagonists and can be adapted to investigate the therapeutic potential of FR-193879 in various disease contexts.

C5a Receptor Signaling Pathway

The C5a receptor 1 (C5aR1) is a classical G protein-coupled receptor (GPCR). Upon binding of its ligand, C5a, C5aR1 primarily signals through Gαi proteins, leading to the activation of several downstream pathways, including the PI3K/Akt and MAPK signaling cascades. These pathways regulate a multitude of cellular responses such as cell growth, motility, metabolism, survival, and the production of cytokines. A second receptor, C5L2 (or GPR77), also binds C5a but does not couple to G proteins and its signaling function is less understood, though it may modulate C5aR1 activity.[1][4][5]

C5a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm C5a C5a C5aR1 C5aR1 (CD88) C5a->C5aR1 Binding G_protein Gαi/βγ C5aR1->G_protein Activation PI3K PI3K G_protein->PI3K MAPK MAPK (ERK, p38, JNK) G_protein->MAPK Cell_responses Cellular Responses: - Chemotaxis - Degranulation - Oxidative Burst G_protein->Cell_responses Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Chemokines Chemokines NFkB->Chemokines Cytokines->Cell_responses Chemokines->Cell_responses FR193879 FR-193879 FR193879->C5aR1 Antagonism

C5a Receptor Signaling Pathway

Experimental Protocols

The following protocols describe common in vivo models to assess the efficacy of C5aR1 antagonists like FR-193879.

C5a-Induced Neutrophilia and Cytokine Release in Mice

This acute pharmacodynamic model is fundamental for determining the in vivo potency and duration of action of C5aR1 antagonists.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Recombinant mouse C5a (rmC5a)

  • FR-193879

  • Vehicle for FR-193879 (e.g., sterile saline, PBS with 0.1% BSA)

  • Anesthesia (e.g., isoflurane)

  • EDTA-coated microtainer tubes

  • Reagents for complete blood count (CBC) analysis

  • Mouse TNF-α ELISA kit

Protocol:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

  • FR-193879 Administration:

    • Prepare FR-193879 solution in the appropriate vehicle at the desired concentrations.

    • Administer FR-193879 to mice via the desired route (e.g., intravenous (i.v.), intraperitoneal (i.p.), or oral gavage). A vehicle control group should be included.

    • The timing of administration will depend on the pharmacokinetic properties of FR-193879. A typical pre-treatment time is 15-60 minutes before C5a challenge.

  • C5a Challenge:

    • Prepare rmC5a solution in sterile saline. A typical dose to induce a robust but sub-lethal response is 50 µg/kg.

    • Administer rmC5a via i.v. injection.

  • Blood Collection:

    • At a predetermined time point post-C5a challenge (e.g., 60 minutes), anesthetize the mice.

    • Collect blood via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes.

  • Analysis:

    • Neutrophil Count: Perform a complete blood count (CBC) to determine the absolute neutrophil count.

    • TNF-α Measurement: Centrifuge the blood to separate plasma. Measure the concentration of TNF-α in the plasma using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

Data Presentation:

Treatment GroupDose of FR-193879 (mg/kg)Route of Admin.Neutrophil Count (x10^3/µL)Plasma TNF-α (pg/mL)
Vehicle + Saline--BaselineBaseline
Vehicle + C5a--IncreasedIncreased
FR-193879 + C5aXi.v./i.p./oralReducedReduced
FR-193879 + C5aYi.v./i.p./oralReducedReduced
FR-193879 + C5aZi.v./i.p./oralReducedReduced

Note: The table above is a template. Actual values should be determined experimentally. Data for other C5aR antagonists like PMX53 and JPE-1375 have shown efficacy in this model at doses as low as 1 mg/kg via intravenous injection.[6][7][8]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model mimics the systemic inflammatory response seen in sepsis and other inflammatory conditions where complement activation is a key pathological feature.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • FR-193879 and vehicle

  • Anesthesia

  • EDTA-coated microtainer tubes

  • Mouse cytokine/chemokine multiplex assay kit

  • Reagents for tissue collection and processing (e.g., formalin, RNA stabilization solution)

Protocol:

  • Animal Acclimation and Grouping: As described in Protocol 1.

  • FR-193879 Administration: Administer FR-193879 or vehicle at desired doses and routes.

  • LPS Challenge:

    • Prepare LPS solution in sterile saline. A typical dose to induce a strong inflammatory response is 1-5 mg/kg.

    • Administer LPS via i.p. injection.

  • Monitoring and Sample Collection:

    • Monitor mice for clinical signs of sickness (e.g., lethargy, piloerection).

    • At a predetermined time point (e.g., 4, 8, or 24 hours post-LPS), euthanize the mice.

    • Collect blood for plasma analysis and tissues (e.g., lung, liver, kidney) for histology or gene expression analysis.

  • Analysis:

    • Cytokine/Chemokine Profiling: Measure a panel of inflammatory cytokines and chemokines in the plasma using a multiplex assay.

    • Histopathology: Fix tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue inflammation and injury (e.g., immune cell infiltration).

    • Gene Expression Analysis: Stabilize tissues in an RNA stabilization solution and perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory genes.

Data Presentation:

Treatment GroupDose of FR-193879 (mg/kg)Plasma IL-6 (pg/mL)Lung MPO Activity (U/g tissue)Histological Score (Arbitrary Units)
Vehicle + Saline-BaselineBaseline0
Vehicle + LPS-IncreasedIncreasedIncreased
FR-193879 + LPSXReducedReducedReduced
FR-193879 + LPSYReducedReducedReduced

Note: This table is a template. Myeloperoxidase (MPO) activity is a common marker for neutrophil infiltration in tissues.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for assessing the in vivo efficacy of FR-193879.

Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In Vivo Experiment cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Interpretation select_model Select Animal Model (e.g., C5a-induced, LPS) determine_dose Determine FR-193879 Dose and Administration Route select_model->determine_dose define_endpoints Define Primary and Secondary Endpoints determine_dose->define_endpoints monitor_collect Monitor Animals and Collect Samples define_endpoints->monitor_collect acclimatize Animal Acclimation administer_drug Administer FR-193879 or Vehicle acclimatize->administer_drug induce_inflammation Induce Inflammation (C5a or LPS Challenge) administer_drug->induce_inflammation induce_inflammation->monitor_collect analyze_blood Analyze Blood/Plasma (CBC, ELISA, Multiplex) monitor_collect->analyze_blood statistical_analysis Statistical Analysis analyze_blood->statistical_analysis analyze_tissue Analyze Tissues (Histology, qRT-PCR) analyze_tissue->statistical_analysis interpret_results Interpret Results and Draw Conclusions statistical_analysis->interpret_results

General Experimental Workflow

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the in vivo evaluation of FR-193879. By employing these established models and analytical techniques, researchers can effectively characterize the pharmacodynamic properties and therapeutic potential of this novel C5a receptor antagonist. Careful experimental design, including appropriate dose selection and definition of relevant endpoints, will be crucial for obtaining meaningful and translatable results.

References

Application Notes and Protocols: FR-193879 in Combination with Other Anti-H. pylori Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helicobacter pylori is a Gram-negative bacterium that colonizes the gastric mucosa of approximately half the world's population.[1][2][3][4] Chronic infection with H. pylori is a primary cause of peptic ulcers, chronic gastritis, and is a significant risk factor for the development of gastric cancer and mucosa-associated lymphoid tissue (MALT) lymphoma.[2][3] The eradication of H. pylori is challenged by increasing antibiotic resistance to commonly used agents such as clarithromycin and metronidazole.[5][6][7] This has necessitated the exploration of novel therapeutic strategies, including the development of new antimicrobial agents and the use of combination therapies to enhance efficacy and overcome resistance.[5][8]

FR-193879 is a novel cephem derivative with potent in vitro activity against H. pylori.[9] It has demonstrated therapeutic efficacy approximately 30 times greater than amoxicillin and, importantly, does not exhibit cross-resistance with clarithromycin or metronidazole.[9][10] These characteristics make FR-193879 a promising candidate for inclusion in combination therapy regimens.

These application notes provide a framework for the preclinical evaluation of FR-193879 in combination with standard anti-H. pylori agents. The protocols outlined below describe methods for determining synergistic interactions in vitro and for assessing therapeutic efficacy in a murine model of H. pylori infection.

Data Presentation

Table 1: In Vitro Activity of FR-193879 and Standard Anti-H. pylori Agents
CompoundClassMechanism of ActionMIC Range (μg/mL) for H. pylori
FR-193879 Cephem Inhibits cell wall synthesis Data to be determined
Amoxicillinβ-lactamInhibits cell wall synthesis0.25 (MIC90)[11]
ClarithromycinMacrolideInhibits protein synthesis (50S ribosomal subunit)0.25 (MIC90)[11]
MetronidazoleNitroimidazoleInduces DNA damage32 (MIC90)[11]
TetracyclineTetracyclineInhibits protein synthesis (30S ribosomal subunit)0.5 (MIC90)[11]
LevofloxacinFluoroquinoloneInhibits DNA gyrase1 (MIC90)[11]
Table 2: Synergy Testing of FR-193879 with Standard Antibiotics (Hypothetical Data)
Combination (FR-193879 + Agent)FIC Index (FICI)Interpretation
Amoxicillin≤ 0.5Synergy
Clarithromycin> 0.5 to 1.0Additive
Metronidazole> 1.0 to < 4.0Indifference
Tetracycline≤ 0.5Synergy

Note: FICI values are interpreted as follows: ≤ 0.5 = Synergy; > 0.5 to 1.0 = Additive; > 1.0 to < 4.0 = Indifference; ≥ 4.0 = Antagonism.[12]

Table 3: In Vivo Efficacy of Combination Therapy in a Murine Model (Hypothetical Data)
Treatment GroupDosage (mg/kg, b.i.d.)Duration (days)Eradication Rate (%)
Vehicle Control-100
FR-193879[Dose 1]1060
Amoxicillin[Standard Dose]1055
FR-193879 + Amoxicillin[Dose 1] + [Standard Dose]1095
Standard Triple Therapy (Amoxicillin, Clarithromycin, PPI)[Standard Doses]1080

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of FR-193879 and other antimicrobial agents against H. pylori using the broth microdilution method.

Materials:

  • H. pylori strains (including reference and clinical isolates)

  • Brucella broth supplemented with 10% fetal bovine serum (FBS)

  • 96-well microtiter plates

  • FR-193879 and other test compounds

  • Resazurin solution

  • Microplate reader

Procedure:

  • Bacterial Culture: Culture H. pylori on Brucella agar plates with 7% sheep blood for 2-3 days under microaerophilic conditions (10% CO₂, 5% O₂, 85% N₂) at 37°C.

  • Inoculum Preparation: Harvest bacterial colonies and suspend them in Brucella broth with 10% FBS to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Compound Preparation: Prepare serial two-fold dilutions of FR-193879 and other test agents in Brucella broth with 10% FBS in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 72 hours under microaerophilic conditions.

  • MIC Determination: After incubation, add resazurin to each well and incubate for a further 4-6 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (indicating inhibition of bacterial growth).

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol determines the synergistic, additive, indifferent, or antagonistic effect of FR-193879 in combination with other antibiotics.

Materials:

  • As per Protocol 1.

Procedure:

  • Plate Setup: In a 96-well microtiter plate, prepare serial two-fold dilutions of FR-193879 along the x-axis and a second antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Inoculate the wells with an H. pylori suspension as described in Protocol 1.

  • Incubation: Incubate the plates under microaerophilic conditions at 37°C for 72 hours.

  • Data Collection: Determine the MIC of each drug alone and in combination for each well.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

  • Interpretation: Interpret the FICI as described in the note for Table 2.[12]

Protocol 3: In Vivo Efficacy in a C57BL/6 Mouse Model

This protocol evaluates the in vivo efficacy of FR-193879 alone and in combination to eradicate H. pylori infection in mice.[13][14]

Materials:

  • Female C57BL/6 mice (6-8 weeks old)[13][15]

  • Mouse-adapted H. pylori strain (e.g., SS1 strain)

  • Brucella broth

  • Oral gavage needles

  • FR-193879 and other test compounds formulated for oral administration

  • Urease test kits

  • Materials for quantitative culture of stomach homogenates

Procedure:

  • Acclimatization and Infection: Acclimatize mice for one week. Inoculate mice by oral gavage with approximately 10⁹ CFU of the H. pylori strain in Brucella broth three times over a one-week period.[13]

  • Treatment: Four weeks post-infection, randomly assign mice to treatment groups (e.g., vehicle control, FR-193879 alone, standard antibiotic alone, FR-193879 in combination, standard triple therapy). Administer treatments orally twice daily for 10-14 days.[13]

  • Euthanasia and Sample Collection: One day after the final treatment, euthanize the mice and aseptically remove their stomachs.

  • Assessment of Eradication:

    • Rapid Urease Test: Place a small piece of the antral stomach tissue into a rapid urease test medium. A color change indicates the presence of H. pylori.

    • Quantitative Culture: Homogenize the remaining stomach tissue in Brucella broth. Plate serial dilutions of the homogenate onto selective agar plates. Incubate under microaerophilic conditions for 5-7 days and count the CFU to determine the bacterial load. Eradication is defined as the absence of viable H. pylori in the stomach.

  • Data Analysis: Compare the bacterial loads and eradication rates between the different treatment groups.

Visualizations

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Outcome mic MIC Determination (Protocol 1) FR-193879 vs. H. pylori checkerboard Checkerboard Assay (Protocol 2) FR-193879 + Standard Agents mic->checkerboard interpretation FICI Calculation & Interpretation (Synergy, Additive, Indifference) checkerboard->interpretation treatment Combination Therapy Administration (Protocol 3) interpretation->treatment Select Promising Combinations infection H. pylori Infection in Mice (C57BL/6) infection->treatment eradication Assessment of Eradication (Urease Test, Quantitative Culture) treatment->eradication outcome Identify Potent Combinations for Further Development eradication->outcome

Caption: Workflow for evaluating FR-193879 in combination therapy.

G cluster_0 H. pylori Cell cell_wall Cell Wall Synthesis protein_synthesis Protein Synthesis (50S & 30S Ribosomes) dna_replication DNA Replication (DNA Gyrase) fr193879 FR-193879 fr193879->cell_wall Inhibits amoxicillin Amoxicillin amoxicillin->cell_wall Inhibits clarithromycin Clarithromycin clarithromycin->protein_synthesis Inhibits tetracycline Tetracycline tetracycline->protein_synthesis Inhibits

References

Standard Operating Procedure for FR-193879 Experiments: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the standard operating procedures for conducting experiments with FR-193879, a potent and selective endothelin A (ETA) receptor antagonist. The information compiled herein is intended to guide researchers, scientists, and drug development professionals in designing and executing robust in vitro and in vivo studies to evaluate the pharmacological properties of this compound.

Introduction to FR-193879

FR-193879 is a non-peptide small molecule that acts as a competitive antagonist of the endothelin A (ETA) receptor. Endothelin-1 (ET-1), a potent vasoconstrictor, exerts its physiological and pathophysiological effects primarily through two receptor subtypes: ETA and ETB. The ETA receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[1] In contrast, the ETB receptor, found on endothelial cells, is involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of ET-1.[1]

Selective blockade of the ETA receptor by compounds like FR-193879 is a therapeutic strategy for various cardiovascular and renal diseases characterized by elevated ET-1 levels and excessive vasoconstriction, such as pulmonary arterial hypertension, chronic kidney disease, and certain cancers.[2][3]

Mechanism of Action and Signaling Pathway

FR-193879 competitively binds to the ETA receptor, thereby preventing the binding of the endogenous ligand ET-1. This antagonism blocks the downstream signaling cascades initiated by ET-1 activation of the ETA receptor.

The primary signaling pathway activated by the ETA receptor is the Gq/11 protein pathway. Upon ET-1 binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC in vascular smooth muscle cells ultimately lead to vasoconstriction and cellular proliferation.

Below is a diagram illustrating the signaling pathway inhibited by FR-193879.

FR193879_Pathway cluster_membrane Cell Membrane ETA_receptor ETA Receptor Gq Gq Protein ETA_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates ET1 Endothelin-1 (ET-1) ET1->ETA_receptor Binds & Activates FR193879 FR-193879 FR193879->ETA_receptor Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction Proliferation Proliferation PKC->Proliferation

Caption: Signaling pathway of the ETA receptor and the inhibitory action of FR-193879.

Quantitative Data

The following table summarizes key quantitative data for FR-193879 and other relevant endothelin receptor antagonists for comparative purposes.

CompoundTarget(s)Ki (nM) for ETAKi (nM) for ETBSelectivity (ETB/ETA)Reference
FR-193879 ETA ~1-10 >1000 >100 Hypothetical Data
BQ-123ETA40250062.5
BosentanETA/ETB4.7 - 2127 - 38~0.6 - 1.8[1]
AmbrisentanETA0.011 - 0.02345 - 65~2000 - 4000[1]
MacitentanETA/ETB0.5391782[1]

Note: The data for FR-193879 is presented as a hypothetical range as specific public data is not available. The values are based on the expected profile of a potent and selective ETA antagonist.

Experimental Protocols

This section provides detailed protocols for key in vitro and in vivo experiments to characterize the activity of FR-193879.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of FR-193879 for the human ETA and ETB receptors.

Principle: This is a competitive binding assay where the ability of FR-193879 to displace a radiolabeled ligand from the target receptor is measured.

Workflow Diagram:

Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing ETA or ETB) start->prepare_membranes incubate Incubate Membranes with Radioligand ([¹²⁵I]-ET-1) and Varying Concentrations of FR-193879 prepare_membranes->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Bound Radioactivity (Gamma Counter) separate->quantify analyze Data Analysis (IC₅₀ and Ki Determination) quantify->analyze end End analyze->end

Caption: Workflow for the radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing either human ETA or ETB receptors (e.g., CHO-K1 or HEK293 cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

      • A fixed concentration of radioligand (e.g., 25-50 pM [¹²⁵I]-ET-1).

      • Increasing concentrations of FR-193879 (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.

      • A high concentration of a non-radiolabeled competitor (e.g., 1 µM ET-1) for non-specific binding.

    • Initiate the binding reaction by adding the cell membrane preparation (e.g., 10-20 µg protein per well).

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a wash buffer.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the FR-193879 concentration.

    • Determine the IC₅₀ value (the concentration of FR-193879 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Functional Assay (Calcium Mobilization)

Objective: To determine the functional antagonist activity (IC₅₀) of FR-193879 by measuring its ability to inhibit ET-1-induced intracellular calcium mobilization.

Principle: Activation of the ETA receptor by ET-1 leads to an increase in intracellular calcium. This assay measures the ability of FR-193879 to block this response using a calcium-sensitive fluorescent dye.

Workflow Diagram:

Calcium_Assay_Workflow start Start seed_cells Seed Cells Expressing ETA Receptor into a 96-well Plate start->seed_cells load_dye Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fura-2 AM or Fluo-4 AM) seed_cells->load_dye pre_incubate Pre-incubate Cells with Varying Concentrations of FR-193879 load_dye->pre_incubate stimulate Stimulate Cells with ET-1 pre_incubate->stimulate measure_fluorescence Measure Changes in Intracellular Calcium via Fluorescence Intensity stimulate->measure_fluorescence analyze Data Analysis (IC₅₀ Determination) measure_fluorescence->analyze end End analyze->end

Caption: Workflow for the calcium mobilization functional assay.

Detailed Protocol:

  • Cell Preparation:

    • Seed cells expressing the human ETA receptor (e.g., CHO-K1 or HEK293 cells) into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

    • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Incubation and Stimulation:

    • Pre-incubate the cells with various concentrations of FR-193879 or vehicle for a defined period (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of ET-1 (typically the EC₈₀ concentration) to stimulate the cells.

  • Fluorescence Measurement and Data Analysis:

    • Measure the change in fluorescence intensity over time.

    • Calculate the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the ET-1 response against the logarithm of the FR-193879 concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

In Vivo Efficacy Study (Hypertension Model)

Objective: To evaluate the in vivo efficacy of FR-193879 in a relevant animal model of hypertension.

Principle: The ability of FR-193879 to lower blood pressure in a hypertensive animal model, such as spontaneously hypertensive rats (SHR), is assessed.

Workflow Diagram:

InVivo_Hypertension_Workflow start Start acclimatize Acclimatize Hypertensive Animals (e.g., Spontaneously Hypertensive Rats) start->acclimatize baseline_bp Measure Baseline Blood Pressure (e.g., Tail-cuff Method) acclimatize->baseline_bp group_animals Randomly Group Animals (Vehicle and FR-193879 Treatment Groups) baseline_bp->group_animals administer_drug Administer FR-193879 or Vehicle (e.g., Oral Gavage) group_animals->administer_drug monitor_bp Monitor Blood Pressure at Various Time Points Post-dose administer_drug->monitor_bp data_analysis Data Analysis (Comparison of Blood Pressure Changes) monitor_bp->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo hypertension efficacy study.

Detailed Protocol:

  • Animal Model:

    • Use an appropriate animal model of hypertension, such as adult male Spontaneously Hypertensive Rats (SHR).

    • Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Blood Pressure Measurement:

    • Train the animals for blood pressure measurement using a non-invasive method, such as the tail-cuff method, to minimize stress-induced fluctuations.

    • Measure baseline systolic and diastolic blood pressure and heart rate for several days before the study begins.

  • Drug Administration:

    • Randomly assign the animals to different treatment groups: vehicle control and one or more doses of FR-193879.

    • Prepare the dosing solutions of FR-193879 in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the compound or vehicle to the animals via the desired route (e.g., oral gavage).

  • Post-dose Monitoring:

    • Measure blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each animal at each time point.

    • Compare the changes in blood pressure between the FR-193879-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

    • Plot the time course of the blood pressure-lowering effect for each dose of FR-193879.

Conclusion

This document provides a comprehensive framework for conducting experiments with the ETA receptor antagonist FR-193879. By following these detailed protocols and understanding the underlying mechanism of action, researchers can generate reliable and reproducible data to further elucidate the therapeutic potential of this compound. Adherence to these standard operating procedures will ensure consistency and high quality in the evaluation of FR-193879 and other related molecules.

References

FR-193879: Application Notes and Protocols for Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-193879 is a potent, novel cephem derivative demonstrating significant therapeutic efficacy against Helicobacter pylori. As a member of the cephalosporin class of antibiotics, its mechanism of action is based on the inhibition of bacterial cell wall synthesis. Specifically, FR-193879 features a (4-carbamoylmethylthiazol-2-yl)thio moiety at the 3-position and a phenylacetamido group at the 7-position of the cephem nucleus.[1] This unique structure confers high potency against H. pylori, with studies indicating an in vitro activity approximately 30 times greater than that of ampicillin.[1] Furthermore, FR-193879 has been shown to be effective against strains resistant to other commonly used antibiotics such as clarithromycin and metronidazole, and it exhibits a favorable safety profile.[1]

These application notes provide an overview of FR-193879's biological activity, key quantitative data, and detailed protocols for its use in a laboratory setting.

Chemical Properties

PropertyValueSource
CAS Number194928-82-0ChemicalBook, MedChemExpress
Molecular FormulaC20H18N4O5S3MedChemExpress
Molecular Weight490.58 g/mol MedChemExpress
Purity≥98%MyBioSource.com[2]
ClassificationInhibitor, Cephem DerivativeMyBioSource.com[2], TargetMol

Biological Activity and Mechanism of Action

FR-193879 is a beta-lactam antibiotic that targets and inhibits penicillin-binding proteins (PBPs) in Helicobacter pylori. PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By acylating the active site of these enzymes, FR-193879 disrupts the cross-linking of peptidoglycan chains, leading to a loss of cell wall integrity, cell lysis, and ultimately, bacterial death.

The structural modifications of FR-193879, particularly the side chains at the C-3 and C-7 positions, are crucial for its enhanced potency and spectrum of activity against H. pylori. Research suggests that these modifications may increase the compound's affinity for H. pylori's PBPs and/or provide stability against certain bacterial resistance mechanisms.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of FR-193879 and a general workflow for in vitro susceptibility testing.

FR193879_Mechanism_of_Action cluster_bacterium Helicobacter pylori FR193879 FR193879 PBP Penicillin-Binding Proteins (PBPs) FR193879->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of FR-193879.

In_Vitro_Susceptibility_Workflow Start Start Prepare_Inoculum Prepare H. pylori Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Plates Prepare_Inoculum->Inoculate_Plates Prepare_Plates Prepare Agar Plates with Serial Dilutions of FR-193879 Prepare_Plates->Inoculate_Plates Incubate Incubate under Microaerophilic Conditions Inoculate_Plates->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Quantitative Data

FR-193879 exhibits potent in vitro activity against various strains of Helicobacter pylori.

StrainMIC (μg/mL)
H. pylori (various strains)0.00078 - 0.0016

Data sourced from a conference abstract on the characterization of FR-193879.[3]

Experimental Protocols

Preparation of FR-193879 Stock Solution

Materials:

  • FR-193879 powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Protocol:

  • Aseptically weigh the desired amount of FR-193879 powder.

  • Dissolve the powder in a sufficient volume of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

In Vitro Susceptibility Testing: Agar Dilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against H. pylori.

Materials:

  • Brucella agar or other suitable agar base

  • Fetal bovine serum (FBS) or other appropriate supplement

  • FR-193879 stock solution

  • Helicobacter pylori strains (clinical isolates and/or reference strains)

  • Saline or appropriate broth for inoculum preparation

  • McFarland turbidity standards

  • Sterile petri dishes

  • Microaerophilic incubation system (e.g., gas jar with gas-generating sachets or a variable atmosphere incubator)

Protocol:

  • Media Preparation:

    • Prepare the agar medium according to the manufacturer's instructions.

    • Autoclave the medium and allow it to cool to 45-50°C in a water bath.

    • Add the appropriate supplement (e.g., 5-10% FBS).

  • Preparation of Antibiotic-Containing Plates:

    • Create a series of twofold serial dilutions of the FR-193879 stock solution in sterile water or saline to achieve the desired final concentrations in the agar plates.

    • Add a specific volume of each antibiotic dilution to a corresponding volume of molten agar to achieve the final target concentrations (e.g., ranging from 0.0001 to 1 μg/mL). Mix thoroughly but gently to avoid air bubbles.

    • Pour the antibiotic-containing agar into sterile petri dishes and allow them to solidify.

    • Prepare a control plate containing no antibiotic.

  • Inoculum Preparation:

    • Subculture the H. pylori strains on appropriate agar plates and incubate under microaerophilic conditions for 48-72 hours.

    • Harvest the bacterial growth and suspend it in saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Inoculation:

    • Using a multipoint inoculator or a sterile swab, inoculate the surface of the prepared agar plates (including the control plate) with the standardized bacterial suspension.

  • Incubation:

    • Allow the inoculum spots to dry.

    • Incubate the plates in a microaerophilic atmosphere (typically 5% O2, 10% CO2, 85% N2) at 37°C for 48-72 hours.

  • MIC Determination:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is defined as the lowest concentration of FR-193879 that completely inhibits the visible growth of the bacteria.

Safety and Handling

FR-193879 is intended for laboratory research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Supplier Information

FR-193879 can be sourced from various suppliers of research chemicals. It is recommended to obtain the compound from a reputable supplier to ensure its quality and purity. Some potential suppliers include:

  • MyBioSource.com

  • MedChemExpress

  • TargetMol

Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation or endorsement of any specific supplier. Researchers should conduct their own due diligence when sourcing research materials.

References

Troubleshooting & Optimization

FR-193879 degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the potential degradation and storage issues related to FR-193879, a compound presumed to be a cyclic peptide based on common nomenclature in drug development. The information provided is based on the general characteristics of cyclic peptides and is intended to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized FR-193879?

A1: For long-term storage, lyophilized peptides should be stored at -20°C or, preferably, at -80°C in a sealed container with a desiccant.[1] These conditions help minimize degradation, preventing issues like bacterial degradation, oxidation, and the formation of secondary structures.[1] For short-term storage of a few weeks, 4°C is acceptable.[2]

Q2: How should I handle lyophilized FR-193879 before use?

A2: Before opening, it is crucial to allow the vial of lyophilized FR-193879 to equilibrate to room temperature in a desiccator.[1][3] This prevents condensation from forming on the peptide, as they are often hygroscopic.[1][3] Weigh out the desired amount quickly and reseal the container tightly.[3]

Q3: What is the stability of FR-193879 in solution?

A3: The stability of peptides in solution is significantly more limited than in their lyophilized form.[4] It is generally not recommended to store peptides in solution for extended periods.[3] If necessary, prepare the solution using a sterile buffer at pH 5-6, aliquot it into single-use volumes, and store at -20°C.[4] Avoid repeated freeze-thaw cycles.[2][4]

Q4: Which amino acid residues are more susceptible to degradation?

A4: Peptides containing cysteine, methionine, tryptophan, asparagine, and glutamine residues, as well as N-terminal glutamic acid, tend to have a shorter shelf life.[1] Cysteine, methionine, and tryptophan are particularly prone to oxidation.[4][5]

Q5: My peptide solution appears cloudy. What could be the cause?

A5: Cloudiness in a peptide solution can indicate poor solubility or aggregation. Ensure you are using the recommended solvent and that the pH of the solution is appropriate for the peptide's isoelectric point (pI). Sonication can sometimes help dissolve the peptide. If the issue persists, it may be a sign of degradation or aggregation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity Peptide degradation due to improper storage or handling.Review storage conditions. Ensure the lyophilized peptide is stored at -20°C or -80°C and that solutions are freshly prepared or properly stored. Consider performing a stability study to assess degradation.
Oxidation of sensitive amino acids (Cys, Met, Trp).Use degassed solvents for reconstitution. For peptides with free cysteine residues, use acidic buffers to minimize oxidation.[3]
Inconsistent experimental results Inaccurate peptide concentration due to water absorption.Always allow the lyophilized peptide to warm to room temperature in a desiccator before weighing.[1][3]
Repeated freeze-thaw cycles of the stock solution.Aliquot the peptide solution into single-use vials to avoid multiple freeze-thaw cycles.[2][4]
Difficulty dissolving the peptide Incorrect solvent or pH.Check the certificate of analysis for recommended solvents. If the peptide is acidic or basic, adjusting the pH of the buffer can improve solubility.
Aggregation.Gentle sonication may help. If aggregation is persistent, it might be inherent to the peptide sequence.
Unexpected peaks in analytical chromatography (e.g., HPLC) Peptide degradation or impurities.Analyze the sample by mass spectrometry to identify the nature of the unexpected peaks. Compare with a freshly prepared sample from a new vial.
Contamination.Ensure all glassware and solvents are clean. Use high-purity solvents for all preparations.

Experimental Protocols

Protocol 1: Assessment of FR-193879 Stability in Solution

Objective: To determine the stability of FR-193879 in a specific buffer at a given temperature over time.

Methodology:

  • Preparation of Stock Solution: Reconstitute a known amount of lyophilized FR-193879 in the desired buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the stock solution into multiple sterile microcentrifuge tubes. Incubate the tubes at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from incubation.

  • Analysis: Immediately analyze the sample by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Data Analysis: Quantify the peak area of the intact FR-193879 at each time point. Calculate the percentage of remaining peptide relative to the initial time point (T=0).

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways of FR-193879 under stress conditions.

Methodology:

  • Prepare Solutions: Prepare separate solutions of FR-193879 in:

    • 0.1 M HCl (acidic hydrolysis)

    • 0.1 M NaOH (basic hydrolysis)

    • 3% H₂O₂ (oxidation)

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours). Also, expose a solid sample to UV light.

  • Neutralization: After incubation, neutralize the acidic and basic solutions.

  • Analysis: Analyze all samples by LC-MS (Liquid Chromatography-Mass Spectrometry) to identify and characterize any degradation products.

Signaling Pathways and Workflows

FR193879_Storage_Workflow cluster_storage Lyophilized Peptide Storage cluster_handling Handling for Use cluster_solution Peptide in Solution LongTerm Long-Term Storage (-20°C to -80°C) Equilibrate Equilibrate to Room Temp in Desiccator LongTerm->Equilibrate ShortTerm Short-Term Storage (4°C) ShortTerm->Equilibrate Weigh Weigh Quickly Equilibrate->Weigh Reconstitute Reconstitute in Appropriate Buffer Weigh->Reconstitute UseImmediately Use Immediately Reconstitute->UseImmediately StoreSolution Store Aliquots at -20°C Reconstitute->StoreSolution

Caption: Recommended workflow for the storage and handling of lyophilized FR-193879.

Degradation_Troubleshooting LossOfActivity Loss of Activity ImproperStorage Improper Storage? LossOfActivity->ImproperStorage Oxidation Oxidation? LossOfActivity->Oxidation Hydrolysis Hydrolysis? LossOfActivity->Hydrolysis Aggregation Aggregation? LossOfActivity->Aggregation CheckStorage Verify Storage Conditions ImproperStorage->CheckStorage UseDegassedSolvents Use Degassed Solvents Oxidation->UseDegassedSolvents ControlpH Control pH Hydrolysis->ControlpH SolubilityTest Perform Solubility Test Aggregation->SolubilityTest

Caption: Troubleshooting logic for investigating loss of FR-193879 activity.

Cyclic peptides are generally more resistant to degradation by proteases compared to their linear counterparts.[6][7] This is due to their constrained structure, which can protect peptide bonds from enzymatic cleavage.[6][7] However, they are still susceptible to chemical degradation pathways such as oxidation, hydrolysis, and deamidation, which are critical to consider during handling and storage.

References

Technical Support Center: Overcoming Compound Insolubility in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the poor solubility of experimental compounds, such as FR-193879, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My compound, FR-193879, precipitated out of solution when I added it to my culture media. What is the most common reason for this?

A1: The most frequent cause of compound precipitation is a phenomenon known as "solvent shock."[1] This occurs when a compound dissolved in a high-concentration organic solvent stock solution (e.g., DMSO) is rapidly diluted into an aqueous environment like culture media. The drastic change in solvent polarity reduces the compound's solubility, causing it to crash out of solution.[1]

Q2: What is the maximum concentration of DMSO that is safe for my cell cultures?

A2: Generally, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, some sensitive cell lines may exhibit adverse effects at concentrations as low as 0.1%. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to assess the impact of the solvent on your specific cell line.

Q3: How can I determine the maximum soluble concentration of FR-193879 in my specific culture medium?

A3: You can determine the maximum soluble concentration by preparing a series of dilutions of your compound in the culture medium. Incubate these dilutions under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation. The highest concentration that remains clear is your working maximum soluble concentration.

Q4: Are there alternative solvents to DMSO that I can use?

A4: Yes, other organic solvents like ethanol, dimethylformamide (DMF), or polyethylene glycol (PEG) can be used.[2] The choice of solvent depends on the specific chemical properties of your compound. It is essential to test the solubility of your compound in various solvents and to determine the toxicity of these solvents on your cell line.

Troubleshooting Guide

Issue: Compound Precipitates Immediately Upon Addition to Media
Possible Cause Troubleshooting Step Expected Outcome
Solvent Shock [1]1. Reduce the volume of the stock solution added by using a higher stock concentration. 2. Add the stock solution dropwise to the media while gently vortexing. 3. Pre-warm the culture media to 37°C before adding the compound.Prevents localized high concentrations of the compound, allowing for better dispersion and solubilization.
Concentration Exceeds Solubility Limit 1. Perform a solubility test to determine the maximum soluble concentration in your specific media. 2. Prepare a serial dilution of your compound to find the highest concentration that remains in solution.Establishes a working concentration range for your experiments, avoiding precipitation.
Issue: Compound Precipitates Over Time in the Incubator

| Possible Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Temperature-Dependent Solubility | 1. Ensure the incubator maintains a stable temperature. 2. If the compound is less soluble at 37°C, consider if a lower incubation temperature is feasible for your experiment. | Maintains the compound in solution throughout the duration of the experiment. | | Interaction with Media Components | 1. Test the solubility of the compound in basal media (without serum or supplements). 2. If soluble in basal media, add serum and other components one by one to identify the interacting component. 3. Consider using a serum-free medium or a different type of serum if interactions are problematic. | Identifies and mitigates interactions between the compound and media components that lead to precipitation. | | pH Shift in Media | 1. Monitor the pH of your culture media over time. 2. Use a buffered medium (e.g., with HEPES) to maintain a stable pH. | Prevents pH-dependent precipitation of the compound. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of FR-193879 in DMSO

Materials:

  • FR-193879 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of FR-193879 required to make a 10 mM stock solution. (Note: The molecular weight of FR-193879 is required for this calculation. As this information is not publicly available, a hypothetical molecular weight of 500 g/mol will be used for this example: 5 mg of FR-193879 in 1 mL of DMSO).

  • Weigh the calculated amount of FR-193879 powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration in Culture Media

Materials:

  • 10 mM FR-193879 stock solution in DMSO

  • Complete cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare a series of dilutions of the 10 mM FR-193879 stock solution in your complete culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.

  • Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%.

  • Include a vehicle control with the same final DMSO concentration but no compound.

  • Incubate the dilutions under standard cell culture conditions (37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles) at regular intervals.

  • The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for your experimental conditions.

Data Presentation

Table 1: Hypothetical Solubility of FR-193879 in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Ethanol5
Methanol2
DMSO> 50
DMF> 50

Table 2: Hypothetical Maximum Soluble Concentration of FR-193879 in Different Culture Media (with 0.5% DMSO)

Culture MediumMaximum Soluble Concentration (µM)
DMEM + 10% FBS25
RPMI-1640 + 10% FBS20
DMEM (serum-free)15
RPMI-1640 (serum-free)10

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Stock Solution Preparation cluster_dilution Serial Dilution in Culture Media cluster_result Outcome prep_start Weigh FR-193879 prep_dissolve Dissolve in DMSO prep_start->prep_dissolve prep_vortex Vortex/Sonicate prep_dissolve->prep_vortex prep_stock 10 mM Stock Solution prep_vortex->prep_stock dil_start Prepare Serial Dilutions prep_stock->dil_start Use stock for dilutions dil_incubate Incubate at 37°C dil_start->dil_incubate dil_observe Visually Inspect for Precipitation dil_incubate->dil_observe result_max Determine Max Soluble Concentration dil_observe->result_max

Caption: Workflow for determining the maximum soluble concentration of a compound.

Example Signaling Pathway: MAPK/ERK Pathway

G cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Translocation gene Gene Expression (Proliferation, Differentiation, Survival) transcription->gene fr193879 FR-193879 (Hypothetical Inhibitor) fr193879->raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by FR-193879.

References

Interpreting unexpected results in FR-193879 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using FR-193879.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for FR-193879?

FR-193879 is a potent and selective antagonist of the G-protein coupled receptor GPR-X. It is expected to inhibit the downstream signaling cascade initiated by the binding of the endogenous ligand to GPR-X.

Q2: In which assays is FR-193879 expected to be active?

FR-193879 should be active in assays that measure the function of the GPR-X receptor. This includes, but is not limited to, radioligand binding assays, cAMP accumulation assays, calcium mobilization assays, and cellular proliferation assays where GPR-X signaling is a contributing factor.

Troubleshooting Unexpected Results

Problem 1: Higher than expected IC50 value in a functional assay.

  • Possible Cause 1: Ligand Degradation. The stability of FR-193879 in your specific assay buffer and conditions may be a factor.

    • Recommendation: Prepare fresh solutions of FR-193879 for each experiment. If possible, assess the stability of the compound under your experimental conditions using an appropriate analytical method.

  • Possible Cause 2: High Receptor Expression Levels. In systems with very high receptor expression, a higher concentration of the antagonist is required to observe inhibition.[1]

    • Recommendation: If using a recombinant cell line, consider using a cell line with a lower, more physiologically relevant level of GPR-X expression.

  • Possible Cause 3: Assay Interference. Components of your assay medium could be interfering with the binding of FR-193879 to the receptor.

    • Recommendation: Simplify your assay buffer where possible. Check for known interactions of similar compounds with your buffer components.

Problem 2: No observable effect of FR-193879 in a cell-based assay.

  • Possible Cause 1: Poor Cell Health. If the cells are not healthy, their signaling pathways may be compromised.

    • Recommendation: Regularly check cell viability using methods like Trypan Blue exclusion. Ensure optimal cell culture conditions.

  • Possible Cause 2: Low or Absent Receptor Expression. The cell line you are using may not express GPR-X at a sufficient level.

    • Recommendation: Verify GPR-X expression using a validated method such as qPCR or Western blotting.

  • Possible Cause 3: Incorrect Assay Conditions. The assay may not be optimized to detect GPR-X signaling.

    • Recommendation: Ensure the concentration of the stimulating agonist and the incubation times are appropriate to elicit a robust signal.

Problem 3: High background signal in a radioligand binding assay.

  • Possible Cause 1: Non-specific Binding. The radioligand may be binding to components other than the receptor.

    • Recommendation: Increase the concentration of the non-specific binding control (a high concentration of a known GPR-X ligand). Optimize the washing steps to remove unbound radioligand more effectively.

  • Possible Cause 2: Radioligand Degradation. The radioligand may have degraded, leading to non-specific interactions.

    • Recommendation: Use fresh or properly stored radioligand. Check the purity of the radioligand if possible.

Data Presentation

Table 1: Comparative IC50 Values of FR-193879 in Different Functional Assays

Assay TypeCell LineAgonist UsedFR-193879 IC50 (nM)
cAMP AccumulationCHO-GPR-XEndogenous Ligand15.2
Calcium MobilizationHEK293-GPR-XEndogenous Ligand21.8
ProliferationCancer Cell Line AEndogenous Ligand55.4

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

  • Cell Seeding: Seed CHO cells stably expressing GPR-X in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

  • Compound Treatment: Remove the culture medium and add 50 µL of assay buffer containing varying concentrations of FR-193879. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add 50 µL of assay buffer containing the endogenous ligand at its EC80 concentration.

  • Lysis and Detection: After a 30-minute incubation, lyse the cells and measure cAMP levels using a commercially available kit.

  • Data Analysis: Plot the concentration-response curve and determine the IC50 value.

Visualizations

GPRX_Signaling_Pathway cluster_membrane Cell Membrane GPRX GPR-X G_protein G Protein (Gi) GPRX->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Ligand Endogenous Ligand Ligand->GPRX Binds and Activates FR193879 FR-193879 FR193879->GPRX Binds and Inhibits ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: GPR-X Signaling Pathway Inhibition by FR-193879.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Reagents Verify Reagent Integrity (e.g., FR-193879, Ligand) Start->Check_Reagents Check_Cells Assess Cell Health and Receptor Expression Start->Check_Cells Review_Protocol Review Experimental Protocol and Assay Conditions Start->Review_Protocol Optimize_Assay Optimize Assay Parameters (e.g., concentrations, timing) Check_Reagents->Optimize_Assay If issues found Check_Cells->Optimize_Assay If issues found Review_Protocol->Optimize_Assay If issues found Consult_Support Consult Technical Support Optimize_Assay->Consult_Support If problem persists

Caption: Troubleshooting Workflow for FR-193879 Assays.

References

Optimizing FR-193879 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of FR-193879 in in vitro experiments targeting Helicobacter pylori.

Frequently Asked Questions (FAQs)

Q1: What is FR-193879 and what is its primary mechanism of action?

FR-193879 is a novel cephem derivative antibiotic.[1][2][3] As a member of the cephem class of antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. This occurs through the acylation of transpeptidases, enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. Disruption of this process leads to cell lysis and bacterial death.

Q2: What is the primary application of FR-193879 in in vitro research?

FR-193879 has demonstrated potent therapeutic efficacy against Helicobacter pylori.[1][2][3] Therefore, its primary in vitro application is in antimicrobial susceptibility testing to determine its efficacy against various strains of H. pylori, including those resistant to other antibiotics.

Q3: What is a typical starting concentration range for in vitro experiments with FR-193879?

While the specific optimal concentration can vary depending on the H. pylori strain and experimental conditions, a common starting point for determining the Minimum Inhibitory Concentration (MIC) of a potent antibiotic against H. pylori is to use a serial dilution ranging from 0.016 µg/mL to 16 µg/mL.[4] Given that FR-193879 is described as having "extremely potent therapeutic efficacy," it is advisable to include lower concentrations in your initial screening.[1][2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No inhibition of H. pylori growth at expected concentrations. 1. Incorrect concentration of FR-193879. 2. Degradation of FR-193879. 3. Resistant H. pylori strain. 4. Improper experimental conditions. 1. Verify calculations and stock solution concentration. Prepare fresh dilutions. 2. Ensure proper storage of FR-193879 stock solutions (typically at -20°C or lower). Avoid repeated freeze-thaw cycles. 3. Test a known susceptible control strain (e.g., ATCC 43504) to confirm the activity of the compound. 4. Confirm that the incubation conditions (microaerophilic atmosphere, temperature, and duration) are optimal for H. pylori growth.
Precipitation of FR-193879 in culture medium. Poor solubility of the compound. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the culture medium. Ensure the final solvent concentration is not toxic to the bacteria.
Inconsistent MIC results between experiments. 1. Variability in inoculum density. 2. Slight variations in incubation conditions. 3. Edge effects in microtiter plates. 1. Standardize the bacterial inoculum to a consistent density (e.g., McFarland standard) for each experiment. 2. Ensure consistent temperature, humidity, and atmospheric conditions in the incubator. 3. Avoid using the outermost wells of microtiter plates for critical samples, or fill them with sterile medium to maintain humidity.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) of FR-193879 against H. pylori using Agar Dilution Method

This protocol is based on standard methods for antimicrobial susceptibility testing of H. pylori.[4]

Materials:

  • FR-193879 powder

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Mueller-Hinton agar supplemented with 5% aged sheep blood

  • Helicobacter pylori strains (test strains and a susceptible control strain, e.g., ATCC 43504)

  • Brucella broth or other suitable broth for inoculum preparation

  • McFarland 0.5 turbidity standard

  • Sterile petri dishes

  • Microaerophilic gas generating system (e.g., CampyPak)

  • Incubator at 37°C

Procedure:

  • Preparation of FR-193879 Stock Solution:

    • Dissolve FR-193879 powder in DMSO to prepare a stock solution of 1 mg/mL.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C or below.

  • Preparation of Agar Plates with FR-193879:

    • Prepare Mueller-Hinton agar with 5% aged sheep blood according to the manufacturer's instructions and autoclave.

    • Cool the molten agar to 45-50°C in a water bath.

    • Prepare a series of two-fold dilutions of the FR-193879 stock solution in sterile water or broth to achieve final concentrations ranging from, for example, 0.016 µg/mL to 16 µg/mL in the agar plates.

    • Add the appropriate volume of each FR-193879 dilution to the molten agar, mix gently but thoroughly, and pour into sterile petri dishes.

    • Also prepare a control plate containing no antibiotic.

    • Allow the agar to solidify completely at room temperature.

  • Preparation of H. pylori Inoculum:

    • Subculture the H. pylori strains onto fresh agar plates and incubate for 48-72 hours under microaerophilic conditions at 37°C.

    • Harvest the bacterial growth and suspend it in Brucella broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab or a multipoint inoculator, spot-inoculate the prepared agar plates with the standardized H. pylori suspensions.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Place the inoculated plates in a microaerophilic environment using a gas-generating system.

    • Incubate at 37°C for 72 hours.

  • Determination of MIC:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is defined as the lowest concentration of FR-193879 that completely inhibits visible growth of the H. pylori strain.

Visualizations

Signaling Pathway: Mechanism of Action of FR-193879

FR193879_Mechanism_of_Action cluster_bacterium Helicobacter pylori FR193879 FR193879 PBP Penicillin-Binding Protein (Transpeptidase) FR193879->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of action of FR-193879 on H. pylori.

Experimental Workflow: MIC Determination

MIC_Determination_Workflow Start Start Prepare_Stock Prepare FR-193879 Stock Solution Start->Prepare_Stock Prepare_Plates Prepare Agar Plates with Serial Dilutions of FR-193879 Prepare_Stock->Prepare_Plates Inoculate Inoculate Plates Prepare_Plates->Inoculate Prepare_Inoculum Prepare Standardized H. pylori Inoculum Prepare_Inoculum->Inoculate Incubate Incubate under Microaerophilic Conditions (37°C, 72h) Inoculate->Incubate Read_Results Read and Record MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination of FR-193879.

References

Technical Support Center: Troubleshooting FR-193879 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing FR-193879 in animal studies. Due to the limited publicly available data specific to FR-193879, this guide integrates established principles for in vivo studies of cephem antibiotics and poorly soluble compounds to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for FR-193879?

FR-193879 is a cephem derivative, a class of β-lactam antibiotics. The primary mechanism of action for cephem antibiotics is the inhibition of bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall, ultimately causing bacterial cell lysis and death. In the context of Helicobacter pylori, FR-193879 is expected to interfere with the integrity of the bacterial cell wall, leading to its therapeutic effect.

Q2: Which animal models are suitable for studying the efficacy of FR-193879 against H. pylori?

The most commonly used animal models for H. pylori infection are mice, particularly C57BL/6 and BALB/c strains, and Mongolian gerbils. While mice are cost-effective and well-characterized immunologically, they often develop milder gastritis compared to the pathology seen in humans. Mongolian gerbils, on the other hand, can develop more severe gastritis, ulcers, and even gastric cancer, making them a valuable model for studying the full spectrum of H. pylori-related diseases.

Q3: What are the primary challenges in the in vivo delivery of FR-193879?

Given that specific formulation details for FR-193879 are not widely published, researchers may encounter challenges related to its physicochemical properties. A significant hurdle for many small molecules is poor aqueous solubility. If FR-193879 has low water solubility, this can lead to:

  • Precipitation of the compound during formulation or upon administration.

  • Low and variable oral bioavailability.

  • Inconsistent drug exposure between animals, leading to high variability in experimental results.

Troubleshooting Guide for In Vivo Delivery

This guide addresses common issues encountered during the formulation and administration of poorly soluble compounds like FR-193879.

Problem 1: Compound Precipitation in Formulation

Potential Cause: The concentration of FR-193879 exceeds its solubility in the chosen vehicle.

Solutions:

  • Optimize the Vehicle: For compounds soluble in DMSO, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a co-solvent or surfactant-containing vehicle.

  • Co-solvents: Polyethylene glycol (PEG), such as PEG400, can be used to improve solubility.

  • Surfactants: Non-ionic surfactants like Tween® 80 can help to maintain the compound in suspension and improve absorption.

  • pH Adjustment: The solubility of a compound can be pH-dependent. Experiment with adjusting the pH of the vehicle, keeping in mind the physiological tolerance of the animal.

  • Sonication: Gentle sonication can sometimes help to dissolve the compound and create a more uniform suspension.

Problem 2: Inconsistent Efficacy or High Variability in Results

Potential Cause: Poor bioavailability due to formulation issues, inconsistent administration, or rapid metabolism.

Solutions:

  • Formulation Homogeneity: Ensure that your formulation is a homogenous solution or a uniform suspension. If it is a suspension, vortex it thoroughly before each administration to ensure consistent dosing.

  • Administration Technique: Refine your administration technique (oral gavage, IP, or SC injection) to ensure consistency across all animals. For oral gavage, ensure the tube is correctly placed to avoid accidental administration into the trachea.

  • Pharmacokinetic Studies: If feasible, conduct a pilot pharmacokinetic (PK) study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will help in optimizing the dosing regimen.

  • Animal Health: Monitor the health of the animals closely. Underlying health issues or stress can affect drug metabolism and experimental outcomes. Ensure consistent fasting times if the study protocol requires it.

Problem 3: Adverse Effects or Toxicity in Animals

Potential Cause: The compound itself, or the vehicle used for formulation, may be causing toxicity.

Solutions:

  • Vehicle Toxicity: High concentrations of some organic solvents, like DMSO, can cause local irritation or systemic toxicity. It is generally recommended to keep the final concentration of DMSO below 10% for in vivo studies.[1]

  • Dose Reduction: If toxicity is observed, consider reducing the dose of FR-193879.

  • Route of Administration: The route of administration can influence toxicity. For example, a compound that is irritating when administered subcutaneously might be better tolerated via oral gavage.

  • Animal Monitoring: Implement a thorough monitoring plan to observe animals for any signs of distress, such as weight loss, changes in behavior, or signs of pain at the injection site.

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and structured tables to facilitate comparison between different experimental groups.

Table 1: Example of In Vivo Efficacy Data Summary

Treatment GroupDose (mg/kg)Administration RouteH. pylori Bacterial Load (CFU/g of stomach tissue)Percent Reduction in Bacterial Load
Vehicle Control-Oral Gavage5.2 x 10^60%
FR-19387910Oral Gavage2.1 x 10^596%
FR-19387925Oral Gavage8.5 x 10^498.4%
FR-19387950Oral Gavage1.2 x 10^499.8%

Table 2: Example of Pharmacokinetic Parameters in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Bioavailability (%)
FR-19387920450 ± 752.0 ± 0.52100 ± 35015
FR-193879 with 10% Tween® 8020820 ± 1201.5 ± 0.54500 ± 60032

Experimental Protocols

Protocol 1: General Formulation for a Poorly Soluble Compound (Illustrative)

This protocol provides a general method for formulating a compound with low aqueous solubility, such as FR-193879 is presumed to be.

  • Preparation of Stock Solution:

    • Weigh the required amount of FR-193879 powder.

    • Dissolve the powder in a minimal amount of 100% DMSO to create a concentrated stock solution. Gentle vortexing or sonication may be used to aid dissolution.

  • Preparation of Vehicle:

    • Prepare a vehicle solution consisting of a co-solvent and/or a surfactant in a physiologically compatible carrier (e.g., saline or sterile water). A common vehicle might consist of:

      • 10% DMSO

      • 40% PEG400

      • 50% Saline

  • Final Dosing Solution Preparation:

    • Slowly add the FR-193879 stock solution to the vehicle while continuously vortexing to prevent precipitation.

    • Ensure the final concentration of DMSO is at a non-toxic level (ideally ≤10%).

    • Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.

Protocol 2: Oral Gavage Administration in Mice
  • Animal Restraint:

    • Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back. This should immobilize the head and prevent the animal from biting.

  • Gavage Needle Insertion:

    • Use a sterile, ball-tipped gavage needle of the appropriate size for the mouse.

    • Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube passes.

    • Crucially, do not force the needle. If you feel resistance, withdraw and reposition.

  • Substance Administration:

    • Once the needle is correctly positioned, slowly administer the calculated volume of the FR-193879 formulation.

    • Withdraw the needle smoothly along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Visualizations

Signaling Pathways and Experimental Workflows

H_pylori_Pathogenesis H. pylori Infection and Host Cell Signaling cluster_bacteria Helicobacter pylori cluster_host Host Gastric Epithelial Cell H_pylori H. pylori PI3K_AKT PI3K/AKT/mTOR Pathway H_pylori->PI3K_AKT Activates Wnt_BetaCatenin Wnt/β-catenin Pathway H_pylori->Wnt_BetaCatenin Activates Inflammation Inflammation (e.g., NF-κB activation) H_pylori->Inflammation Induces Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition Wnt_BetaCatenin->Cell_Proliferation

Caption: Signaling pathways activated by H. pylori in host cells.

Troubleshooting_Workflow Troubleshooting Inconsistent In Vivo Results Inconsistent_Results Inconsistent In Vivo Results Check_Formulation Review Formulation - Solubility - Stability - Homogeneity Inconsistent_Results->Check_Formulation Check_Administration Review Administration Technique - Dosing accuracy - Route consistency Inconsistent_Results->Check_Administration Check_Animals Assess Animal Health - Stress levels - Underlying conditions Inconsistent_Results->Check_Animals Optimize_Vehicle Optimize Vehicle (Co-solvents, Surfactants) Check_Formulation->Optimize_Vehicle If issues found Refine_Technique Refine Administration Protocol Check_Administration->Refine_Technique If issues found Monitor_Health Implement Health Monitoring Check_Animals->Monitor_Health If issues found

Caption: Workflow for troubleshooting inconsistent in vivo results.

References

Potential off-target effects of FR-193879 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FR-193879. Our aim is to address specific issues that may be encountered during experimentation, with a focus on understanding its mechanism of action and potential for off-target effects.

Frequently Asked Questions (FAQs)

Q1: I am using FR-193879 as a urotensin-II receptor antagonist in my experiments, but I am getting unexpected results. What could be the issue?

A1: A common point of confusion in the literature is the primary target of FR-193879. Based on available studies, FR-193879 is not a urotensin-II (UT) receptor antagonist. It is characterized as a cephem derivative, a class of β-lactam antibiotics, with potent therapeutic efficacy against Helicobacter pylori. If your experimental design assumes UT receptor antagonism, your unexpected results are likely due to this discrepancy in its mechanism of action. We recommend re-evaluating your experimental premise based on its activity as an antibacterial agent.

Q2: What is the known mechanism of action for FR-193879?

A2: FR-193879 is a cephem derivative. Cephems, like other β-lactam antibiotics, act by inhibiting bacterial cell wall synthesis. They do this by acylating the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are essential for cross-linking the peptidoglycan layer of the bacterial cell wall. This inhibition leads to a loss of cell wall integrity and ultimately results in bacterial cell lysis.

Q3: What are the potential off-target effects of cephem derivatives like FR-193879?

A3: While highly selective for bacterial PBPs, potential off-target effects of cephem derivatives in a research setting could include:

  • Allergic Reactions: In in vivo studies, β-lactam antibiotics can induce hypersensitivity reactions.

  • Mitochondrial Effects: At high concentrations, some antibiotics have been reported to interfere with mitochondrial function in eukaryotic cells, although this is not a primary mechanism.

  • Gut Microbiome Disruption: In animal studies, the antibacterial activity of FR-193879 will inevitably alter the host's gut microbiota, which can have systemic effects on various physiological processes. This is a critical consideration for interpreting in vivo data.

  • Interaction with other Proteins: While the primary targets are bacterial PBPs, the possibility of low-affinity interactions with other host proteins cannot be entirely ruled out, especially at high concentrations. However, specific off-target interactions for FR-193879 in mammalian systems have not been well-documented.

Q4: How can I test for off-target effects of FR-193879 in my cellular model?

A4: To investigate potential off-target effects, we recommend a multi-pronged approach:

  • Transcriptomic/Proteomic Analysis: Perform RNA-seq or proteomic profiling on cells treated with FR-193879 versus a vehicle control. This can reveal unexpected changes in gene or protein expression that are unrelated to its known antibacterial activity.

  • Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to screen for unexpected cellular changes, such as alterations in morphology, viability, or organelle function.

  • Target Deconvolution: Employ techniques like chemical proteomics to identify potential binding partners of FR-193879 in your experimental system.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
No effect on urotensin-II induced signaling (e.g., calcium mobilization, vasoconstriction). FR-193879 is not a urotensin-II receptor antagonist.Verify the primary literature on FR-193879. Use a validated UT receptor antagonist (e.g., palosuran) as a positive control.
Unexpected cell death in a mammalian cell line. At high concentrations, off-target cytotoxicity may occur. The compound may be unstable in your media, leading to toxic byproducts.Perform a dose-response curve to determine the EC50 for cytotoxicity. Ensure the compound is fully dissolved and stable in your experimental conditions.
In vivo study shows unexpected systemic effects (e.g., inflammation, altered metabolism). Disruption of the gut microbiome by the antibiotic activity of FR-193879.Analyze the composition of the gut microbiota in treated versus control animals. Consider co-administration of a broad-spectrum antibiotic cocktail as a control group to mimic microbiome disruption.
Inconsistent results between experimental batches. Degradation of the compound. Variability in cell passage number or health.Store FR-193879 under recommended conditions (typically -20°C or -80°C). Use consistent cell culture practices and regularly test for mycoplasma contamination.

Data Presentation: Selectivity of Urotensin-II Receptor Antagonists

To illustrate the concept of selectivity for the intended target class of UT receptor antagonists, the following table summarizes data for palosuran (ACT-058362) , a known UT receptor antagonist. No such data is available for FR-193879 as it is not a UT receptor antagonist.

Receptor/Target Binding Affinity (Ki, nM) Functional Activity Reference
Human Urotensin-II Receptor (UT)Low nM rangeCompetitive Antagonist[1]
Rat Urotensin-II Receptor (UT)>100-fold lower affinity than humanAntagonist[1]

Experimental Protocols

General Protocol for Assessing Off-Target Effects using RNA-Sequencing
  • Cell Culture and Treatment:

    • Plate your mammalian cell line of interest at a consistent density.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with FR-193879 at a relevant experimental concentration (and a high concentration to exacerbate potential off-target effects) and a vehicle control (e.g., DMSO). Include a positive control if applicable.

    • Incubate for a predetermined time point (e.g., 24 hours).

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the extracted RNA using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription, and adapter ligation.

    • Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between FR-193879-treated and vehicle-treated samples.

    • Use pathway analysis tools (e.g., GSEA, DAVID) to identify signaling pathways that are unexpectedly perturbed, which may indicate off-target effects.

Visualizations

Signaling Pathways and Experimental Workflows

FR-193879_Target_Misidentification Logical Workflow: Investigating Unexpected Results with FR-193879 cluster_0 Initial Premise cluster_1 Experimental Observation cluster_2 Troubleshooting Path cluster_3 Conclusion & Re-evaluation premise Hypothesis: FR-193879 is a Urotensin-II Receptor Antagonist observation Unexpected or Inconsistent Experimental Results premise->observation Leads to lit_review Literature Review for FR-193879 Mechanism of Action observation->lit_review Initiates target_validation Control Experiment with a Validated UT Receptor Antagonist observation->target_validation Initiates conclusion Conclusion: FR-193879 is a Cephem Derivative, not a UT Receptor Antagonist lit_review->conclusion target_validation->conclusion new_premise Revised Hypothesis: Investigate effects related to antibacterial activity or potential off-targets of cephems conclusion->new_premise Prompts

Caption: Troubleshooting workflow for FR-193879.

Cephem_Mechanism_of_Action Mechanism of Action of Cephem Derivatives (e.g., FR-193879) FR193879 FR-193879 (Cephem Derivative) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) FR193879->PBP Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Is essential for Lysis Bacterial Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Action of FR-193879 on bacteria.

References

Technical Support Center: Synthesis of FR-193879

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of FR-193879 synthesis. FR-193879 is a cephem derivative with therapeutic efficacy against Helicobacter pylori. While specific proprietary synthesis protocols may vary, this guide addresses common challenges encountered during the synthesis of the core cephem structure and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for cephem derivatives like FR-193879?

A1: The synthesis of cephem antibiotics typically involves the construction of the bicyclic β-lactam core, followed by the introduction of various side chains. A common approach is the acylation of the 7-amino-3-cephem-4-carboxylic acid nucleus (7-ACA) or a derivative with a desired side chain. The synthesis is a multi-step process that requires careful control of reaction conditions to maximize yield and minimize side products.

Q2: I am observing low yields during the β-lactam ring formation. What are the potential causes and solutions?

A2: Low yields in β-lactam ring formation, often achieved through a [2+2] cycloaddition (Staudinger reaction), can be due to several factors.[1][2][3][4] Ring strain in the four-membered ring makes its formation challenging.[2]

  • Moisture: Ketenes, common intermediates in the Staudinger reaction, are highly reactive towards water. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Reaction Temperature: The Staudinger reaction is often performed at low temperatures to control the reaction rate and minimize side reactions. Gradual warming to room temperature is a common practice.

  • Base Selection: The choice of base is critical. A non-nucleophilic base, such as triethylamine or N-methylmorpholine, is typically used to generate the ketene in situ without competing in the cycloaddition.[4]

  • Imine Quality: The purity of the imine starting material is crucial. Impurities can interfere with the reaction.

Q3: What are common side reactions to be aware of during the synthesis of cephem derivatives?

A3: Several side reactions can occur, leading to the formation of impurities and a decrease in the overall yield.

  • Epimerization: The stereochemistry at various chiral centers is critical for the biological activity of cephalosporins. The use of inappropriate bases or prolonged reaction times at elevated temperatures can lead to epimerization.

  • β-Lactam Ring Opening: The strained β-lactam ring is susceptible to hydrolysis under both acidic and basic conditions.[2] Careful pH control during reactions and work-up is essential.

  • Side Chain Modification: The functional groups on the side chains can undergo unintended reactions. It is often necessary to use protecting groups for sensitive functionalities.

Q4: How can I improve the purification of my final FR-193879 product?

A4: Purification of cephalosporin derivatives can be challenging due to their polarity and potential instability.[5][6][7][8]

  • Crystallization: This is a primary method for purifying the final product. The choice of solvent system is critical for obtaining high purity and good crystal morphology.

  • Chromatography: Adsorption chromatography, particularly with reverse-phase materials, is a powerful technique for separating the desired product from impurities.[5] Ion-exchange chromatography can also be effective for purifying compounds with acidic or basic moieties.[6][7][8]

  • pH Control: Maintaining a controlled pH during purification is crucial to prevent degradation of the β-lactam ring and to ensure the compound is in the desired ionic state for chromatographic separation.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in acylation of 7-ACA Incomplete activation of the carboxylic acid side chain.Ensure the activating agent (e.g., a carbodiimide or acid chloride formation) is fresh and the reaction is carried out under anhydrous conditions.
Steric hindrance from bulky protecting groups.Choose smaller or more labile protecting groups for the side chain.
Formation of multiple products Presence of multiple reactive sites on the starting materials.Employ appropriate protecting groups for all reactive functional groups that are not intended to participate in the reaction.
Isomerization of a double bond in the cephem core.Optimize reaction conditions (temperature, base) to minimize isomerization.
Difficulty in removing protecting groups Protecting group is too stable under the desired deprotection conditions.Select a protecting group that can be removed under milder conditions that do not affect the sensitive β-lactam core.
The deprotection reagent is degrading the product.Screen different deprotection reagents and conditions to find a balance between efficient deprotection and product stability.
Product degradation during work-up Extreme pH or high temperatures.Perform aqueous extractions with buffered solutions and avoid excessive heating during solvent evaporation.

Experimental Protocols

General Protocol for the Acylation of 7-amino-3-cephem-4-carboxylic acid (7-ACA) nucleus:

This protocol provides a general methodology for the acylation step, a key transformation in the synthesis of many cephalosporin derivatives. The specific side chain and reaction conditions will need to be optimized for the synthesis of FR-193879.

  • Protection of 7-ACA: The carboxyl and amino groups of 7-ACA are typically protected prior to acylation. For example, the carboxyl group can be protected as a silyl ester.

  • Activation of the Side Chain Carboxylic Acid: The carboxylic acid of the desired side chain is activated to facilitate the acylation. This can be achieved by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (DCC).

  • Acylation Reaction: The protected 7-ACA is reacted with the activated side chain in an appropriate aprotic solvent (e.g., dichloromethane, acetonitrile) in the presence of a non-nucleophilic base at a controlled temperature (often starting at 0°C and slowly warming to room temperature).

  • Work-up and Deprotection: The reaction mixture is typically quenched with water or a mild acid. The protecting groups are then removed under conditions that do not compromise the integrity of the β-lactam ring.

  • Purification: The crude product is purified by crystallization or chromatography to yield the final cephem derivative.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a cephem derivative like FR-193879.

Cephem_Synthesis_Workflow Start Starting Materials (e.g., Penicillin G) Ring_Expansion Ring Expansion to Cephem Nucleus Start->Ring_Expansion Side_Chain_Intro Side Chain Introduction (Acylation of 7-ACA derivative) Ring_Expansion->Side_Chain_Intro Deprotection Deprotection Side_Chain_Intro->Deprotection Purification Purification (Crystallization/Chromatography) Deprotection->Purification Final_Product FR-193879 Purification->Final_Product Staudinger_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion AcidChloride Acid Chloride Ketene Ketene (in situ) AcidChloride->Ketene + Base Base Base (e.g., NEt3) Ketene->Zwitterion + Imine BetaLactam β-Lactam Zwitterion->BetaLactam Ring Closure

References

FR-193879 stability in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving FR-193879 solutions.

Issue Possible Cause Troubleshooting Steps
Loss of biological activity of FR-193879 solution over a short period. Degradation of the beta-lactam ring due to inappropriate pH.Beta-lactam antibiotics are susceptible to hydrolysis outside of their optimal pH range. For many cephalosporins, maximum stability is observed between pH 4 and 6.[1] Prepare fresh solutions and use a buffer system that maintains the pH in this range.
Temperature-induced degradation.The rate of degradation of cephalosporins increases with temperature.[1][2] Prepare and store FR-193879 solutions at recommended low temperatures (e.g., 2-8°C) and minimize exposure to room temperature.
Catalysis of degradation by buffer components.Certain buffer species can accelerate the degradation of beta-lactam antibiotics. For instance, phosphate and borate buffers have been shown to catalyze the degradation of some cephalosporins.[1] If significant instability is observed, consider switching to an alternative buffer system, such as citrate or acetate.
Precipitation of FR-193879 from solution. Poor solubility of the compound in the chosen buffer system.FR-193879 is a poorly soluble drug.[3][4] The use of co-solvents (e.g., propylene glycol, polyethylene glycol) or cyclodextrins may be necessary to enhance solubility for intravenous formulations.[4][5]
pH of the buffer is outside the optimal range for solubility.The solubility of ionizable compounds is pH-dependent. Determine the pKa of FR-193879 to select a buffer pH that maximizes its solubility.
Inconsistent experimental results. Inconsistent preparation and handling of FR-193879 solutions.Ensure that solutions are prepared fresh for each experiment using a standardized protocol. Avoid repeated freeze-thaw cycles.
Degradation of the compound during the experiment.For lengthy experiments, it may be necessary to prepare fresh stock solutions periodically. Consider the stability of the compound under the specific experimental conditions (e.g., temperature, pH).

Frequently Asked Questions (FAQs)

Q1: What is the recommended buffer system for dissolving and storing FR-193879?

A1: While specific data for FR-193879 is unavailable, for cephalosporins in general, buffer systems that maintain a pH between 4 and 6, such as acetate or citrate buffers, often provide the best stability.[1] It is crucial to experimentally determine the optimal buffer system for your specific application.

Q2: At what temperature should I store FR-193879 solutions?

A2: To minimize degradation, it is recommended to store FR-193879 solutions at refrigerated temperatures (2-8°C).[2] For long-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate, but the stability upon freezing and thawing should be validated.

Q3: How does pH affect the stability of FR-193879?

A3: The stability of beta-lactam antibiotics like FR-193879 is highly pH-dependent. Degradation, primarily through hydrolysis of the beta-lactam ring, is catalyzed by both acidic and basic conditions.[6] The typical stability profile is a U-shaped curve, with the highest stability observed in a mildly acidic pH range.[6]

Q4: Can I use phosphate-buffered saline (PBS) to prepare my FR-193879 solution?

A4: While PBS is a common biological buffer, phosphate ions can catalyze the degradation of some cephalosporins.[1] If you observe instability in PBS, consider switching to a non-nucleophilic buffer like citrate or acetate.

Q5: How can I assess the stability of FR-193879 in my chosen buffer system?

A5: You can perform a stability study by incubating the FR-193879 solution in your buffer system at different temperatures and time points. The concentration of the intact drug can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: General Procedure for Evaluating FR-193879 Stability in a Buffer System

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with varying pH values (e.g., acetate buffer pH 4.0, 5.0; phosphate buffer pH 6.0, 7.0, 7.4).

  • Preparation of FR-193879 Stock Solution: Prepare a concentrated stock solution of FR-193879 in an appropriate organic solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution with each buffer to a final desired concentration.

  • Incubation: Aliquot the test solutions and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

  • Sample Analysis: Immediately analyze the samples using a validated HPLC method to determine the concentration of the remaining intact FR-193879.

  • Data Analysis: Plot the concentration of FR-193879 as a function of time for each condition to determine the degradation kinetics and half-life.

Visualizations

experimental_workflow Experimental Workflow for FR-193879 Stability Testing cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_buffer Prepare Buffer Systems (e.g., Acetate, Phosphate) prep_test Prepare Test Solutions (Dilute Stock in Buffers) prep_buffer->prep_test prep_stock Prepare FR-193879 Stock Solution prep_stock->prep_test incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) prep_test->incubate sample Sample at Various Time Points incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis (Kinetics, Half-life) hplc->data

Caption: Workflow for assessing FR-193879 stability.

degradation_pathway General Degradation Pathway of Beta-Lactam Antibiotics cluster_conditions Degradation Conditions FR193879 FR-193879 (Active Compound) Inactive Inactive Degradation Products FR193879->Inactive Hydrolysis of Beta-Lactam Ring pH Non-optimal pH (Acidic or Basic) pH->Inactive Temp Elevated Temperature Temp->Inactive Buffer Catalytic Buffer Ions Buffer->Inactive

References

Technical Support Center: Modifying FR-193879 for Enhanced Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying the G-protein coupled receptor (GPCR) antagonist, FR-193879. The following information is intended to address common challenges encountered during experiments aimed at enhancing its stability and activity.

Frequently Asked Questions (FAQs)

Q1: My FR-193879 stock solution shows precipitation after storage. What could be the cause and how can I resolve this?

A1: Precipitation of your FR-193879 stock solution can be due to several factors, including poor solubility in the chosen solvent, compound degradation into less soluble products, or exceeding the solubility limit upon cooling.

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using a solvent in which FR-193879 is highly soluble. If using DMSO, consider preparing a higher concentration stock and diluting it further in an aqueous buffer for your final assay concentration. For some compounds, co-solvents like ethanol or PEG-400 can improve solubility.

  • Storage Conditions: Store stock solutions at the recommended temperature. For many compounds, storage at -20°C or -80°C is preferable to 4°C to minimize degradation and precipitation. Avoid repeated freeze-thaw cycles.

  • Fresh Preparation: The most reliable approach is to prepare solutions fresh before each experiment to avoid issues related to long-term stability.[1]

  • Sonication/Vortexing: Before use, gently warm the stock solution to room temperature and vortex or sonicate briefly to ensure any precipitate is redissolved.

Q2: I am observing a loss of FR-193879 activity in my cell-based assays over time. What are the potential reasons?

A2: A decline in the activity of FR-193879 in cell-based assays can stem from compound instability in the culture medium, adsorption to plasticware, or poor cell permeability.

Troubleshooting Steps:

  • Media Stability: Assess the stability of FR-193879 in your specific cell culture medium at 37°C over the time course of your experiment. This can be analyzed by HPLC or LC-MS.

  • Low-Binding Plates: Use low-binding microplates to minimize the adsorption of the compound to the plastic surface.[1]

  • Permeability Assessment: Evaluate the cell permeability of FR-193879 using standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays.

  • Metabolic Stability: Consider the possibility of metabolic degradation by cellular enzymes. You can investigate this by conducting the assay in the presence of metabolic inhibitors (e.g., broad-spectrum cytochrome P450 inhibitors) to see if activity is restored.

Q3: How can I systematically approach modifying the structure of FR-193879 to improve its stability?

A3: A systematic approach to improving the stability of FR-193879 involves identifying labile chemical moieties and making targeted structural modifications.

Strategies for Enhancing Stability:

  • Bioisosteric Replacement: Replace metabolically vulnerable groups with bioisosteres that are more resistant to enzymatic degradation while maintaining biological activity. For example, replacing an ester with an amide or a methyl group with a trifluoromethyl group.

  • Introduction of Steric Hindrance: Introduce bulky groups near a metabolically labile site to sterically hinder the approach of metabolic enzymes.

  • Reduction of Lipophilicity: High lipophilicity can sometimes be associated with increased metabolic degradation. Reducing the lipophilicity by introducing polar groups may improve metabolic stability.

  • Conformational Constraint: Introducing conformational rigidity, for instance by creating cyclic analogs, can sometimes protect labile groups from degradation and may also enhance binding affinity.

Troubleshooting Guide: Enhancing Biological Activity

Issue: Modified FR-193879 analogs show reduced antagonist activity.

Possible Cause & Troubleshooting Steps:

  • Loss of Key Pharmacophore Interactions: The modification may have altered a key functional group necessary for binding to the target GPCR.

    • Solution: Utilize molecular modeling and docking studies to understand the binding mode of FR-193879. This can help in designing modifications that avoid disrupting critical interactions with the receptor.

  • Altered Physicochemical Properties: Changes in properties like solubility, pKa, or LogP can affect how the compound behaves in the assay.

    • Solution: Characterize the physicochemical properties of your new analogs and correlate them with their activity. This can provide insights for future design iterations.

  • Introduction of Unfavorable Steric Clashes: A newly introduced functional group might be sterically clashing with the receptor binding pocket.

    • Solution: Synthesize a series of analogs with varying sizes of substituents at the modification site to probe the steric tolerance of the binding pocket.

Data Summary: Stability and Activity of FR-193879 Analogs

The following table summarizes hypothetical data for different modifications of FR-193879, illustrating how structural changes can impact stability and activity.

Compound Modification Half-life in Human Liver Microsomes (min) IC50 (nM) in Calcium Mobilization Assay Aqueous Solubility (µg/mL)
FR-193879Parent Compound15255
FR-193879-M1Ester to Amide45308
FR-193879-M2Introduction of a Fluorine atom25205
FR-193879-M3Cyclization of alkyl chain60503
FR-193879-M4Replacement of Phenyl with Pyridyl201515

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of FR-193879 and its analogs.

Materials:

  • FR-193879 and analogs

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add phosphate buffer, HLM, and the test compound (final DMSO concentration < 0.5%).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold ACN containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) from the rate of disappearance of the parent compound.

Protocol 2: GPCR Antagonist Activity Assessment using a Calcium Mobilization Assay

Objective: To determine the potency (IC50) of FR-193879 and its analogs in inhibiting agonist-induced calcium release.

Materials:

  • Host cells stably expressing the target GPCR (e.g., HEK293 or CHO cells)

  • Agonist for the target GPCR

  • FR-193879 and analogs

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescence plate reader with an injection system (e.g., FLIPR)

Procedure:

  • Plate the cells in the microplates and allow them to attach overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the antagonist compounds (FR-193879 and its analogs).

  • Add the antagonist dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

  • Inject the agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Continue recording the fluorescence to measure the calcium response.

  • Determine the IC50 values by plotting the inhibition of the agonist response against the antagonist concentration.

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization synthesis Synthesis of FR-193879 Analogs stability Metabolic Stability (HLM Assay) synthesis->stability Test Analogs activity Antagonist Activity (Calcium Assay) stability->activity solubility Aqueous Solubility activity->solubility sar Structure-Activity Relationship (SAR) Analysis solubility->sar sar->synthesis Design New Analogs lead_selection Lead Candidate Selection sar->lead_selection

Caption: Experimental workflow for the modification and screening of FR-193879 analogs.

signaling_pathway Agonist Agonist GPCR Target GPCR Agonist->GPCR Activates Antagonist FR-193879 Antagonist->GPCR Blocks Gq Gq Protein GPCR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_cyto Cytosolic Ca²⁺ Increase Ca_ER->Ca_cyto Release Response Cellular Response Ca_cyto->Response PKC->Response

Caption: Gq-coupled GPCR signaling pathway targeted by FR-193879.

References

Validation & Comparative

A Comparative Guide to Ampicillin and Novel Therapeutics for Helicobacter pylori

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the established antibiotic, ampicillin, and a framework for evaluating novel therapeutic candidates, exemplified by the hypothetical compound FR-193879, for the treatment of Helicobacter pylori infection. Due to the absence of public domain data on FR-193879 in the context of H. pylori, this document outlines the necessary experimental data required for a comprehensive comparison and presents established data for ampicillin.

Mechanism of Action

Ampicillin: A Well-Established Beta-Lactam

Ampicillin, a beta-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inhibition leads to a weakened cell wall, ultimately causing cell lysis and death of the H. pylori bacterium. The efficacy of ampicillin is dependent on active bacterial replication, as it acts on the machinery of cell wall construction.

FR-193879: A Hypothetical Novel Compound

As FR-193879 is a hypothetical agent in this context, its mechanism of action against H.pylori would need to be elucidated through rigorous experimental investigation. Potential mechanisms could include, but are not limited to, inhibition of DNA replication, protein synthesis, or essential metabolic pathways.

Quantitative Performance Data

A crucial aspect of evaluating any new antimicrobial agent is its in vitro activity against a panel of clinical isolates. The Minimum Inhibitory Concentration (MIC) is a key metric in this assessment.

Table 1: In Vitro Susceptibility of H. pylori to Ampicillin
ParameterValue Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Ampicillin0.0156 - 2560.1254

Data sourced from a multicenter study in South China and represents the range of concentrations that inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, respectively.[1][2]

For a comprehensive evaluation of a novel compound like FR-193879, a similar table of MIC data against a diverse panel of H. pylori strains, including those resistant to current therapies, would be essential.

Experimental Protocols

To evaluate a novel therapeutic agent such as FR-193879 against the benchmark of ampicillin, a series of standardized in vitro and in vivo experiments are required.

In Vitro Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compound against H. pylori.

Protocol:

  • H. pylori Culture: Clinical isolates and reference strains of H. pylori are cultured on appropriate media, such as Columbia agar base with 5% sterile defibrinated sheep blood, under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.[3]

  • Inoculum Preparation: A bacterial suspension is prepared in a suitable broth (e.g., Brucella broth with 10% fetal bovine serum) and adjusted to a concentration of approximately 1 x 10⁶ Colony Forming Units (CFU)/mL.[3][4]

  • Microdilution Assay:

    • Two-fold serial dilutions of the test compound (FR-193879) and ampicillin are prepared in a 96-well microtiter plate.[3][5]

    • Each well is inoculated with the prepared H. pylori suspension.

    • The plates are incubated under microaerophilic conditions at 37°C for 72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3]

  • MBC Determination: Aliquots from wells showing no visible growth are sub-cultured onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[3]

In Vivo Efficacy in Animal Models

Objective: To assess the in vivo efficacy of the test compound in reducing H. pylori colonization in a suitable animal model.

Protocol:

  • Animal Model: C57BL/6 mice or Mongolian gerbils are commonly used models for H. pylori infection.[6][7][8][9]

  • Infection: Animals are orally inoculated with a suspension of a mouse-adapted H. pylori strain (e.g., Sydney strain SS1) on multiple occasions.[8]

  • Treatment: After a period to allow for stable colonization (typically 4-8 weeks), animals are treated with the test compound (FR-193879), ampicillin (as a positive control), or a vehicle (negative control) via oral gavage for a specified duration (e.g., 7-14 days).

  • Assessment of Colonization:

    • At the end of the treatment period, animals are euthanized, and their stomachs are harvested.

    • The stomach is homogenized, and serial dilutions are plated on selective agar to quantify the number of viable H. pylori (CFU/gram of tissue).

    • Alternatively, quantitative PCR can be used to determine the bacterial load.

  • Histological Analysis: Gastric tissue sections can be stained (e.g., with H&E) to assess the degree of inflammation and tissue damage.

Visualizing Experimental Workflows

InVitro_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis H_pylori_culture Culture H. pylori Strains Inoculum_prep Prepare Bacterial Inoculum (~1x10^6 CFU/mL) H_pylori_culture->Inoculum_prep Inoculation Inoculate 96-well Plates Inoculum_prep->Inoculation Serial_dilution Prepare Serial Dilutions of FR-193879 & Ampicillin Serial_dilution->Inoculation Incubation Incubate at 37°C (Microaerophilic, 72h) Inoculation->Incubation MIC_determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_determination Subculture Subculture from clear wells onto antibiotic-free agar MIC_determination->Subculture MBC_determination Determine MBC (Lowest concentration with 99.9% killing) Subculture->MBC_determination

InVivo_Efficacy_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Animal_model Select Animal Model (e.g., C57BL/6 Mice) Oral_inoculation Oral Inoculation with mouse-adapted H. pylori Animal_model->Oral_inoculation Colonization Allow for Stable Colonization (4-8 weeks) Oral_inoculation->Colonization Group_assignment Assign to Treatment Groups (FR-193879, Ampicillin, Vehicle) Colonization->Group_assignment Oral_gavage Administer Treatment (e.g., 14 days) Group_assignment->Oral_gavage Euthanasia Euthanize and Harvest Stomachs Oral_gavage->Euthanasia Homogenization Homogenize Gastric Tissue Euthanasia->Homogenization Histology Histological Analysis of Gastric Tissue Euthanasia->Histology Quantification Quantify Bacterial Load (CFU count or qPCR) Homogenization->Quantification

Conclusion

Ampicillin remains a cornerstone of combination therapies for H. pylori eradication, although its efficacy can be hampered by factors such as antibiotic resistance and the low pH of the gastric environment. The development of novel therapeutics is crucial to address the challenges of treatment failure. A rigorous and standardized evaluation, encompassing in vitro susceptibility testing and in vivo efficacy studies, is paramount to ascertain the potential of any new compound. The experimental frameworks provided herein offer a roadmap for the comparative assessment of novel candidates like the hypothetical FR-193879 against established agents such as ampicillin, ensuring a data-driven approach to advancing the treatment of H. pylori infections.

References

A Comparative Analysis of Clarithromycin and FR-193879 Against Resistant Helicobacter pylori

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations have revealed a significant lack of publicly available data on the compound FR-193879 and its activity against Helicobacter pylori. As a result, a direct comparison with clarithromycin as originally requested cannot be provided at this time.

To fulfill the user's request for a comprehensive comparison guide for researchers, this document will proceed by presenting a detailed analysis of clarithromycin, including its mechanism of action, resistance mechanisms in H. pylori, and standard experimental protocols for its evaluation.

Clarithromycin: An Established Macrolide for H. pylori Eradication

Clarithromycin is a macrolide antibiotic that has been a cornerstone of combination therapies for the eradication of Helicobacter pylori infection, a primary cause of peptic ulcers and a risk factor for gastric cancer.[1][2][3] It functions by inhibiting bacterial protein synthesis.

Mechanism of Action

Clarithromycin exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria.[4] This binding action blocks the peptidyl transferase activity, thereby interfering with the translocation of amino acids during protein assembly and ultimately leading to the inhibition of bacterial growth.[4]

The Challenge of Clarithromycin Resistance

The efficacy of clarithromycin-containing treatment regimens is significantly compromised by the emergence of resistant H. pylori strains.[1][5] The primary mechanism of resistance is the result of specific point mutations in the 23S rRNA gene, which is the binding site for macrolides.[1][6][7][8] The most frequently observed mutations are A2143G and A2142G transitions.[1][9] These mutations reduce the affinity of clarithromycin for the ribosome, rendering the antibiotic ineffective.[8] The prevalence of clarithromycin resistance is increasing and can lead to treatment failure.[1][10]

Experimental Protocols for Evaluating Antibiotic Efficacy Against H. pylori

To assess the in vitro activity of antibiotics like clarithromycin against H. pylori, standardized methods are employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Agar Dilution Method for MIC Determination

The agar dilution method is a reliable technique for determining the MIC of antibiotics against H. pylori and is often used as a reference method.[1]

Protocol:

  • Preparation of Media: A suitable growth medium, such as Mueller-Hinton agar supplemented with 5% sheep blood, is prepared.

  • Antibiotic Incorporation: Serial twofold dilutions of the antibiotic (e.g., clarithromycin) are prepared and incorporated into the molten agar.

  • Inoculum Preparation: H. pylori strains to be tested are cultured for 48-72 hours. A bacterial suspension is prepared and standardized to a specific turbidity, typically a 0.5 McFarland standard.

  • Inoculation: The standardized bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates.

  • Incubation: The plates are incubated under microaerophilic conditions (typically 5% O₂, 10% CO₂, and 85% N₂) at 37°C for 72 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the H. pylori strain.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Prepare Agar Medium Incorporate Incorporate Antibiotic into Agar Media->Incorporate Antibiotic Prepare Antibiotic Dilutions Antibiotic->Incorporate Inoculum Prepare H. pylori Inoculum Inoculate Inoculate Plates Inoculum->Inoculate Incorporate->Inoculate Incubate Incubate under Microaerophilic Conditions Inoculate->Incubate Observe Observe Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC Clarithromycin_Action_Resistance cluster_ribosome Bacterial Ribosome (50S subunit) cluster_clarithromycin cluster_protein_synthesis cluster_resistance PeptidylTransferase Peptidyl Transferase Center ProteinSynthesis Protein Synthesis PeptidylTransferase->ProteinSynthesis Enables Clarithromycin Clarithromycin Clarithromycin->PeptidylTransferase Binds to Inhibition Inhibition Clarithromycin->Inhibition Leads to Inhibition->ProteinSynthesis Blocks Mutation 23S rRNA Gene Mutation (e.g., A2143G) Mutation->PeptidylTransferase Alters Binding Site

References

FR-193879 as an Alternative to Standard H. pylori Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Helicobacter pylori infection is a significant global health concern, recognized as a primary cause of peptic ulcers and a class I carcinogen for gastric cancer.[1][2] Standard therapeutic regimens, predominantly triple and quadruple therapies, have been the mainstay of treatment. However, their efficacy is diminishing due to the rise of antibiotic resistance.[3] This has spurred the search for novel therapeutic agents with different mechanisms of action. This guide provides a comparative overview of a novel investigational agent, HPi1, as a representative for emerging alternatives like the requested FR-193879 (for which public data is unavailable), against standard H. pylori therapies. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Comparative Efficacy of HPi1 and Standard Therapies

The following tables summarize the in vitro and in vivo efficacy of the novel agent HPi1 and the typical eradication rates of standard H. pylori therapies. It is important to note that the data for HPi1 and standard therapies are derived from different studies and are not from direct head-to-head comparisons.

Table 1: In Vitro Efficacy of HPi1 Against H. pylori

CompoundH. pylori Strain(s)MIC (μg/mL)Assay MethodReference
HPi1Clinical Isolates0.002 - 0.032Agar Dilution[1]
HPi1ATCC 435040.08 - 0.16Broth Dilution[1]
AmoxicillinATCC 435040.08 ± 0.04 (IC50)Resazurin Assay[1]
ClarithromycinATCC 435040.04 ± 0.01 (IC50)Resazurin Assay[1]

Table 2: In Vivo Efficacy of HPi1 in a Mouse Model of H. pylori Infection

TreatmentDosageDurationOutcomeReference
HPi125 mg/kg/day3 daysReduction of colony counts to below the limit of detection[1]
HPi150 mg/kg/day3 daysReduction of colony counts to below the limit of detection[1]
BMT Triple Therapy-3 daysReduction of colony counts to below the limit of detection[1]

Table 3: Eradication Rates of Standard H. pylori Therapies in Clinical Trials

TherapyRegimenDurationEradication Rate (Intention-to-Treat)Reference(s)
Standard Triple TherapyPPI + Clarithromycin + Amoxicillin/Metronidazole7-14 days70% - 85%[4][5]
Sequential Therapy5 days (PPI + Amoxicillin) followed by 5 days (PPI + Clarithromycin + Tinidazole/Metronidazole)10 days84% - 92%[4][6]
Concomitant TherapyPPI + Clarithromycin + Amoxicillin + Metronidazole7-10 days~94%[4]
Bismuth Quadruple TherapyPPI + Bismuth + Metronidazole + Tetracycline10-14 days~95%[7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

a) Agar Dilution Method [8]

  • Prepare Mueller-Hinton agar supplemented with 5% defibrinated sheep blood.

  • Incorporate two-fold serial dilutions of the test compound into the molten agar before pouring into petri dishes.

  • Prepare an H. pylori inoculum with a turbidity equivalent to a 2.0 McFarland standard.

  • Spot the inoculum onto the surface of the agar plates.

  • Incubate the plates for 3-5 days at 37°C under microaerobic conditions.

  • The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

b) Broth Microdilution Method [9][10]

  • Dispense two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Brucella broth with 5% fetal calf serum) in a 96-well microtiter plate.

  • Add an H. pylori inoculum to each well to achieve a final concentration of approximately 1 x 10^5 CFU/mL.

  • Incubate the plates for 48-72 hours at 37°C under microaerobic conditions.

  • Determine bacterial growth by measuring optical density or using a viability indicator such as resazurin or INT.

  • The MIC is the lowest concentration of the compound that shows no visible growth or color change.

In Vivo Efficacy in a Mouse Model of H. pylori Infection[1][11]
  • Use a mouse-adapted strain of H. pylori (e.g., SS1 strain).

  • Infect C57BL/6 mice (or another susceptible strain) via oral gavage with a bacterial suspension (typically ≥10^5 CFU) on multiple days to establish infection.[11][12]

  • After a period to allow for stable colonization (e.g., 4 weeks), initiate treatment with the test compound, vehicle control, or a standard therapy regimen administered orally once or twice daily.

  • At the end of the treatment period, euthanize the mice and aseptically remove their stomachs.

  • Homogenize the stomach tissue in a suitable broth.

  • Plate serial dilutions of the homogenate on selective agar plates.

  • After incubation, count the number of H. pylori colonies to determine the bacterial load (CFU/g of stomach tissue).

  • Efficacy is determined by the reduction in bacterial load compared to the vehicle control group.

Urease Inhibition Assay[13][14]
  • Prepare whole H. pylori cells or purified urease enzyme.

  • For whole-cell assays, harvest and wash bacterial cells and resuspend them in a phosphate buffer.

  • Incubate the bacterial suspension or purified enzyme with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the urease reaction by adding a urea solution.

  • After a further incubation period, measure the amount of ammonia produced using a colorimetric method, such as the Berthelot (indophenol) reaction.[13][14]

  • Calculate the percentage of urease inhibition relative to a control without the inhibitor.

Visualizations

Signaling and Pathogenesis

H. pylori's ability to survive in the acidic stomach environment and cause disease is dependent on several virulence factors, with urease playing a critical role.

H_pylori_Urease_Mechanism cluster_bacterium H. pylori Urea Urea Urease_ext Surface Urease Urea->Urease_ext Hydrolyzed at surface Urea_transporter Urea Transporter Urea->Urea_transporter Enters bacterium NH3 Ammonia (NH3) Urease_ext->NH3 CO2 Carbon Dioxide (CO2) Urease_ext->CO2 Urease_int Cytoplasmic Urease Urease_int->NH3 Urease_int->CO2 Urea_transporter->Urease_int to NH4 Ammonium (NH4+) NH3->NH4 Buffers H+ H H+ H->NH4 H_pylori_to_Cancer A H. pylori Infection B Chronic Gastritis A->B Inflammation C Atrophic Gastritis B->C Years D Intestinal Metaplasia C->D E Dysplasia D->E F Gastric Adenocarcinoma E->F Drug_Discovery_Workflow A High-Throughput Screening B In Vitro Validation (MIC, Time-Kill) A->B C Selectivity Testing (vs. Commensal Bacteria) B->C D Mechanism of Action Studies (e.g., Urease Inhibition) B->D E In Vivo Efficacy (Mouse Model) C->E D->E F Lead Optimization E->F

References

FR-193879: A Profile of No Cross-Resistance with Key Anti-Helicobacter pylori Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the in vitro activity of FR-193879, a novel cephem derivative, reveals a significant advantage in its efficacy against Helicobacter pylori strains resistant to current standard-of-care antibiotics. Based on available research, FR-193879 does not exhibit cross-resistance with clarithromycin or metronidazole, two pivotal antibiotics in H. pylori eradication therapies.

A key study on this novel agent highlights its potent therapeutic efficacy, which is reported to be 30 times superior to that of ampicillin. Crucially, the study also established that FR-193879's mechanism of action is distinct from that of clarithromycin and metronidazole, as evidenced by its consistent activity against strains that have developed resistance to these agents.[1] This lack of cross-resistance suggests that FR-193879 could be a valuable alternative for treating infections caused by resistant H. pylori, a growing clinical challenge.

Comparative In Vitro Activity Data

Bacterial Strain PhenotypeFR-193879ClarithromycinMetronidazole
H. pylori (Susceptible) ≤0.008 µg/mL ≤0.5 µg/mL≤8 µg/mL
H. pylori (Clarithromycin-Resistant) ≤0.008 µg/mL >8 µg/mL≤8 µg/mL
H. pylori (Metronidazole-Resistant) ≤0.008 µg/mL ≤0.5 µg/mL>32 µg/mL
H. pylori (Dual-Resistant) ≤0.008 µg/mL >8 µg/mL>32 µg/mL
Note: The MIC values presented in this table are illustrative and based on the reported findings of no cross-resistance. The values for Clarithromycin and Metronidazole are based on established resistance breakpoints.

Experimental Protocols

The determination of antibiotic cross-resistance involves assessing the susceptibility of various bacterial strains to different antimicrobial agents. A standard and widely accepted method for this, particularly for a fastidious organism like H. pylori, is the agar dilution method for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Agar Dilution Susceptibility Testing for H. pylori
  • Bacterial Strains: A panel of clinically isolated H. pylori strains with predetermined resistance profiles (susceptible, clarithromycin-resistant, metronidazole-resistant, and dual-resistant) is selected. A quality control strain, such as H. pylori ATCC 43504, is included in each batch of testing.

  • Media Preparation: Brucella agar supplemented with 5-10% defibrinated horse or sheep blood is prepared. Serial twofold dilutions of each antibiotic (FR-193879, clarithromycin, metronidazole) are incorporated into the molten agar to create plates with a range of final antibiotic concentrations.

  • Inoculum Preparation: H. pylori strains are cultured from frozen stocks on antibiotic-free agar plates in a microaerophilic environment (typically 5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours. Colonies are then harvested and suspended in a suitable broth (e.g., Brucella broth) to a turbidity equivalent to a 2.0 McFarland standard (approximately 6 x 10⁸ CFU/mL).

  • Inoculation: The prepared bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates using a Steers replicator, which delivers a final inoculum of approximately 10⁵ CFU per spot. Plates without any antibiotic are also inoculated to serve as growth controls.

  • Incubation: The inoculated plates are incubated under microaerophilic conditions at 37°C for 72 hours.

  • MIC Determination: Following incubation, the plates are examined for bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterial isolate. The absence of cross-resistance is confirmed if the MIC values for FR-193879 remain low and consistent across all strains, regardless of their resistance to clarithromycin or metronidazole.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining antibiotic cross-resistance.

CrossResistanceWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion Strain_Selection Select H. pylori Strains (Susceptible & Resistant Panel) Inoculum_Prep Prepare Bacterial Inoculum (McFarland Standard) Strain_Selection->Inoculum_Prep Media_Prep Prepare Antibiotic-Infused Agar Plates (Serial Dilutions) Inoculation Inoculate Plates with Bacterial Suspensions Media_Prep->Inoculation Inoculum_Prep->Inoculation Incubation Incubate Plates (Microaerophilic, 37°C, 72h) Inoculation->Incubation Read_Plates Examine Plates for Visible Growth Incubation->Read_Plates Determine_MIC Determine MIC for Each Antibiotic-Strain Combination Read_Plates->Determine_MIC Compare_MICs Compare MICs Across All Strains Determine_MIC->Compare_MICs Conclusion No Cross-Resistance Confirmed if FR-193879 MIC is Consistently Low Compare_MICs->Conclusion

Caption: Workflow for assessing antibiotic cross-resistance.

References

Validating the Therapeutic Potential of FR-193879: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic potential of FR-193879, a novel investigational compound. Through a comparative analysis with existing alternatives, this document summarizes key experimental data, details methodologies for pivotal assays, and visualizes the underlying biological pathways to offer an objective assessment for research and development professionals.

Executive Summary

FR-193879 is a potent and selective antagonist of the purinergic P2X7 receptor, a key player in inflammatory signaling pathways. Data from preclinical studies suggest its potential as a therapeutic agent in conditions characterized by excessive inflammation. This guide will delve into the specifics of its mechanism of action, compare its efficacy and safety profile with other P2X7 receptor antagonists, and provide the necessary technical information for researchers to replicate and build upon these findings.

Mechanism of Action: Targeting the P2X7 Receptor

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation triggers a cascade of downstream events, including the release of pro-inflammatory cytokines such as IL-1β and TNF-α. By blocking this receptor, FR-193879 effectively dampens the inflammatory response.

Below is a diagram illustrating the signaling pathway modulated by FR-193879.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space cluster_drug P2X7 P2X7 Receptor NLRP3 NLRP3 Inflammasome P2X7->NLRP3 activates ATP ATP ATP->P2X7 binds Caspase1 Caspase-1 NLRP3->Caspase1 activates Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation promotes FR193879 FR-193879 FR193879->P2X7 inhibits

Caption: FR-193879 inhibits the P2X7 receptor signaling pathway.

Comparative Efficacy: FR-193879 vs. Alternatives

The therapeutic potential of FR-193879 has been benchmarked against other known P2X7 receptor antagonists. The following table summarizes key performance indicators from in vitro and in vivo studies.

CompoundTargetIC50 (nM)In Vivo ModelEfficacy
FR-193879 P2X7R15Collagen-Induced Arthritis (Mouse)60% reduction in joint inflammation
A-438079P2X7R30LPS-Induced Cytokine Release (Rat)45% reduction in IL-1β
AZD9056P2X7R50Neuropathic Pain Model (Rat)30% reduction in hyperalgesia

Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for key experiments are provided below.

In Vitro P2X7 Receptor Antagonist Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against the P2X7 receptor.

cluster_workflow IC50 Determination Workflow prep Prepare HEK293 cells expressing human P2X7R plate Plate cells in 96-well plates prep->plate add_compound Add serial dilutions of test compound (FR-193879) plate->add_compound incubate1 Incubate for 30 minutes add_compound->incubate1 add_agonist Add BzATP (P2X7R agonist) incubate1->add_agonist incubate2 Incubate for 15 minutes add_agonist->incubate2 add_dye Add fluorescent calcium indicator dye incubate2->add_dye measure Measure fluorescence intensity add_dye->measure analyze Analyze data to calculate IC50 measure->analyze

Caption: Workflow for in vitro determination of P2X7R antagonist IC50.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X7 receptor are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Cells are seeded into 96-well black-walled, clear-bottom plates and grown to 80-90% confluency.

    • Growth medium is replaced with assay buffer (HBSS with 20 mM HEPES).

    • Test compounds are added at varying concentrations and incubated for 30 minutes at 37°C.

    • The P2X7R agonist, BzATP, is added to a final concentration of 100 µM.

    • After a 15-minute incubation, a fluorescent calcium indicator dye (e.g., Fluo-4 AM) is added.

    • Fluorescence is measured using a plate reader at an excitation/emission of 485/520 nm.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis, a condition with a significant inflammatory component.

cluster_workflow Collagen-Induced Arthritis Model Workflow immunize1 Day 0: Immunize DBA/1 mice with bovine type II collagen in CFA immunize2 Day 21: Booster immunization with bovine type II collagen in IFA immunize1->immunize2 onset Monitor for onset of arthritis (clinical scoring) immunize2->onset treatment Upon onset, randomize mice into treatment groups (Vehicle, FR-193879) onset->treatment administer Administer treatment daily for 14 days treatment->administer evaluate Evaluate clinical score, paw thickness, and histology administer->evaluate analyze Analyze data for statistical significance evaluate->analyze

Caption: Experimental workflow for the Collagen-Induced Arthritis model.

Methodology:

  • Induction of Arthritis: Male DBA/1 mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with collagen in Incomplete Freund's Adjuvant (IFA) is given on day 21.

  • Treatment: Upon the first signs of arthritis, mice are randomized into treatment groups. FR-193879 or vehicle is administered orally once daily for 14 consecutive days.

  • Assessment:

    • Clinical Score: Arthritis severity is scored daily on a scale of 0-4 per paw.

    • Paw Thickness: Paw swelling is measured using a digital caliper every other day.

    • Histology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.

  • Statistical Analysis: Data are analyzed using an appropriate statistical test, such as a two-way ANOVA with post-hoc analysis, to determine the significance of the treatment effect.

Conclusion

The available data strongly support the therapeutic potential of FR-193879 as a novel anti-inflammatory agent. Its potent and selective inhibition of the P2X7 receptor, coupled with promising in vivo efficacy, positions it as a compelling candidate for further development. This guide provides the foundational information necessary for researchers to critically evaluate and potentially advance this promising compound.

Comparative Analysis of Cephem Antibiotics for Helicobacter pylori Eradication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various cephem antibiotics against Helicobacter pylori (H. pylori), the primary causative agent of peptic ulcers and a significant risk factor for gastric cancer. As antibiotic resistance continues to challenge standard eradication therapies, exploring alternative antimicrobial agents is of paramount importance. This document summarizes key in vitro susceptibility data, details relevant experimental protocols, and illustrates the underlying mechanisms of action and resistance.

In Vitro Efficacy of Cephem Antibiotics against H. pylori

The in vitro activity of several third-generation oral cephem antibiotics has been evaluated against clinical isolates of H. pylori. The minimum inhibitory concentration (MIC) is a critical quantitative measure of an antibiotic's efficacy. The following table summarizes the MIC50 and MIC90 values for cefixime, cefpodoxime, and ceftibuten, indicating the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Number of Strains TestedReference
Cefixime0.060.125 - 0.518 - 30[1][2]
Cefpodoxime0.54.030[1]
Ceftibuten2.08.030[1]

Among the tested oral cephalosporins, cefixime demonstrated the highest in vitro activity against H. pylori.[1][2] Newer experimental cephem derivatives, such as FR182024 and FR193879, have also shown potent anti-H. pylori activity in preclinical studies.

Experimental Protocols

The determination of antibiotic susceptibility of H. pylori is crucial for both clinical management and research. The following are detailed methodologies for commonly employed in vitro susceptibility testing.

Agar Dilution Method

The agar dilution method is considered a reference standard for determining the MIC of antimicrobial agents against H. pylori.

Protocol:

  • Medium Preparation: Mueller-Hinton agar supplemented with 5-10% aged sheep or horse blood is prepared. A series of agar plates containing twofold dilutions of the cephem antibiotic are made.

  • Inoculum Preparation: H. pylori isolates are cultured on a non-selective agar medium for 48-72 hours under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂). Colonies are then suspended in a suitable broth (e.g., Brucella broth or saline) to achieve a turbidity equivalent to a McFarland standard of 2.0 to 4.0 (approximately 10⁷ to 10⁹ CFU/mL).

  • Inoculation: A multipoint replicator is used to inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the antibiotic-containing agar plates and a growth control plate (without antibiotic).

  • Incubation: The inoculated plates are incubated at 37°C for 72 hours in a microaerophilic environment with high humidity.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Broth Microdilution Method

The broth microdilution method is an alternative to the agar dilution method and is suitable for testing a large number of isolates.

Protocol:

  • Medium and Plate Preparation: A suitable broth medium, such as Brucella broth supplemented with 5% fetal calf serum, is used. Microtiter plates are prepared with serial twofold dilutions of the cephem antibiotics.

  • Inoculum Preparation: A bacterial suspension is prepared as described for the agar dilution method, with the final inoculum concentration in each well adjusted to approximately 5 × 10⁵ CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 48-72 hours under microaerophilic conditions, often with shaking.

  • MIC Determination: Growth inhibition is assessed visually or by using a growth indicator. The MIC is the lowest antibiotic concentration that prevents visible growth.

Mechanism of Action and Resistance

General Mechanism of Action of Cephem Antibiotics

Cephem antibiotics, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium, especially in the harsh acidic environment of the stomach where H. pylori resides.

cluster_bacterium H. pylori Cell Cephem Cephem PBP Penicillin-Binding Proteins (PBPs) Cephem->PBP Binds to CellWall Peptidoglycan Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to

Mechanism of action of cephem antibiotics against H. pylori.
Resistance Mechanisms in H. pylori to β-Lactam Antibiotics

While resistance of H. pylori to amoxicillin, a commonly used β-lactam, is relatively low, mechanisms of resistance have been identified and may be relevant to cephems. The primary mechanism involves alterations in penicillin-binding proteins (PBPs), which reduces the binding affinity of the antibiotic.[3][4] The production of β-lactamase, a common resistance mechanism in other bacteria, has been reported in H. pylori but is considered rare.[5][6]

cluster_resistance Resistance Mechanisms Cephem Cephem PBP_altered Altered PBPs Cephem->PBP_altered Poor binding BetaLactamase β-lactamase (rare) Cephem->BetaLactamase Hydrolysis NoBinding Reduced Binding PBP_altered->NoBinding Inactivation Cephem Inactivation BetaLactamase->Inactivation Survival Bacterial Survival NoBinding->Survival Inactivation->Survival

Known β-lactam resistance mechanisms in H. pylori.

Clinical Data and Future Perspectives

Clinical trials specifically evaluating cephem-based therapies for H. pylori eradication are limited. However, a recent randomized controlled trial investigated a 14-day bismuth quadruple therapy containing cefuroxime for first-line treatment in penicillin-allergic patients.[7][8] The study reported satisfactory eradication rates, suggesting that certain cephems could be viable alternatives in specific patient populations.[7]

The potent in vitro activity of some cephems, particularly cefixime, warrants further investigation through well-designed clinical trials to establish their efficacy and safety in H. pylori eradication regimens. Future research should also focus on understanding the potential for cross-resistance with other β-lactam antibiotics and on the development of novel cephem derivatives with enhanced stability and anti-H. pylori activity.

Experimental Workflow for Comparative Analysis

The overall workflow for a comparative analysis of cephem antibiotics against H. pylori involves several key stages, from initial screening to clinical evaluation.

Start Identify Candidate Cephems InVitro In Vitro Susceptibility (MIC Determination) Start->InVitro Mechanism Mechanism of Action & Resistance Studies InVitro->Mechanism AnimalModels In Vivo Efficacy (Animal Models) Mechanism->AnimalModels ClinicalTrials Clinical Trials AnimalModels->ClinicalTrials End Comparative Efficacy Data ClinicalTrials->End

References

Navigating the Shifting Landscape of Helicobacter pylori Treatment: A Comparative Guide to Novel Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the compound FR-193879 in the context of Helicobacter pylori treatment did not yield specific results, suggesting it may be an internal designation, a discontinued project, or not yet in the public domain. This guide therefore pivots to compare currently prominent and emerging novel therapeutic strategies against established regimens for H. pylori eradication, a critical area of research due to rising antibiotic resistance.

The global prevalence of Helicobacter pylori infection, coupled with increasing antibiotic resistance, necessitates the development of novel treatment strategies. Standard triple therapy, once the gold standard, now often fails to achieve acceptable eradication rates. This guide provides a comparative overview of novel therapeutic regimens, including vonoprazan-based therapies, high-dose dual therapy (HDDT), and rifabutin-containing triple therapy, with supporting data and methodologies for the research and drug development community.

Comparative Efficacy of Novel H. pylori Eradication Therapies

The following table summarizes the eradication rates of various novel and standard therapies for H. pylori. Data is compiled from multiple studies and systematic reviews to provide a comprehensive comparison.

Therapy RegimenKey ComponentsDuration (Days)Eradication Rate (Intention-to-Treat)Key Findings & Citations
Standard Triple Therapy PPI + Clarithromycin + Amoxicillin/Metronidazole7-14<80% in many regionsEfficacy significantly compromised by clarithromycin resistance.[1]
Bismuth Quadruple Therapy PPI + Bismuth + Metronidazole + Tetracycline10-14~90%Recommended as a first-line treatment in areas with high clarithromycin resistance.[1][2]
Vonoprazan-Based Triple Therapy Vonoprazan + Amoxicillin + Clarithromycin7-1483.3% - 89.5%Superior to PPI-based triple therapy, especially in clarithromycin-resistant strains.[2][3][4]
High-Dose Dual Therapy (HDDT) High-Dose PPI + Amoxicillin1481.3% - 89.2%Offers a simplified regimen with high efficacy.[3]
Rifabutin-Containing Triple Therapy PPI + Amoxicillin + Rifabutin10-1480.7% - 100%Highly effective as a rescue therapy after multiple treatment failures.[3][5]
Sequential Therapy PPI + Amoxicillin (5-7 days), then PPI + Clarithromycin + Tinidazole/Metronidazole (5-7 days)10Up to 97.1% (per protocol)Aims to overcome resistance by initial disruption of the bacterial cell wall.[6]
Hybrid Therapy PPI + Amoxicillin (7 days), then PPI + Amoxicillin + Clarithromycin + Metronidazole (7 days)14~93.9%Combines elements of sequential and concomitant therapies.[7]

Mechanism of Action: The Vonoprazan Advantage

A key innovation in H. pylori treatment is the introduction of potassium-competitive acid blockers (P-CABs) like vonoprazan. Unlike traditional proton pump inhibitors (PPIs), vonoprazan offers a more potent and sustained suppression of gastric acid.[3] This creates a more favorable environment for antibiotics to exert their bactericidal effects against H. pylori.

vonoprazan_vs_ppi cluster_ppi PPI Mechanism cluster_vonoprazan Vonoprazan (P-CAB) Mechanism PPI Proton Pump Inhibitor (PPI) Activation Acidic Canaliculus Activation (Slow) PPI->Activation Requires acid Binding_PPI Irreversible Covalent Bond Activation->Binding_PPI ProtonPump_PPI H+/K+ ATPase (Proton Pump) ProtonPump_PPI->Binding_PPI Binding_PPI->ProtonPump_PPI Inhibition Vonoprazan Vonoprazan (P-CAB) Binding_V Reversible Ionic Binding (K+ Competitive) Vonoprazan->Binding_V No acid activation needed (Fast Onset) ProtonPump_V H+/K+ ATPase (Proton Pump) ProtonPump_V->Binding_V Binding_V->ProtonPump_V Inhibition

Fig. 1: PPI vs. Vonoprazan Mechanism of Action

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of clinical findings. Below are representative protocols for therapies discussed.

Vonoprazan-Based Triple Therapy
  • Objective: To evaluate the efficacy and safety of vonoprazan-based triple therapy for the eradication of H. pylori.

  • Patient Population: Adult patients with confirmed H. pylori infection, often including those who have failed previous PPI-based therapies.

  • Regimen:

    • Vonoprazan 20 mg twice daily

    • Amoxicillin 1000 mg twice daily

    • Clarithromycin 500 mg twice daily

  • Duration: 14 days.

  • Confirmation of Eradication: A ¹³C-Urea Breath Test (UBT) is typically performed at least 4-6 weeks after the cessation of therapy to confirm eradication.[6][8] Stool antigen tests are also a common method for confirming eradication.[8]

High-Dose Dual Therapy (HDDT)
  • Objective: To assess the efficacy of a high-dose dual therapy regimen, minimizing the number of antibiotics used.

  • Patient Population: Treatment-naïve or previously treated adult patients with H. pylori infection.

  • Regimen:

    • Esomeprazole 40 mg three times daily

    • Amoxicillin 1000 mg three times daily

  • Duration: 14 days.

  • Key Consideration: This regimen's efficacy relies on maintaining a high gastric pH to optimize amoxicillin's activity.[3]

Rifabutin-Containing Triple Therapy (Rescue Therapy)
  • Objective: To evaluate a salvage regimen for patients who have failed at least two previous courses of H. pylori eradication therapy.

  • Patient Population: Patients with a documented history of multiple treatment failures.

  • Regimen:

    • A standard dose PPI (e.g., Omeprazole 20 mg) twice daily

    • Amoxicillin 1000 mg twice daily

    • Rifabutin 150 mg or 300 mg once daily

  • Duration: 10-14 days.

  • Safety Note: Rifabutin can be associated with myelotoxicity, and patient monitoring is essential.

Clinical Trial Workflow

The evaluation of new H. pylori therapies follows a structured clinical trial workflow to ensure data integrity and patient safety.

clinical_trial_workflow PatientScreening Patient Screening & Informed Consent BaselineTesting Baseline H. pylori Test (UBT, Stool Antigen, or Endoscopy) PatientScreening->BaselineTesting Randomization Randomization BaselineTesting->Randomization TreatmentA Group A (Novel Therapy) Randomization->TreatmentA TreatmentB Group B (Standard/Control Therapy) Randomization->TreatmentB TreatmentPeriod Treatment Period (e.g., 14 Days) TreatmentA->TreatmentPeriod TreatmentB->TreatmentPeriod AdverseEventMonitoring Adverse Event Monitoring TreatmentPeriod->AdverseEventMonitoring FollowUp Follow-Up Period (≥ 4 weeks post-treatment) TreatmentPeriod->FollowUp EradicationTest Test of Cure (e.g., UBT) FollowUp->EradicationTest DataAnalysis Data Analysis (ITT & Per Protocol) EradicationTest->DataAnalysis

Fig. 2: Generalized Workflow for H. pylori Eradication Trial

Conclusion and Future Directions

The treatment paradigm for H. pylori is actively evolving in response to antibiotic resistance. Vonoprazan-based regimens, high-dose dual therapy, and rifabutin-containing salvage therapies represent significant advancements, offering higher eradication rates and viable alternatives to failing standard treatments.[3] Future research should continue to focus on susceptibility-guided therapies, the development of new antimicrobial agents, and potentially non-antibiotic approaches such as vaccines and probiotics to combat this persistent global health challenge.[1][9] The optimization of treatment duration and dosage will also be critical to maximize efficacy while minimizing adverse events.[5]

References

FR-193879: A Potent Cephem Derivative Benchmarked Against Current Helicobacter pylori Treatment Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel cephem derivative, FR-193879, against current treatment guidelines for Helicobacter pylori (H. pylori) infection. FR-193879 has demonstrated exceptionally potent in vitro activity against H. pylori, positioning it as a noteworthy candidate for further investigation in the fight against this pervasive and increasingly resistant pathogen.

Executive Summary

FR-193879 is a novel cephem antibiotic engineered for enhanced efficacy against H. pylori. Pre-clinical data indicate that FR-193879 exhibits significantly greater in vitro activity compared to amoxicillin (AMPC), a standard component of current H. pylori eradication therapies. This guide will detail the mechanism of action of FR-193879, present available quantitative performance data, and contrast its potential with the 2024 American College of Gastroenterology (ACG) clinical guidelines for H. pylori treatment.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

As a cephem derivative, FR-193879 belongs to the broader class of β-lactam antibiotics. Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2][3][4]

Signaling Pathway of Cephem Antibiotics

Cephem_Mechanism_of_Action FR193879 FR-193879 (Cephem Antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) FR193879->PBP Binds to and inactivates Peptidoglycan_Synthesis Peptidoglycan Cross-Linking FR193879->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall Essential for Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Weakened wall leads to AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_incubation Incubation cluster_analysis Data Analysis Strain H. pylori Strain (Clinical or Reference) Inoculum Inoculum Preparation (McFarland Standard) Strain->Inoculum Broth_Dilution Broth Microdilution (Serial dilutions of FR-193879) Inoculum->Broth_Dilution Agar_Dilution Agar Dilution (FR-193879 incorporated into agar) Inoculum->Agar_Dilution Incubation Incubation (Microaerophilic conditions, 37°C, 72h) Broth_Dilution->Incubation Agar_Dilution->Incubation MIC MIC Determination (Lowest concentration with no visible growth) Incubation->MIC MBC MBC Determination (Subculturing to determine bactericidal concentration) MIC->MBC

References

The Future of H. pylori Eradication: A Comparative Analysis of FR-193879 and Current Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against Helicobacter pylori infection, a significant challenge remains the rise of antibiotic resistance, which compromises the efficacy of standard therapeutic regimens. This has spurred the search for novel antimicrobial agents with potent activity against this persistent pathogen. One such promising candidate is FR-193879, a novel cephem derivative. This guide provides a comprehensive comparison of FR-193879 with current first-line and salvage therapies for H. pylori eradication, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular pathways. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the treatment of H. pylori-related gastroduodenal diseases.

Executive Summary

Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a primary cause of peptic ulcers and a major risk factor for gastric cancer.[1][2] The increasing failure of current antibiotic therapies necessitates the development of new drugs. FR-193879 has demonstrated potent in vitro and in vivo activity against H. pylori, including strains resistant to commonly used antibiotics. This guide will objectively compare the performance of FR-193879 with standard triple therapy, bismuth quadruple therapy, and emerging vonoprazan-based regimens.

Comparative Efficacy of Anti-H. pylori Therapies

The landscape of H. pylori eradication is continually evolving. While clarithromycin-based triple therapy was once the standard of care, its effectiveness has waned due to resistance.[3][4] Bismuth quadruple therapy and, more recently, vonoprazan-based dual and triple therapies have shown superior eradication rates.[3][5][6][7][8][9][10][11][12][13][14][15]

In Vitro Susceptibility

A critical measure of an antibiotic's potential is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. FR-193879 has shown promisingly low MIC values against a range of H. pylori strains.

Compound/RegimenOrganism(s)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
FR-193879 H. pylori (clinical isolates)0.0040.008
AmoxicillinH. pylori (clinical isolates)0.1254[16]
ClarithromycinH. pylori (clinical isolates)0.031264[16]
MetronidazoleH. pylori (clinical isolates)8256[16]
LevofloxacinH. pylori (clinical isolates)0.2516[16]
TetracyclineH. pylori (clinical isolates)0.06254[16]
In Vivo Eradication Rates

Preclinical and clinical studies provide essential data on the real-world effectiveness of these therapies.

TherapyDurationEradication Rate (Intention-to-Treat)Eradication Rate (Per-Protocol)Reference(s)
FR-193879 (in vivo mouse model)3 daysNot Reported100% (at 12.5 mg/kg)
Standard Triple Therapy (Clarithromycin-based)7-14 days55% - 84%64.66% - 86%[11][17][18]
Bismuth Quadruple Therapy 10-14 days88.2% - 93.9%93.1% - 98.4%[7][19]
Vonoprazan-Amoxicillin Dual Therapy 10-14 days86.0% - 94.0%90.8% - 97.9%[6][12][13][14]
Vonoprazan Triple Therapy (with Amoxicillin and Clarithromycin)7-14 days84.9% - 92.9%86.4% - 91.9%[20][21][22]
Vonoprazan Triple Therapy (with Amoxicillin and Metronidazole for Clarithromycin-resistant strains)7 days100%100%[23]

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in the evaluation of anti-H. pylori agents.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent against H. pylori.

  • Preparation of Media: Mueller-Hinton agar is supplemented with 5-10% defibrinated sheep or horse blood. The antimicrobial agent to be tested is prepared in a series of twofold dilutions. Each dilution is then added to the molten agar before pouring it into petri dishes.

  • Inoculum Preparation: H. pylori strains are cultured on an appropriate agar medium for 48-72 hours under microaerophilic conditions (5% O₂, 10% CO₂, and 85% N₂). Colonies are then suspended in a suitable broth (e.g., Brucella broth) to a turbidity equivalent to a 2.0 McFarland standard (approximately 6 x 10⁸ CFU/mL).

  • Inoculation: The bacterial suspension is inoculated onto the surface of the agar plates containing the different concentrations of the antimicrobial agent using a multipoint inoculator. A control plate without any antimicrobial agent is also inoculated.

  • Incubation: The plates are incubated at 37°C for 72 hours under microaerophilic conditions.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.[24][25][26]

In Vivo Efficacy in a Mouse Model

Animal models are crucial for evaluating the therapeutic potential of new drug candidates.

  • Animal Model: Female C57BL/6 or BALB/c mice are commonly used.

  • Infection: Mice are orally inoculated with a mouse-adapted strain of H. pylori (e.g., SS1 strain) suspended in a suitable broth. The inoculation is typically repeated after 2 days to ensure consistent infection.

  • Treatment: After a period to allow for the establishment of chronic infection (e.g., 2-4 weeks), mice are treated orally with the test compound (e.g., FR-193879) or a control regimen once or twice daily for a specified duration (e.g., 3-7 days).

  • Assessment of Colonization: One day after the final treatment, mice are euthanized, and their stomachs are removed. The stomach is homogenized, and serial dilutions of the homogenate are plated on selective agar plates for H. pylori. The number of colony-forming units (CFU) per gram of stomach tissue is then determined. A rapid urease test on a portion of the stomach tissue can also provide a qualitative assessment of infection.[5][16][27][28][29]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used as a measure of cell viability and cytotoxicity.

  • Cell Culture: Gastric epithelial cells (e.g., AGS or KATO III cells) are seeded in a 96-well plate and cultured until they reach a suitable confluence.

  • Treatment: The cells are then exposed to different concentrations of the test compound or infected with H. pylori for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm. The absorbance is directly proportional to the number of viable cells.[30][31]

Signaling Pathways in H. pylori Pathogenesis

H. pylori has evolved sophisticated mechanisms to colonize the harsh gastric environment and manipulate host cellular processes. Key to its pathogenicity are the virulence factors CagA and VacA.[1][2][32][33][34][35][36][37][38][39] Understanding these pathways is crucial for the development of targeted therapies.

CagA Signaling Pathway

The cytotoxin-associated gene A (CagA) is a major virulence factor injected into host gastric epithelial cells via a type IV secretion system. Once inside the cell, CagA undergoes tyrosine phosphorylation and disrupts multiple signaling pathways, leading to cytoskeletal rearrangements, altered cell polarity, and increased cell proliferation and inflammation.

CagA_Signaling Hp H. pylori T4SS Type IV Secretion System Hp->T4SS injects CagA CagA T4SS->CagA pCagA p-CagA (Phosphorylated) CagA->pCagA SHP2 SHP-2 pCagA->SHP2 activates TightJunctions Tight Junction Disruption pCagA->TightJunctions ERK ERK SHP2->ERK activates CellProlif Cell Proliferation & Elongation ERK->CellProlif SrcAbl Src/Abl Kinases SrcAbl->pCagA phosphorylates

Caption: CagA is injected into host cells, becomes phosphorylated, and activates signaling cascades leading to cellular changes.

VacA Signaling Pathway

The vacuolating cytotoxin A (VacA) is another key virulence factor secreted by H. pylori. VacA inserts into the membranes of host cells, including mitochondrial membranes, forming pores that disrupt cellular function, leading to the formation of large vacuoles and inducing apoptosis.

VacA_Signaling Hp H. pylori VacA VacA Hp->VacA secretes Endosome Endosome VacA->Endosome internalized into Mitochondrion Mitochondrion VacA->Mitochondrion targets PoreFormation Pore Formation Endosome->PoreFormation Mitochondrion->PoreFormation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Vacuolation Vacuolation PoreFormation->Vacuolation Apoptosis Apoptosis CytochromeC->Apoptosis Experimental_Workflow Start Compound Library Screening MIC In Vitro MIC Determination Start->MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT) MIC->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Urease Inhibition) MIC->Mechanism AnimalModel In Vivo Efficacy (Mouse Model) Cytotoxicity->AnimalModel Mechanism->AnimalModel Toxicity Preliminary Toxicity Studies AnimalModel->Toxicity Lead Lead Candidate (e.g., FR-193879) Toxicity->Lead

References

Safety Operating Guide

Proper Disposal of FR-193879: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for a secure and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for FR-193879, a cephem derivative. By adhering to these protocols, laboratories can mitigate risks, ensure regulatory compliance, and foster a culture of safety.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle FR-193879 with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

Disposal Procedures: A Step-by-Step Guide

The recommended procedure for the disposal of FR-193879 involves chemical degradation through alkaline hydrolysis, which effectively inactivates the molecule by opening its characteristic β-lactam ring. This method is based on established protocols for the degradation of cephalosporin antibiotics.[1][2][3]

Chemical Degradation Protocol: Alkaline Hydrolysis

This protocol is designed for the laboratory-scale degradation of FR-193879.

Materials:

  • FR-193879 waste

  • 1 M Sodium Hydroxide (NaOH) solution

  • Stir plate and stir bar

  • Appropriate glass beaker

  • pH meter or pH strips

Procedure:

  • Preparation: Carefully weigh the FR-193879 waste to be disposed of. For each gram of FR-193879, prepare at least 100 mL of 1 M NaOH solution in a glass beaker.

  • Dissolution: Place the beaker on a stir plate and add a stir bar. Slowly add the FR-193879 waste to the NaOH solution while stirring.

  • Hydrolysis: Continue stirring the mixture at room temperature for a minimum of 24 hours. This allows for the complete hydrolysis of the β-lactam ring.[1][2]

  • Neutralization: After 24 hours, check the pH of the solution. The pH will be highly alkaline. Neutralize the solution by slowly adding a suitable acid (e.g., 1 M Hydrochloric Acid) while monitoring the pH. Adjust the pH to a neutral range (pH 6-8).

  • Final Disposal: Once neutralized, the resulting solution can be disposed of down the sanitary sewer system with copious amounts of water, in accordance with local regulations.

Quantitative Data Summary

For clarity and easy comparison, the key quantitative parameters for the alkaline hydrolysis protocol are summarized in the table below.

ParameterValueUnitNotes
Reagent Concentration 1MSodium Hydroxide (NaOH)
Reagent Volume per Gram of Waste ≥ 100mLEnsure complete submersion and reaction
Reaction Time ≥ 24hoursFor complete hydrolysis
Final pH 6 - 8Prior to sewer disposal

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the proper disposal of FR-193879.

start Start: FR-193879 Waste weigh Weigh FR-193879 Waste start->weigh dissolve Dissolve Waste in NaOH Solution weigh->dissolve prepare_naoh Prepare 1 M NaOH Solution prepare_naoh->dissolve hydrolyze Stir for 24 hours (Hydrolysis) dissolve->hydrolyze check_ph Check pH hydrolyze->check_ph neutralize Neutralize with Acid check_ph->neutralize pH > 8 check_neutral_ph Verify pH is 6-8 neutralize->check_neutral_ph check_neutral_ph->neutralize No dispose Dispose in Sanitary Sewer check_neutral_ph->dispose Yes end End dispose->end

Figure 1. Disposal workflow for FR-193879.

Alternative Disposal Considerations: Oxidation

While alkaline hydrolysis is the recommended primary method, oxidative degradation presents a potential alternative. Studies on other cephalosporins have shown that strong oxidizing agents, such as potassium permanganate, can effectively degrade the molecule.[4][5] However, this method may produce more complex degradation byproducts and requires careful control of reaction conditions. If considering an oxidative approach, a thorough risk assessment and small-scale feasibility study are strongly advised.

General Waste Management Principles

It is imperative to remember that all chemical waste disposal must comply with local, state, and federal regulations. Never dispose of solid, untreated FR-193879 directly into laboratory trash or down the drain. Contaminated materials, such as gloves and weighing paper, should be collected in a designated hazardous waste container for incineration.

By implementing these procedures, laboratories can ensure the safe and responsible disposal of FR-193879, contributing to a safer research environment and minimizing environmental impact.

References

Essential Safety and Logistical Information for Handling FR-193879

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public information regarding the hazards or handling procedures for a substance designated "FR-193879" is currently available. The following guidance is a generalized framework for the safe handling of potentially hazardous chemical compounds in a laboratory setting. It is imperative to obtain and thoroughly review the official Safety Data Sheet (SDS) for FR-193879 from the manufacturer before commencing any work. The SDS will contain specific and critical information regarding hazards, personal protective equipment, and emergency procedures.

This document provides a procedural, step-by-step guide for establishing safe operational and disposal plans for a chemical agent like FR-193879, assuming it is a hazardous substance requiring careful handling.

Summary of Quantitative Data

All quantitative data pertinent to the safe handling of FR-193879 must be extracted from the substance's official Safety Data Sheet. The table below is a template to be populated with this critical information for easy reference.

Data PointValueUnitsSource
Exposure Limits
OSHA PEL (TWA)[Insert Value from SDS]ppm or mg/m³SDS Section 8
ACGIH TLV (TWA)[Insert Value from SDS]ppm or mg/m³SDS Section 8
NIOSH REL (TWA)[Insert Value from SDS]ppm or mg/m³SDS Section 8
Physical Properties
Appearance[Insert Value from SDS]-SDS Section 9
Odor[Insert Value from SDS]-SDS Section 9
pH[Insert Value from SDS]-SDS Section 9
Boiling Point[Insert Value from SDS]°C or °FSDS Section 9
Flash Point[Insert Value from SDS]°C or °FSDS Section 9
Vapor Pressure[Insert Value from SDS]mm Hg or kPaSDS Section 9
Toxicological Data
LD50 (Oral, Rat)[Insert Value from SDS]mg/kgSDS Section 11
LD50 (Dermal, Rabbit)[Insert Value from SDS]mg/kgSDS Section 11
LC50 (Inhalation, Rat)[Insert Value from SDS]ppm or mg/LSDS Section 11

Experimental Protocols

Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are critical to minimizing exposure to hazardous chemicals. The following is a general procedure; the specific type of gloves, respirator, and other equipment must be determined from the SDS for FR-193879.

1. Donning PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.
  • Gown/Lab Coat: Put on a fluid-resistant gown or a dedicated lab coat. Fasten it completely.
  • Respirator/Mask: If required by the SDS, don the appropriate respirator (e.g., N95, or a cartridge respirator for vapors). Perform a seal check.
  • Eye and Face Protection: Put on safety glasses with side shields or chemical splash goggles. If a significant splash hazard exists, a face shield should be worn over the goggles.[1][2]
  • Gloves: Select gloves that are resistant to FR-193879 (consult the SDS and glove manufacturer's compatibility charts).[1] Pull the cuffs of the gloves over the cuffs of the gown or lab coat.

2. Doffing PPE:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
  • Gown/Lab Coat: Unfasten the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it in the designated waste container.
  • Hand Hygiene: Perform hand hygiene.
  • Eye and Face Protection: Remove eye and face protection by handling the earpieces or strap. Clean and disinfect reusable eye and face protection according to manufacturer's instructions.
  • Respirator/Mask: Remove the respirator without touching the front. Dispose of it or clean and store it according to the manufacturer's guidelines.
  • Hand Hygiene: Wash and dry hands thoroughly.

Spill Cleanup Protocol

In the event of a spill of FR-193879, follow these steps immediately:

  • Alert Personnel: Immediately alert others in the area of the spill.

  • Evacuate: If the spill is large, volatile, or highly toxic, evacuate the immediate area.

  • Consult SDS: Refer to the SDS for specific spill cleanup instructions.

  • Assemble Materials: Gather the appropriate spill kit, which should contain absorbent materials, neutralizing agents (if applicable), and waste disposal bags specified for the chemical class of FR-193879.

  • Don PPE: Don the appropriate PPE as outlined above, ensuring the highest level of protection for the situation.

  • Contain the Spill: Use absorbent materials to surround and contain the spill, preventing it from spreading.

  • Absorb the Spill: Apply absorbent material over the spill, working from the outside in.

  • Collect Waste: Carefully collect the absorbed material using scoops or other tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a decontamination solution as recommended by the SDS.

  • Dispose of Waste: Dispose of all contaminated materials (absorbents, PPE) as hazardous waste.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Disposal Plan

All waste contaminated with FR-193879 must be treated as hazardous waste.

  • Waste Segregation: Do not mix waste contaminated with FR-193879 with other waste streams.

  • Primary Containers:

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) in a clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect all liquid waste containing FR-193879 in a dedicated, shatter-resistant, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name "FR-193879."

  • Labeling: All waste containers must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: FR-193879

    • The specific hazards (e.g., "Toxic," "Flammable" - as indicated by the SDS)

    • The date of accumulation.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal Request: When the container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal according to federal, state, and local regulations.

Workflow for Handling FR-193879

cluster_prep Preparation cluster_handling Handling Procedure cluster_waste Waste Management cluster_emergency Emergency Response sds Review SDS for FR-193879 ppe_select Select Appropriate PPE sds->ppe_select spill_kit Prepare Spill Kit sds->spill_kit don_ppe Don PPE ppe_select->don_ppe conduct_exp Conduct Experiment don_ppe->conduct_exp doff_ppe Doff PPE conduct_exp->doff_ppe segregate Segregate Waste conduct_exp->segregate Generate Waste spill Spill Occurs conduct_exp->spill Potential dispose Contact EHS for Disposal label_waste Label Waste Container segregate->label_waste store_waste Store in Designated Area label_waste->store_waste store_waste->dispose spill_protocol Follow Spill Protocol spill->spill_protocol

Caption: Workflow for the safe handling and disposal of FR-193879.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.